Product packaging for 7-(Trifluoromethyl)quinolin-2-amine(Cat. No.:CAS No. 113508-12-6)

7-(Trifluoromethyl)quinolin-2-amine

Cat. No.: B1355436
CAS No.: 113508-12-6
M. Wt: 212.17 g/mol
InChI Key: CGKJFBMTNDZZJA-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinolin-2-amine is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3N2 B1355436 7-(Trifluoromethyl)quinolin-2-amine CAS No. 113508-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKJFBMTNDZZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555325
Record name 7-(Trifluoromethyl)quinolin-2-amine
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Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113508-12-6
Record name 7-(Trifluoromethyl)quinolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)quinolin-2-amine
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Foundational & Exploratory

Introduction: The Significance of the Trifluoromethyl-Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-(Trifluoromethyl)quinolin-2-amine (CAS 113508-12-6): Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its physicochemical properties, outline a robust synthetic strategy, and explore its potential applications, grounded in the established biological activities of structurally related quinoline derivatives.

Quinoline and its derivatives are foundational scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties.[3] In the context of the quinoline ring, the strongly electron-withdrawing nature of the -CF3 group can create unique intramolecular charge-transfer (ICT) characteristics, making these compounds valuable as potential fluorescent probes.[3]

This compound combines these key features: a privileged heterocyclic core, a bio-potentiating trifluoromethyl substituent, and a versatile primary amine handle for further chemical elaboration. This makes it a valuable intermediate for the synthesis of novel compounds in drug development and chemical biology.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 113508-12-6[4]
Molecular Formula C₁₀H₇F₃N₂[4]
Molecular Weight 212.17 g/mol [4]
Melting Point 174-177 °C[4]
Boiling Point 306.6 ± 37.0 °C (Predicted)[4]
Density 1.390 ± 0.06 g/cm³ (Predicted)[4]
Appearance Pale cream to cream crystals or powder[5]
Spectroscopic Characterization Workflow

While specific spectra for this exact compound are proprietary to manufacturers, the following details a standard, self-validating protocol for its characterization, based on methods used for analogous quinoline derivatives.[6]

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Sample Dissolve sample (10-20 mg) in deuterated solvent (e.g., DMSO-d₆ or CDCl₃) NMR ¹H & ¹³C NMR (e.g., Bruker 400 MHz) Reference: TMS Sample->NMR MS Mass Spectrometry (LC-MS or GC-MS) Confirm m/z 212.17 Sample->MS IR FT-IR Spectroscopy (KBr pellet method) Range: 4000-400 cm⁻¹ Sample->IR Validation Confirm structural integrity: - Correct proton integrations & shifts - Expected carbon signals - N-H & C-F stretching bands in IR - Correct molecular ion peak NMR->Validation MS->Validation IR->Validation

Caption: Standard workflow for spectroscopic validation.

Expected Spectroscopic Signatures:

  • ¹H NMR: Aromatic protons on the quinoline core would appear in the downfield region (approx. 7.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: Signals corresponding to the 10 carbon atoms, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.

  • FT-IR: Characteristic stretching vibrations for N-H bonds of the primary amine (approx. 3300-3500 cm⁻¹), C=N and C=C bonds of the aromatic system (approx. 1500-1650 cm⁻¹), and strong C-F bonds (approx. 1100-1300 cm⁻¹).[6]

  • Mass Spectrometry: A molecular ion peak [M]+ at m/z ≈ 212.06, confirming the molecular weight.

Synthesis and Reactivity

Proposed Synthetic Route: Regioselective Combes Quinoline Synthesis

A highly efficient and regioselective method for synthesizing substituted 7-aminoquinolines involves the catalyst-free condensation of m-phenylenediamines with trifluoromethyl-containing 1,3-dicarbonyl compounds.[3] The strong electron-withdrawing effect of the trifluoromethyl group dictates the regioselectivity of the cyclization, avoiding the need for harsh acid catalysts.

The proposed synthesis for this compound would adapt this logic, likely starting from 3-(Trifluoromethyl)aniline and a suitable β-keto nitrile or a related synthon that can provide the 2-amino functionality. A plausible pathway is the reaction of 3-(Trifluoromethyl)aniline with an enamine or enol ether derived from malononitrile under thermal or acid-catalyzed conditions.

G cluster_reactants Starting Materials cluster_process Reaction & Workup R1 3-(Trifluoromethyl)aniline Condense Step 1: Condensation Formation of intermediate R1->Condense R2 β-Keto Nitrile Derivative (e.g., Ethoxymethylenemalononitrile) R2->Condense Cyclize Step 2: Thermal Cyclization High-boiling solvent (e.g., Dowtherm A) Condense->Cyclize Workup Step 3: Workup & Purification - Cool & precipitate - Filter - Recrystallize/Chromatography Cyclize->Workup Product Final Product: This compound Workup->Product

Caption: Plausible synthetic workflow for the target compound.

Chemical Reactivity and Role as a Building Block

The 2-amino group is a versatile functional handle for derivatization. As a primary aromatic amine, it can undergo a wide range of classical organic reactions, making it an excellent starting point for library synthesis.

Key Potential Reactions:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Buchwald-Hartwig/Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines.

  • Diazotization: Conversion to a diazonium salt, which can be subsequently displaced by various nucleophiles (Sandmeyer reaction).

  • Pictet-Spengler Reaction: Condensation with aldehydes or ketones to form fused heterocyclic systems.

Applications in Drug Discovery and Research

While specific biological data for this compound is not widely published, its structural motifs are present in compounds with significant, well-documented pharmacological activities. This provides a strong rationale for its use in discovery programs.

Anticancer Potential

The quinoline scaffold is a known "privileged structure" in oncology.[7] Research into the closely related isomer, 2-(trifluoromethyl)quinolin-4-amine, has yielded derivatives with potent antitumor activity.[7]

  • Mechanism of Action Insight: One study found that derivatives of 2-(trifluoromethyl)quinolin-4-amine act as microtubule-targeted agents. They inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, functioning similarly to colchicine.[7]

  • Rationale for Use: Given these findings, this compound serves as a critical building block for synthesizing positional isomers and novel derivatives to explore this anticancer mechanism further. The different substitution pattern could alter target affinity, selectivity, and pharmacokinetic properties.

Antimalarial and Antimicrobial Research

Quinoline is the foundational structure for classic antimalarial drugs like chloroquine and mefloquine.[1][8] Furthermore, fluorinated quinolines have been investigated as potent antimycobacterial agents.

  • Relevant Research: A study on 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis strain H37Rv.[9] The most potent compound in that series exhibited a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL, comparable to first-line tuberculosis drugs.[9]

  • Rationale for Use: This highlights the potential of the trifluoromethyl-aminoquinoline scaffold in combating infectious diseases. This compound provides a platform to generate new chemical entities for screening against drug-resistant bacterial and parasitic strains.

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed (Oral, Category 4).[9]

  • Skin Irritation: Causes skin irritation (Category 2).[9]

  • Eye Irritation: Causes serious eye irritation (Category 2A).[9]

  • Respiratory Irritation: May cause respiratory tract irritation.[9]

Recommended Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Safe Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Recommended storage temperature is between 2-8°C.[10]

  • Keep in a dark place to prevent degradation from light.[10]

Conclusion

This compound (CAS 113508-12-6) is more than a simple chemical intermediate; it is a strategically designed building block that leverages the proven biological relevance of the quinoline scaffold with the advantageous physicochemical properties imparted by trifluoromethylation. Its established synthesis logic and versatile reactivity make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the fields of oncology and infectious diseases. The insights from related isomers strongly suggest that derivatives of this compound represent a promising avenue for future drug discovery efforts.

References

physicochemical characteristics of 7-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 7-(Trifluoromethyl)quinolin-2-amine

Abstract

This compound is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its molecular architecture, which combines the privileged quinoline scaffold with an electron-withdrawing trifluoromethyl group and a nucleophilic amino group, imparts a unique combination of physicochemical properties. These characteristics are critical for its application in drug design, where the trifluoromethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity, and the quinoline core is a frequent feature in anticancer and antimicrobial agents.[1][2][3][4] This guide provides a comprehensive technical overview of the core , offering field-proven insights and detailed experimental protocols for its analysis. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this versatile chemical entity.

Introduction

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.[5] Its rigid, planar structure and ability to participate in π-π stacking, hydrogen bonding, and metal coordination make it an exceptionally versatile scaffold for interacting with biological targets. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as antimalarial drugs (e.g., chloroquine), anticancer agents, and antibiotics.[1][6]

The Role of the Trifluoromethyl Group in Drug Design

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to modulate a molecule's biological and physical properties.[2] The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can significantly alter the pKa of nearby basic centers and influence the electronic nature of aromatic rings. Furthermore, the -CF3 group is highly lipophilic and metabolically stable, often improving a drug candidate's membrane permeability, oral bioavailability, and resistance to oxidative degradation by cytochrome P450 enzymes.[3][7]

Profile of this compound

This compound (CAS No. 113508-12-6) integrates these two critical moieties. The 2-amino group provides a key site for further chemical modification and can act as a hydrogen bond donor, while the 7-trifluoromethyl group modulates the electronic properties and lipophilicity of the entire molecule. Understanding its fundamental physicochemical characteristics is paramount for predicting its behavior in biological systems and for designing robust synthetic and analytical methodologies.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the foundation of its application in research and development.

Molecular Structure and Identifiers
PropertyValueSource
IUPAC Name This compound-
CAS Number 113508-12-6[8][9]
Molecular Formula C₁₀H₇F₃N₂[8]
Molecular Weight 212.17 g/mol
Canonical SMILES C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1N-
Physical Properties

The physical state and thermal properties of a compound dictate its handling, formulation, and purification strategies.

PropertyValueNotes
Appearance White to off-white solid[10] (for related compound)
Melting Point 174-177 °C[8]
Boiling Point 306.6 ± 37.0 °CPredicted
Density 1.390 ± 0.06 g/cm³Predicted
Solubility Profile

The solubility of a compound is a critical determinant of its utility in both biological assays and synthetic reactions. Based on its structure, this compound is predicted to have low aqueous solubility due to its largely hydrophobic aromatic framework.[11] However, the presence of two basic nitrogen atoms suggests that its solubility is strongly pH-dependent.

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is essential.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Sampling and Analysis: Carefully extract a precise aliquot from the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality: This method ensures that the measured concentration represents the true thermodynamic solubility by allowing the system to reach a state of equilibrium between the solid and solution phases, which is critical for accurate pharmacokinetic modeling.

G cluster_prep Preparation cluster_analysis Analysis prep1 Add excess compound to buffer prep2 Seal and agitate (24-48h at constant T) prep1->prep2 Equilibration analysis1 Centrifuge to pellet solid prep2->analysis1 Phase Separation analysis2 Extract clear supernatant analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3 result result analysis3->result Solubility Value (mg/mL or µM)

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor interactions. This compound has two basic centers: the quinoline ring nitrogen and the exocyclic 2-amino group.

  • Quinoline Nitrogen: The pKa of unsubstituted quinoline is approximately 4.9.[12] The strongly electron-withdrawing -CF3 group at the 7-position is expected to significantly decrease the basicity of the quinoline nitrogen, lowering its pKa. A predicted pKa for the related 7-(trifluoromethyl)quinoline is 2.55.[10]

  • 2-Amino Group: The exocyclic amino group is expected to be the more basic site. Its pKa will determine the charge state of the molecule under most physiological conditions.

  • Stock Solution: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO.

  • Titration Setup: In a thermostatted vessel, add a precise volume of the stock solution to a salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration: Perform a potentiometric titration by adding small, precise aliquots of standardized HCl. After each addition, record the pH and the full UV-Vis spectrum (e.g., 200-400 nm).

  • Data Analysis: The collected spectral data at different pH values are analyzed using specialized software (e.g., Hyperquad) to resolve the pKa values.

  • Causality: This method is highly sensitive and requires minimal sample. It works by correlating the changes in the UV-Vis absorbance spectrum, which are due to the different electronic structures of the protonated and neutral species, with the measured pH.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Expected signals would include distinct aromatic protons on the quinoline core, with chemical shifts and coupling constants influenced by the positions of the amino and trifluoromethyl groups. A broad singlet for the -NH₂ protons would also be expected.

  • ¹³C NMR: The spectrum will show ten distinct carbon signals. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will reflect the electron-withdrawing nature of the -CF₃ group and the electron-donating nature of the -NH₂ group.

  • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides confirmation of the electronic environment.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Expected Ionization: Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺.

  • Fragmentation: Tandem MS (MS/MS) would likely reveal characteristic fragmentation patterns of the quinoline core. Common fragmentation pathways for quinolones can include the loss of small neutral molecules.[14][15] The stability of the trifluoromethyl group means it is likely to be retained on major fragments.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Dilute further for analysis.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for positive mode ESI.

  • Mass Spectrometry: Direct the column effluent into the ESI source of the mass spectrometer. Acquire data in full scan mode to identify the [M+H]⁺ ion.

  • Tandem MS: Perform a product ion scan on the isolated [M+H]⁺ peak to obtain the fragmentation pattern for structural confirmation.

G cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) lc1 Sample Injection lc2 C18 Reverse-Phase Separation lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 Eluent Transfer ms2 Mass Analyzer (Full Scan) ms1->ms2 ms3 [M+H]⁺ Ion Detection ms2->ms3 ms4 ms4 ms3->ms4 Molecular Weight Confirmation

References

Spectroscopic Characterization of 7-(Trifluoromethyl)quinolin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-(Trifluoromethyl)quinolin-2-amine, a compound of significant interest in medicinal chemistry and drug development. Due to the influence of the electron-withdrawing trifluoromethyl group and the electron-donating amine group on the quinoline scaffold, understanding its structural and electronic characteristics through spectroscopic analysis is paramount.[1][2] This document synthesizes predicted spectroscopic data based on analogous compounds and established principles of NMR, mass spectrometry, and infrared spectroscopy. Furthermore, it offers detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this and similar molecules, ensuring scientific integrity and reproducibility in research endeavors.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental heterocyclic structures renowned for their wide range of pharmacological activities, including antimalarial, antibacterial, and antineoplastic properties.[3] The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Concurrently, the presence of an amino group can modulate the electronic properties and provide a key site for further chemical modifications. The strategic placement of both a trifluoromethyl group at the 7-position and an amino group at the 2-position of the quinoline ring in this compound creates a molecule with unique electronic and conformational properties, making it a valuable scaffold in drug discovery.[1] An in-depth understanding of its spectroscopic signature is therefore crucial for its unambiguous identification, purity assessment, and the elucidation of its interactions in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information on the arrangement of atoms within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing trifluoromethyl group. The predicted chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d₆ are presented in Table 1 .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₃~6.8 - 7.0d~8.5
H₄~7.8 - 8.0d~8.5
H₅~7.6 - 7.8d~8.0
H₆~7.4 - 7.6dd~8.0, 1.5
H₈~8.1 - 8.3s-
NH₂~5.5 - 6.5br s-

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Causality Behind Predicted Shifts: The protons on the pyridine ring (H₃ and H₄) are significantly influenced by the adjacent amino group. H₃ is expected to be shielded and appear at a lower chemical shift. The protons on the benzene ring (H₅, H₆, and H₈) are affected by the trifluoromethyl group. H₈, being ortho to the CF₃ group, is expected to be the most deshielded and may appear as a singlet or a narrow doublet depending on the coupling with H₆. The NH₂ protons will likely appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The trifluoromethyl group will have a pronounced effect on the chemical shifts of the carbons in the benzene ring and will also exhibit a characteristic quartet splitting pattern due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C₂~158 - 162s
C₃~110 - 114s
C₄~138 - 142s
C₄ₐ~148 - 152s
C₅~122 - 126s
C₆~120 - 124q
C₇~128 - 132q
C₈~118 - 122q
C₈ₐ~145 - 149s
CF₃~123 - 127q

s = singlet, q = quartet

Expert Interpretation: The carbon attached to the amino group (C₂) will be significantly deshielded. The carbon bearing the trifluoromethyl group (C₇) and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the carbons in the benzene ring will be influenced by the strong electron-withdrawing nature of the CF₃ group.

Experimental Protocol for NMR Spectroscopy

A robust and standardized protocol is essential for acquiring high-quality NMR data.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

    • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming to achieve sharp and symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Utilize a standard single-pulse experiment.

    • Set appropriate parameters, including spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans. For dilute samples, increasing the number of scans will improve the signal-to-noise ratio.[5]

  • ¹³C NMR Spectrum Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

    • A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration analysis Spectral Analysis & Interpretation integration->analysis

Caption: A streamlined workflow for acquiring and processing NMR data.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₀H₇F₃N₂), the expected exact mass is approximately 212.0561 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed with high accuracy, confirming the elemental composition.

Table 3: Predicted Key Mass Spectrometry Peaks

m/z (mass-to-charge ratio)Interpretation
~213.0639[M+H]⁺ (protonated molecule)
~212.0561[M]⁺ (molecular ion)
~193[M-F]⁺ or [M-NH]⁺
~143[M-CF₃]⁺

Trustworthiness of Fragmentation: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the loss of substituents and cleavage of the heterocyclic ring. The loss of a fluorine atom or the entire trifluoromethyl group are expected fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Proper sample preparation is critical for obtaining clean and interpretable mass spectra.[6][7]

Step-by-Step Methodology:

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent depends on the ionization technique.[8]

    • The sample solution may need to be acidified slightly (e.g., with 0.1% formic acid) to promote protonation for positive ion mode analysis.

  • Infusion and Analysis:

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system. LC-MS is often preferred as it provides an additional layer of separation and purification.[9]

    • Acquire the mass spectrum in the appropriate mass range. Both low-resolution (for nominal mass) and high-resolution (for accurate mass and elemental composition) scans should be performed.

Diagram of LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample in Solvent filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Separation on LC Column inject->separate ionize Ionization (e.g., ESI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect data_analysis Data Analysis (Mass Spectrum) detect->data_analysis

Caption: A typical workflow for LC-MS analysis of small molecules.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-N bonds, C-F bonds, and the aromatic C-H and C=C bonds.

Predicted Infrared Absorption Bands

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3450 - 3300N-H stretch (asymmetric and symmetric)Medium
1650 - 1580N-H bend (scissoring)Medium to Strong
1620 - 1450C=C aromatic ring stretchMedium to Strong
1350 - 1250C-N stretch (aromatic amine)Strong
1300 - 1100C-F stretchStrong
900 - 650Aromatic C-H out-of-plane bendStrong

Authoritative Grounding: Primary aromatic amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹.[10][11] The C-N stretching vibration for aromatic amines is usually a strong band observed between 1335-1250 cm⁻¹.[10] The C-F stretching vibrations are typically strong and appear in the 1300-1100 cm⁻¹ region. The substitution pattern on the aromatic ring can often be inferred from the pattern of the C-H out-of-plane bending bands in the fingerprint region (900-650 cm⁻¹).[11]

Experimental Protocol for FTIR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed, albeit predictive, overview of its expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, grounded in established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a robust framework for researchers to acquire high-quality, reproducible data. A thorough understanding of the spectroscopic properties detailed herein will empower scientists to confidently identify, characterize, and utilize this promising molecule in their future endeavors.

References

A Comprehensive Technical Guide to 7-(Trifluoromethyl)quinolin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on 7-(Trifluoromethyl)quinolin-2-amine, detailing its molecular weight, formula, and other core attributes for researchers, scientists, and drug development professionals.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of this compound, a fluorinated heterocyclic compound of significant interest in contemporary medicinal chemistry. We will cover its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic rationale, and discuss its applications, particularly in the context of drug discovery.

Core Molecular Profile

A thorough understanding of a compound's basic molecular and physical characteristics is the foundation for its application in research and development.

Molecular Formula, Weight, and Structure

The precise composition and mass of this compound are critical for experimental design and analytical interpretation.

  • Molecular Formula: C₁₀H₇F₃N₂

  • Molecular Weight: 212.17 g/mol

The arrangement of these atoms into the quinoline scaffold, featuring an amine at the 2-position and a trifluoromethyl group at the 7-position, is depicted below.

Figure 1: Chemical Structure of this compound

Physicochemical Data Summary

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group, in particular, is known to modulate lipophilicity and metabolic stability.

PropertyValueSource
Molecular Weight 212.17 g/mol
Molecular Formula C₁₀H₇F₃N₂
XLogP3 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 212.056126 g/mol
Topological Polar Surface Area 38.9 Ų

Synthesis and Characterization

The construction of the this compound scaffold can be accomplished via several synthetic strategies. Below is a representative workflow that highlights key chemical transformations.

Experimental Workflow: A Representative Synthesis

A common approach involves the construction of the quinoline core followed by functional group interconversion.

synthesis_workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Amination & Dechlorination A 3-(Trifluoromethyl)aniline + Diethyl malonate B Gould-Jacobs Reaction A->B C 4-Hydroxy-7-(trifluoromethyl)quinolin-2(1H)-one B->C D Treatment with POCl₃ C->D E 2,4-Dichloro-7-(trifluoromethyl)quinoline D->E F Ammonolysis (NH₃) E->F F_intermediate Mixture of amino-chloro-quinolines F->F_intermediate G Catalytic Hydrogenation (e.g., Pd/C, H₂) H This compound G->H F_intermediate->G

Figure 2: A multi-step synthetic workflow for this compound.

Methodology and Mechanistic Rationale:

  • Gould-Jacobs Reaction: The synthesis often commences with the reaction of 3-(trifluoromethyl)aniline with diethyl malonate. This sequence involves an initial nucleophilic substitution followed by a thermally induced cyclization. The choice of this reaction is based on its reliability for constructing the 4-hydroxyquinoline core from anilines.

  • Chlorination: The resulting quinolone is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as it converts the hydroxyl groups into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

  • Selective Amination and Dechlorination: The dichloro-intermediate undergoes ammonolysis, where an amino group is introduced, typically at the more reactive position. This is followed by a catalytic hydrogenation step, which serves to reductively remove the remaining chlorine atom, yielding the final product. The selectivity of these steps is a key consideration in the overall synthetic design.

Applications in Drug Discovery

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Role as a Kinase Inhibitor Scaffold

The quinoline ring system is a common feature in many approved and investigational kinase inhibitors. The 2-amino group is particularly important as it can form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.

logical_relationship cluster_features Key Structural Features cluster_interaction Molecular Interactions Scaffold 7-(CF₃)-Quinolin-2-amine Scaffold Amine 2-Amine Group (H-bond donor) Scaffold->Amine CF3 7-CF₃ Group (Lipophilicity, Metabolic Stability) Scaffold->CF3 Hinge_Binding Kinase Hinge Binding Amine->Hinge_Binding Hydrophobic_Pocket Hydrophobic Pocket Occupancy CF3->Hydrophobic_Pocket Outcome Potent & Selective Kinase Inhibition Hinge_Binding->Outcome Hydrophobic_Pocket->Outcome

Solubility Profile of 7-(Trifluoromethyl)quinolin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

7-(Trifluoromethyl)quinolin-2-amine is a substituted quinoline derivative. The quinoline scaffold is a significant structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and antineoplastic properties.[1] The incorporation of a trifluoromethyl group, a common bioisostere for a methyl group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The 2-amino substitution provides a key site for further chemical modification and potential hydrogen bonding interactions.

Despite the importance of this structural class, comprehensive public data on the solubility of this compound is limited. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the factors governing its solubility and presents a robust experimental framework for its systematic determination in various organic solvents. We will move from theoretical prediction based on molecular structure to a detailed, field-proven experimental protocol for quantitative analysis.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] A solute's solubility in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. An analysis of the this compound structure provides critical insights into its expected behavior.

Caption: Key functional regions of this compound.

  • Quinoline Core : This bicyclic aromatic system is inherently hydrophobic and contributes to solubility in less polar solvents.

  • Amine (-NH2) Group : As a polar functional group, the primary amine can participate in hydrogen bonding, both as a donor and an acceptor. This feature enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). Furthermore, its basic nature suggests that solubility will be significantly higher in acidic media where it can be protonated to form a more soluble salt.

  • Trifluoromethyl (-CF3) Group : This group is strongly electron-withdrawing and highly lipophilic (fat-soluble). Its presence increases the overall nonpolar character of the molecule, which can counteract the polarity of the amine group and favor solubility in solvents of moderate to low polarity.

Predicted Solubility Profile: Based on this structural analysis, we can predict the following general solubility trends:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar amine group and the aromatic system.

  • Moderate to Good Solubility: In lower-chain alcohols like methanol and ethanol, which are polar protic solvents capable of hydrogen bonding.

  • Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, and other moderately polar solvents like ethyl acetate and acetone.

  • Low Solubility: In nonpolar aliphatic solvents such as hexane and cyclohexane, where the polar amine group presents a significant energetic penalty for dissolution.

  • pH-Dependent Aqueous Solubility: Very low solubility is expected in neutral water. However, solubility should increase in acidic aqueous solutions (e.g., 5% HCl) due to the formation of the corresponding ammonium salt.[3]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate data. The following section outlines a comprehensive workflow, from a rapid qualitative assessment to a quantitative "gold standard" method.

G start Start: Obtain Compound & Solvents qual Part A: Qualitative Solubility Test (Small Scale, Multiple Solvents) start->qual classify Classify: Soluble, Partially Soluble, Insoluble qual->classify select Select Solvents for Quantitative Analysis classify->select quant Part B: Quantitative Solubility Measurement (Shake-Flask Method) select->quant equilibrate 1. Equilibrate Excess Solid in Solvent (e.g., 24-48h at constant temp) quant->equilibrate separate 2. Separate Solid & Liquid Phases (Centrifugation / Filtration) equilibrate->separate analyze 3. Analyze Solute Concentration in Supernatant (e.g., HPLC, UV-Vis) separate->analyze data Final Data: Solubility (mg/mL or mol/L) analyze->data

Caption: Workflow for experimental solubility determination.

Part A: Protocol for Qualitative Solubility Assessment

This initial test provides a rapid overview of solubility across a range of solvents, guiding the selection for more rigorous quantitative analysis.

Materials:

  • This compound

  • Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)

  • A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Preparation : Weigh approximately 2-5 mg of this compound and place it into a clean, dry test tube.[4]

  • Solvent Addition : Add the selected solvent dropwise, starting with 0.25 mL.

  • Mixing : Vigorously shake or vortex the tube for 60 seconds after the solvent addition.[5]

  • Observation : Observe the mixture against a contrasting background. Note if the solid has completely dissolved.

  • Incremental Addition : If the solid has not dissolved, continue adding the solvent in 0.25 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 1.0 mL.

  • Classification :

    • Soluble : The compound dissolves completely in ≤ 1.0 mL of solvent.

    • Partially Soluble : Some, but not all, of the solid dissolves.

    • Insoluble : No visible dissolution of the solid occurs.

  • Record : Record the observations for each solvent tested.

Part B: Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility and is essential for generating reliable data for applications like drug formulation.[6]

Materials:

  • This compound

  • Selected organic solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution :

    • Add an excess amount of this compound to a vial (ensure solid remains undissolved).

    • Add a known volume of the selected solvent.

    • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to be certain.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particulates. This step is critical to prevent artificially high results.

  • Concentration Analysis :

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Generate a calibration curve using the analytical instrument (e.g., by plotting UV absorbance vs. concentration).

    • Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

    • Measure the response of the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Data Presentation

All experimentally determined quantitative data should be summarized for clear comparison.

SolventClassificationPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
e.g., HexaneNonpolar0.125
e.g., TolueneNonpolar (Aromatic)2.425
e.g., DichloromethanePolar Aprotic3.125
e.g., AcetonePolar Aprotic5.125
e.g., EthanolPolar Protic4.325
e.g., MethanolPolar Protic5.125
e.g., DMSOPolar Aprotic7.225
e.g., 5% aq. HClAqueous AcidN/A25

Safety and Handling

Proper safety precautions are mandatory when handling this compound and organic solvents.

Compound-Specific Information (this compound):

  • Hazards : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

  • Handling : Avoid formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[7][8]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]

General Solvent Safety:

  • Many organic solvents are flammable and/or toxic. Handle them in a well-ventilated area, away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each specific solvent before use.

  • Dispose of chemical waste according to institutional and local regulations.

Conclusion

The solubility of this compound is dictated by a balance between its nonpolar aromatic core and lipophilic trifluoromethyl group, and its polar, basic amine functionality. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols and limited solubility in nonpolar hydrocarbons. Due to the lack of extensive published data, the experimental protocols provided in this guide offer a reliable and systematic approach for researchers to accurately quantify its solubility. This empirical data is fundamental for the successful application of this compound in drug discovery, chemical synthesis, and materials science.

References

The Strategic Incorporation of the Trifluoromethyl Group in Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2] The strategic modification of this privileged scaffold is a key focus in the quest for novel drug candidates with enhanced efficacy, selectivity, and pharmacokinetic profiles. Among the various substituents employed, the trifluoromethyl (CF3) group has emerged as a uniquely powerful tool for fine-tuning the properties of quinoline derivatives.[3] This in-depth technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of quinoline-based therapeutics, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties of the CF3 group, its profound impact on the biological activity and pharmacokinetic profile of quinoline derivatives, and the synthetic strategies for its incorporation.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a quinoline scaffold instigates a cascade of changes in the molecule's physicochemical properties. These alterations are pivotal in modulating the drug-like characteristics of the resulting derivatives.

Enhanced Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a methyl group, a hydrogen atom, or even a chlorine atom.[4][5] This increased lipophilicity, quantified by the Hansch-Fujita π constant of +0.88, can substantially improve a drug candidate's ability to cross cellular membranes, a critical factor for reaching intracellular targets and enhancing oral bioavailability.[3][4] However, it is crucial to balance this increased lipophilicity, as excessive values can lead to poor aqueous solubility and non-specific binding.[4]

Potent Electron-Withdrawing Nature

With a Pauling electronegativity intermediate between that of fluorine and chlorine, the trifluoromethyl group acts as a strong electron-withdrawing substituent through the inductive effect.[4][6] This property significantly influences the electron distribution within the quinoline ring system.[3] The electron-withdrawing nature of the CF3 group can modulate the pKa of the quinoline nitrogen, impacting its basicity and, consequently, its interaction with biological targets and its solubility at physiological pH.[5][6]

Increased Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[7][8] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4][8] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often target more labile C-H bonds in methyl or other alkyl groups.[5][9] By blocking potential sites of metabolism, the introduction of a CF3 group can prolong the in vivo half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[7][9]

Steric and Conformational Influence

The trifluoromethyl group is bulkier than a methyl group and comparable in size to an isopropyl group.[4][7] This steric bulk can influence the preferred conformation of the molecule and its binding to target proteins. The introduction of a CF3 group can lead to more selective binding by promoting interactions with specific hydrophobic pockets within the active site of a receptor or enzyme, while sterically hindering binding to off-target proteins.[7]

Physicochemical Properties at a Glance
PropertyTrifluoromethyl (CF3) GroupImpact on Quinoline Derivatives
Lipophilicity (π constant) +0.88[4]Increased membrane permeability and bioavailability.[3][10]
Electronegativity High (intermediate between F and Cl)[6]Strong electron-withdrawing effect, modulating pKa and target interactions.[5]
Metabolic Stability High (C-F bond energy ~485 kJ/mol)[4][8]Increased resistance to oxidative metabolism, leading to longer half-life.[7][9]
Steric Bulk Comparable to an isopropyl group[4]Influences molecular conformation and can enhance binding selectivity.[7]
Bioisosterism Can act as a bioisostere for methyl or chloro groups[6]Allows for fine-tuning of steric and electronic properties.[6]

Impact on Biological Activity and Pharmacokinetics

The strategic placement of a trifluoromethyl group on the quinoline scaffold can profoundly influence its biological activity and pharmacokinetic profile, ultimately determining its therapeutic potential.

Modulation of Target Binding Affinity

The unique combination of electronic and steric properties of the CF3 group can significantly enhance the binding affinity of quinoline derivatives to their biological targets.[7] The strong electron-withdrawing nature of the CF3 group can alter the electrostatic potential of the molecule, leading to more favorable interactions with the active site of an enzyme or receptor.[7] Furthermore, the lipophilicity and steric bulk of the CF3 group can promote hydrophobic interactions and optimize the fit within a binding pocket, leading to increased potency.[7]

Improved Pharmacokinetic Profile

The enhanced metabolic stability conferred by the trifluoromethyl group is a key factor in improving the pharmacokinetic properties of quinoline derivatives.[8][10] By reducing the rate of metabolic clearance, the CF3 group can lead to a longer plasma half-life, increased overall drug exposure (AUC), and improved oral bioavailability.[7][11] This allows for more convenient dosing regimens and a more sustained therapeutic effect.

Structure-Activity Relationship (SAR) Modulation

The trifluoromethyl group is a valuable tool for exploring the structure-activity relationship (SAR) of a series of quinoline derivatives. Its introduction at different positions on the quinoline ring can provide critical insights into the steric and electronic requirements for optimal biological activity. This allows medicinal chemists to systematically probe the chemical space around a lead compound and identify derivatives with improved potency and selectivity.

Caption: Modulation of Structure-Activity Relationship (SAR) with the CF3 group.

Synthetic Strategies for Trifluoromethylated Quinolines

The incorporation of a trifluoromethyl group into the quinoline scaffold can be achieved through two primary strategies: direct trifluoromethylation of a pre-formed quinoline ring or the use of CF3-containing building blocks in the synthesis of the quinoline core.

Direct Trifluoromethylation

Direct trifluoromethylation methods involve the introduction of a CF3 group onto an existing quinoline molecule. These reactions often proceed via radical, nucleophilic, or electrophilic pathways.[12]

  • Radical Trifluoromethylation: This is a common approach that utilizes reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent) in the presence of an oxidant to generate the trifluoromethyl radical (•CF3).[12] This radical can then attack the electron-rich positions of the quinoline ring.

  • Nucleophilic Trifluoromethylation: This method involves the use of a nucleophilic CF3 source, such as TMSCF3 with a fluoride activator, to add to an electrophilic position on the quinoline ring, often after activation of the ring system.[12]

  • Electrophilic Trifluoromethylation: Reagents like Umemoto's or Togni's reagents act as electrophilic sources of the "CF3+" cation and can be used to trifluoromethylate electron-rich quinoline derivatives.[12]

Synthesis from Trifluoromethylated Building Blocks

An alternative and often more regioselective approach is to construct the quinoline ring system using starting materials that already contain the trifluoromethyl group.[13] This strategy allows for precise control over the position of the CF3 substituent. Common building blocks include trifluoromethylated anilines, β-ketoesters, or α,β-unsaturated ketones.[14][15] Classical quinoline syntheses like the Friedländer, Skraup, or Doebner-von Miller reactions can be adapted using these fluorinated precursors.

Experimental Protocol: Synthesis of 2-CF3-3-arylquinolines

This protocol is a representative example of constructing a trifluoromethylated quinoline from a CF3-containing building block, as described by V.O. Iaroshenko et al.[14][15]

Step 1: Synthesis of α-CF3-enamines

  • To a solution of a trifluoromethylated haloalkene (1.0 eq) in a suitable solvent (e.g., THF), add pyrrolidine (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude α-CF3-enamine, which can often be used in the next step without further purification.

Step 2: Synthesis of ortho-nitro-substituted α,β-diaryl-CF3-enones

  • In a round-bottom flask, dissolve the α-CF3-enamine (1.0 eq) and a 2-nitrobenzaldehyde derivative (1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture at 80-90 °C for 6-12 hours.

  • Monitor the reaction by TLC or NMR until the starting materials are consumed.

  • After cooling, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel.

Step 3: Reductive Cyclization to 2-CF3-3-arylquinolines

  • To a solution of the ortho-nitro-substituted enone (1.0 eq) in a mixture of acetic acid and ethanol, add iron powder (5.0 eq).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and purify the final product by column chromatography or recrystallization to afford the desired 2-CF3-3-arylquinoline.

Synthesis_Workflow Start CF3-Haloalkene & Pyrrolidine Enamine α-CF3-Enamine Start->Enamine Step 1 Enone ortho-Nitro-α,β-diaryl-CF3-enone Enamine->Enone Step 2 Nitrobenzaldehyde 2-Nitrobenzaldehyde Nitrobenzaldehyde->Enone Final_Product 2-CF3-3-arylquinoline Enone->Final_Product Step 3 Fe_AcOH Fe / AcOH (Reduction) Fe_AcOH->Final_Product

Caption: Synthetic workflow for 2-CF3-3-arylquinolines.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for the design and optimization of quinoline-based drug candidates. Its unique combination of lipophilicity, electron-withdrawing character, metabolic stability, and steric bulk provides a means to rationally modulate the physicochemical and biological properties of these important heterocyclic scaffolds.[7][16] A thorough understanding of the multifaceted effects of the trifluoromethyl group, coupled with robust synthetic strategies for its incorporation, will continue to drive the discovery and development of novel and improved quinoline-derived therapeutics.

References

A Comprehensive Theoretical Analysis of 7-(Trifluoromethyl)quinolin-2-amine: A Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the molecular architecture, spectroscopic signatures, and electronic properties of 7-(Trifluoromethyl)quinolin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging high-level quantum chemical calculations, we dissect the molecule's structural, vibrational, and electronic characteristics to furnish a foundational understanding for researchers, scientists, and drug development professionals. This document navigates through geometry optimization, theoretical spectroscopic analysis (FT-IR and NMR), frontier molecular orbital (FMO) theory, and molecular electrostatic potential (MEP) mapping. Furthermore, a validated protocol for molecular docking is presented to probe the compound's potential as a targeted therapeutic agent. The synthesis of computational data and established theoretical principles offers a predictive framework to guide future experimental design and accelerate the drug discovery pipeline.

Introduction: The Quinoline Scaffold and the Role of Theoretical Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of specific substituents, such as the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amine (-NH2) group, can profoundly modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. The subject of this guide, this compound, combines these features, making it a compelling candidate for theoretical investigation.

Computational chemistry provides an indispensable toolkit for modern drug discovery, enabling the prediction of molecular properties and interactions before committing to resource-intensive and time-consuming experimental synthesis and testing.[2] By employing methods like Density Functional Theory (DFT), we can elucidate ground-state geometries, predict spectroscopic fingerprints, and quantify electronic parameters that govern molecular reactivity and intermolecular interactions.[3] This in-silico approach accelerates the design-synthesize-test cycle by prioritizing compounds with the highest probability of desired activity.

This guide delineates a comprehensive theoretical workflow for characterizing this compound, offering both the foundational theory and practical protocols for its computational analysis.

Theoretical_Analysis_Workflow cluster_0 Computational Setup cluster_1 Structural & Spectroscopic Analysis cluster_2 Electronic & Reactivity Analysis cluster_3 Biological Activity Prediction mol_build Molecular Structure Input dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) mol_build->dft_calc Initial Geometry geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Vibrational Frequencies (FT-IR/Raman) geom_opt->freq_calc Optimized Structure nmr_calc NMR Shifts (GIAO) geom_opt->nmr_calc Optimized Structure fmo HOMO-LUMO Analysis geom_opt->fmo Optimized Structure docking Molecular Docking geom_opt->docking Ligand Prep mep MEP Mapping fmo->mep reactivity Reactivity Descriptors fmo->reactivity analysis Interaction Analysis docking->analysis

Caption: Overall workflow for the theoretical study of this compound.

Molecular Geometry and Structural Optimization

The foundational step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the minimum potential energy.

Causality Behind Method Selection

Functional and Basis Set: The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

  • Basis Set (6-311++G(d,p)): The 6-311++G(d,p) basis set provides a robust and flexible description of the atomic orbitals. The "6-311" indicates a triple-zeta valence set, allowing for more accurate modeling of electron distribution. The "++G" adds diffuse functions for both heavy atoms and hydrogens, crucial for describing lone pairs and non-covalent interactions. The "(d,p)" polarization functions allow orbitals to change shape, accounting for the anisotropic electron distribution in a bonded environment.[6][7] This combination is well-suited for quinoline derivatives.[6][8]

Protocol: Geometry Optimization
  • Structure Building: Construct the 2D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Cleaning: Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • DFT Calculation Setup:

    • Select the DFT method: B3LYP.

    • Select the basis set: 6-311++G(d,p).

    • Specify the calculation type as "Optimization" (Opt).

    • A subsequent "Frequency" (Freq) calculation should be included to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Verification: Confirm the convergence of the optimization and check the output for the absence of imaginary frequencies.

Optimized Structural Parameters

The optimized geometry reveals key structural features. For instance, the C-N bond lengths within the quinoline ring are intermediate between single and double bonds, indicating electron delocalization.[8] The planarity of the quinoline ring system is a critical feature influencing its electronic properties. The bond lengths and angles involving the trifluoromethyl and amine groups provide insight into their electronic influence on the aromatic system. A study on a similar molecule, 4-amino-2-methyl-7-(trifluoromethyl)quinoline, calculated C-F bond lengths to be between 1.347–1.358 Å and N-H bond lengths in the range of 1.007–1.015 Å.[1]

Spectroscopic Analysis: A Theoretical Benchmark

Theoretical calculations can predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra with high accuracy. Comparing these theoretical spectra with experimental data serves as a crucial validation of the chosen computational method and the optimized molecular structure.[7]

Vibrational Spectroscopy (FT-IR)

Vibrational frequency calculations predict the energies at which a molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions.

Protocol: FT-IR Spectrum Calculation

  • Use the optimized geometry from the previous step (at the B3LYP/6-311++G(d,p) level).

  • Perform a "Frequency" calculation using the same functional and basis set.

  • The output will list the harmonic vibrational frequencies (in cm⁻¹). These are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and systematic errors in the method.[8]

  • Visualize the spectrum and analyze the atomic motions (vibrational modes) associated with each frequency.

Data Interpretation: Key vibrational modes for this compound are expected in specific regions. The N-H stretching of the amine group typically appears in the 3300-3500 cm⁻¹ range.[9] Aromatic C-H stretches are found around 3000-3100 cm⁻¹.[8] The strong C-F stretching modes of the trifluoromethyl group are characteristically observed in the 1100-1350 cm⁻¹ region.[9]

Vibrational ModeExpected Wavenumber (cm⁻¹)Assignment
N-H Stretch3300 - 3500Primary amine group (-NH₂)
Aromatic C-H Stretch3000 - 3100Quinoline ring C-H bonds
C=C / C=N Stretch1500 - 1620Aromatic ring stretching
N-H Bend1550 - 1650Primary amine scissoring
C-N Stretch1250 - 1350Amine C-N bond
C-F Stretch1100 - 1350Trifluoromethyl group (-CF₃)
Table 1: Predicted FT-IR assignments for this compound.
NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into NMR chemical shifts (δ).[1][10]

Protocol: NMR Chemical Shift Calculation

  • Use the optimized geometry (B3LYP/6-311++G(d,p)).

  • Perform an "NMR" calculation specifying the GIAO method.

  • Calculate the chemical shifts by referencing the computed absolute shielding values to that of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

    • δ_calc = σ_TMS - σ_calc

  • Correlate the calculated shifts with the molecular structure.

Data Interpretation: The electron-withdrawing -CF₃ group is expected to deshield nearby protons and carbons, shifting their signals downfield. Conversely, the electron-donating -NH₂ group will cause an upfield shift (shielding) for adjacent nuclei, particularly at the ortho and para positions. Comparing the calculated ¹H and ¹³C NMR shifts with experimental data for similar compounds provides strong evidence for structural assignment.[11][12] Studies on related quinolines have shown excellent correlation between GIAO-calculated and experimental shifts.[1][11]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy (E_HOMO) corresponds to a better electron donor.[2]

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy (E_LUMO) corresponds to a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable.[3][13]

The distribution of the HOMO and LUMO orbitals across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the electron-donating amine group is expected to contribute significantly to the HOMO, while the electron-withdrawing trifluoromethyl group and the quinoline ring's π-system will influence the LUMO.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[14]

Reactivity_Descriptors cluster_0 Calculated Descriptors HOMO E(HOMO) IP Ionization Potential (I) ≈ -E(HOMO) HOMO->IP Hardness Chemical Hardness (η) ≈ (E(LUMO) - E(HOMO))/2 HOMO->Hardness Potential Chemical Potential (μ) ≈ (E(HOMO) + E(LUMO))/2 HOMO->Potential LUMO E(LUMO) EA Electron Affinity (A) ≈ -E(LUMO) LUMO->EA LUMO->Hardness LUMO->Potential Electrophilicity Electrophilicity (ω) ≈ μ² / (2η) Hardness->Electrophilicity Electronegativity Electronegativity (χ) ≈ -μ Potential->Electronegativity Potential->Electrophilicity

Caption: Relationship between HOMO/LUMO energies and global reactivity descriptors.

ParameterFormulaInterpretation
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Chemical Hardness (η)η ≈ (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; indicates high reactivity.
Electronegativity (χ)χ ≈ -(E_HOMO + E_LUMO) / 2Tendency to attract electrons.
Electrophilicity Index (ω)ω = μ² / (2η) where μ = -χGlobal electrophilic nature of the molecule.
Table 2: Global Reactivity Descriptors derived from FMO energies.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are often located around hydrogen atoms, especially those attached to electronegative atoms (e.g., N-H).

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential.

For this compound, the MEP map would likely show negative potential around the quinoline nitrogen and the amine nitrogen, making them sites for hydrogen bonding or coordination. Positive potential would be expected on the amine hydrogens.[13]

Probing Biological Activity: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[15] It is instrumental in structure-based drug design for screening virtual libraries and understanding binding mechanisms.[16][17]

Causality and Target Selection

Quinoline derivatives are known to inhibit a variety of biological targets, such as kinases, DNA gyrase, and reverse transcriptase.[16][18] The choice of target protein is critical. For this guide, we will outline a general protocol that can be adapted to any relevant protein target whose 3D structure is available in the Protein Data Bank (PDB).

Protocol: Molecular Docking Simulation

Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB 1. Obtain Receptor Structure (from PDB) Prep_Receptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->Prep_Receptor Grid 4. Define Binding Site (Grid Box Generation) Prep_Receptor->Grid Ligand 3. Prepare Ligand (Optimized 3D structure) Ligand->Grid Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Pose 6. Analyze Binding Poses (Clustering, Scoring) Dock->Pose Interaction 7. Visualize Interactions (Hydrogen bonds, hydrophobic, etc.) Pose->Interaction

Caption: A generalized workflow for molecular docking simulations.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or PyMOL, prepare the receptor by removing water molecules and co-crystallized ligands, repairing missing atoms, and adding polar hydrogens.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign appropriate atom types and charges (e.g., Gasteiger charges).

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site of the protein, often identified from the position of a co-crystallized inhibitor.[18]

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina. The program will systematically search for the best binding poses of the ligand within the defined grid box, evaluating each pose with a scoring function.

  • Results Analysis:

    • The primary output is a set of binding poses ranked by their predicted binding affinity (docking score), typically in kcal/mol. More negative values indicate stronger binding.

    • Visualize the top-ranked pose in the protein's active site using software like PyMOL or Discovery Studio.

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and the protein's amino acid residues. This provides mechanistic insight into the binding mode.[16]

Conclusion

This guide has outlined a comprehensive in-silico framework for the characterization of this compound. Through the application of Density Functional Theory, we can reliably predict its three-dimensional structure, spectroscopic characteristics, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides a robust map of its chemical reactivity. Furthermore, molecular docking protocols enable the exploration of its potential interactions with biological targets, offering a crucial first step in the rational design of new therapeutic agents. The integration of these theoretical studies provides a powerful, predictive, and cost-effective strategy to guide experimental research, ultimately accelerating the journey from molecular concept to functional application in drug discovery and materials science.

References

Introduction: The Trifluoromethylquinoline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for Trifluoromethylquinolines in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When functionalized with a trifluoromethyl (-CF3) group, the resulting trifluoromethylquinolines exhibit unique and highly desirable physicochemical properties. The potent electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] These characteristics have propelled trifluoromethylquinolines to the forefront of research in various therapeutic areas, including the development of inhibitors for SARS-CoV-2 related proteins and novel antimalarial agents.[3][4][5]

To accelerate the rational design of novel drug candidates based on this scaffold, computational methods are indispensable.[1] Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide an unparalleled computational microscope to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules at a subatomic level.[1][2] This guide offers a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to perform and interpret high-fidelity quantum chemical calculations on trifluoromethylquinoline derivatives, bridging the gap between theoretical chemistry and practical drug design.

Core Computational Methodology: A Self-Validating Workflow

The foundation of any meaningful computational analysis is a robust and logical workflow. The process described herein is designed to be self-validating, where each step confirms the integrity of the previous one before proceeding to subsequent property calculations.

Causality Behind Method Selection: Expertise in Practice

1. The Theoretical Model: Why Density Functional Theory (DFT)? For medium-sized organic molecules like trifluoromethylquinolines, DFT strikes an optimal balance between computational accuracy and resource efficiency.[6][7] It is significantly faster than higher-level wavefunction-based methods while providing reliable results for molecular geometries, electronic properties, and vibrational frequencies.

2. The Functional: Selecting the Right Tool for the Job The choice of the exchange-correlation functional is critical. For halogenated aromatic systems, a hybrid functional is often the most robust choice.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is the workhorse of computational chemistry for organic molecules. It has been used extensively for quinoline derivatives and provides a reliable starting point for most analyses.[6][8][9]

  • Range-Separated Functionals (e.g., ωB97XD, CAM-B3LYP): These functionals often perform better for systems with non-covalent interactions and charge-transfer excitations.[10] The ωB97XD functional, for instance, includes empirical dispersion correction, which is beneficial for accurately modeling intermolecular forces.

3. The Basis Set: Describing Electron Distribution with Precision The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing highly electronegative atoms like fluorine and nitrogen, the choice is non-trivial.

  • Pople-style Basis Sets (e.g., 6-311++G(d,p)): This is a highly recommended basis set for this class of molecules.[6][9]

    • 6-311G: A triple-zeta basis set, providing a flexible description of the core and valence electrons.

    • (d,p): Polarization functions added to heavy atoms (d) and hydrogen atoms (p). These are essential for accurately describing the anisotropic shape of electron clouds in bonded atoms.[2]

    • ++: Diffuse functions added to both heavy atoms and hydrogens. These are crucial for describing the behavior of electrons far from the nucleus, which is important for anions, non-covalent interactions, and accurately modeling the electron-rich fluorine atoms.[2]

  • Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): For higher accuracy requirements, Dunning's augmented correlation-consistent basis sets can be employed, though they come with a higher computational cost.[11]

The Standard Computational Workflow

The following workflow ensures a systematic investigation, starting from an initial 3D structure and culminating in a detailed analysis of molecular properties.

G cluster_0 A 1. Structure Preparation (Molecular Builder or X-Ray Data) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Same level of theory) B->C D Check for Imaginary Frequencies C->D E Verified Minimum Energy Structure D->E  Zero G Error: Not a True Minimum (Re-optimize or adjust structure) D->G  One or more F 4. Property Calculations (MEP, HOMO-LUMO, NBO) E->F

Caption: A standard workflow for quantum chemical analysis.[1]

Key Calculated Properties and Their Interpretation

Once a validated, optimized geometry is obtained, a wealth of data can be generated to predict the molecule's behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[12]

  • HOMO Energy (-EHOMO): Correlates with the ionization potential; a higher HOMO energy suggests a better electron donor.[8][13]

  • LUMO Energy (-ELUMO): Correlates with the electron affinity; a lower LUMO energy indicates a better electron acceptor.[8][14]

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability and reactivity. A small energy gap implies that little energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability.[13][15] This is a key parameter for predicting how a molecule might participate in chemical reactions.

ParameterDescriptionSignificance in Drug Design
EHOMO Energy of the highest occupied molecular orbitalIndicates the molecule's propensity to donate electrons in reactions or interactions.
ELUMO Energy of the lowest unoccupied molecular orbitalIndicates the molecule's propensity to accept electrons, crucial for forming bonds.
ΔE (LUMO-HOMO) Energy GapA smaller gap suggests higher reactivity, which can be correlated with biological activity.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have large gaps.
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO) / 2Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω) ω = μ²/2η (where μ is chemical potential)Quantifies the global electrophilic nature of the molecule.[8]
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

  • Electron-Rich Regions (Red/Yellow): These are sites of negative potential, typically around electronegative atoms like nitrogen, oxygen, and the fluorine atoms of the -CF3 group. These areas are prone to electrophilic attack and are key sites for hydrogen bonding.[16]

  • Electron-Deficient Regions (Blue): These are sites of positive potential, often found around hydrogen atoms bonded to electronegative atoms. These areas are susceptible to nucleophilic attack.[16]

For drug design, the MEP map is invaluable for predicting how a trifluoromethylquinoline might orient itself within the binding pocket of a target protein, guiding the formation of hydrogen bonds and other electrostatic interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding, lone pairs, and the delocalization of electron density within the molecule.[17] It goes beyond simple orbital energies to quantify specific interactions. The key output is the second-order perturbation theory analysis, which evaluates the stabilization energy, E(2), associated with donor-acceptor interactions.[18]

A large E(2) value for an interaction between a filled (donor) orbital (e.g., a C-C bond or a nitrogen lone pair) and an empty (acceptor) anti-bonding orbital (e.g., a π* orbital of the aromatic ring) indicates significant hyperconjugative or conjugative interaction.[9][19] This delocalization of electrons is a major contributor to the overall stability of the molecule.

Experimental Protocols

Detailed Protocol for DFT Calculations using Gaussian

This protocol outlines the steps for a standard geometry optimization and frequency calculation on a trifluoromethylquinoline derivative.

  • Molecule Building: Construct the 3D structure of the desired trifluoromethylquinoline isomer using molecular modeling software like GaussView or Avogadro. Perform a preliminary clean-up using molecular mechanics if available.

  • Input File Generation: Create a Gaussian input file (.gjf or .com). The header section, known as the "Route Section," is critical.

    • Causality:

      • %nprocshared and %mem: Allocate computational resources.

      • #p: Requests "print" options for more detailed output.

      • Opt Freq: This keyword combination is crucial. It first performs a geometry optimization (Opt) to find the minimum energy structure, and then immediately runs a frequency calculation (Freq) at that optimized geometry.[2] This ensures the nature of the stationary point is correctly identified.

      • B3LYP/6-311++G(d,p): Specifies the theoretical model (functional and basis set) as discussed previously.

      • SCRF=(IEFPCM,Solvent=Water): (Optional) Includes a solvent model using the Polarizable Continuum Model. This is highly recommended to simulate a more realistic biological environment.[2]

      • 0 1: Specifies the molecule's charge (0) and spin multiplicity (1 for a closed-shell singlet).

  • Job Submission & Analysis:

    • Run the calculation using the Gaussian software package.

    • Upon completion, open the output file (.log or .out).

    • Verification: Search for the phrase "Normal termination of Gaussian."

    • Frequency Analysis: Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry is not valid for subsequent property calculations.[1]

    • Data Extraction: Extract optimized coordinates, thermodynamic data (Zero-Point Vibrational Energy, Gibbs Free Energy), and the results for HOMO/LUMO energies, MEP, and NBO analysis.

Application in Rational Drug Design

The ultimate goal of these calculations is to guide the synthesis of more potent and selective drug candidates. The quantum chemical data serves as a critical input for subsequent stages of in silico drug design.

G cluster_0 A Quantum Chemical Calculation (DFT on Trifluoromethylquinoline) B Property Extraction (MEP, Partial Charges, HOMO/LUMO) A->B C Molecular Docking Simulation (Ligand in Protein Active Site) B->C D Binding Mode Analysis C->D E Binding Affinity Prediction (Scoring Functions, MM/GBSA) C->E F Identify Key Interactions (H-bonds, π-π stacking, etc.) D->F G Guide Synthesis of New Derivatives E->G F->G

Caption: Integrating quantum calculations into a drug design workflow.

The partial charges derived from the MEP or NBO analysis can be used to parameterize the ligand for molecular docking simulations, leading to more accurate predictions of binding poses and affinities.[3][20][21] Understanding the electronic properties helps rationalize why certain derivatives exhibit higher activity and provides a clear, hypothesis-driven path for designing the next generation of compounds.

Conclusion

Quantum chemical calculations offer a robust, predictive, and indispensable framework for investigating the structure-property relationships of trifluoromethylquinolines. By leveraging DFT with appropriate functionals and basis sets, researchers can gain profound insights into the geometric, electronic, and reactive nature of these vital medicinal scaffolds. The methodologies and workflows presented in this guide provide a scientifically-grounded and practical approach to not only understand these molecules but to actively engineer them for enhanced therapeutic potential.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 7-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the 2-aminoquinoline moiety is a key pharmacophore in numerous biologically active compounds. This document provides a detailed, research-grade protocol for the synthesis of 7-(Trifluoromethyl)quinolin-2-amine, a valuable building block for the development of novel therapeutics.

The described methodology focuses on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction has largely superseded traditional methods for the synthesis of arylamines due to its milder reaction conditions and broad substrate scope.[3]

Synthesis Overview

The synthesis of this compound is achieved via a palladium-catalyzed cross-coupling reaction between 2-chloro-7-(trifluoromethyl)quinoline and an ammonia surrogate. The Buchwald-Hartwig amination is particularly well-suited for this transformation, offering high yields and selectivity.[4][5]

Reaction Scheme:

A simplified representation of the Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Chloro-7-(trifluoromethyl)quinoline≥97%Commercially AvailableStarting material.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePalladium source.
Xantphos≥98%Commercially AvailableLigand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableReaction solvent.
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M in THFCommercially AvailableAmmonia equivalent.[4][5]
TolueneAnhydrousCommercially AvailableFor workup.
Saturated aqueous sodium bicarbonateReagent GradeIn-house preparationFor workup.
BrineSaturated NaCl(aq)In-house preparationFor workup.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Standard glassware for organic synthesis--Schlenk flask, condenser, etc.
Inert atmosphere system--Argon or Nitrogen line.
Magnetic stirrer with heating---
Rotary evaporator---
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8][9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6][8][9]

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to air and moisture. The reaction must be set up under an inert atmosphere of argon or nitrogen.[3]

  • Reagent Handling:

    • 2-Chloro-7-(trifluoromethyl)quinoline: May be irritating to the eyes, skin, and respiratory system. Avoid inhalation and direct contact.[11]

    • Palladium catalysts: Handle with care, as palladium compounds can be toxic.

    • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under inert conditions.

    • 1,4-Dioxane: A flammable liquid and potential carcinogen. Use with caution.

    • Trifluoromethyl-containing compounds: Can release hazardous decomposition products upon heating.[6][8]

Step-by-Step Procedure

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%).

  • Add 2-chloro-7-(trifluoromethyl)quinoline (1.0 mmol, 1.0 eq) and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

2. Reaction Execution:

  • To the stirring suspension, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 eq) dropwise at room temperature. The use of LiHMDS as an ammonia equivalent is a well-established method in Buchwald-Hartwig aminations.[4][5]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

3. Reaction Workup:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • A gradient elution system of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) is typically effective for separating the desired product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Visualization of the Workflow and Catalytic Cycle

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification reagents 1. Add Pd(OAc)₂, Xantphos, 2-chloro-7-(trifluoromethyl)quinoline, and NaOtBu to Schlenk flask inert 2. Purge with Argon/Nitrogen reagents->inert solvent 3. Add anhydrous Dioxane inert->solvent add_lihmds 4. Add LiHMDS solution solvent->add_lihmds heat 5. Heat at 100 °C for 12-24h (Monitor by TLC) add_lihmds->heat quench 6. Quench with Water heat->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash with NaHCO₃(aq) and Brine extract->wash dry 9. Dry (MgSO₄) and Concentrate wash->dry chromatography 10. Flash Column Chromatography dry->chromatography product 11. Isolate Pure Product chromatography->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Simplified Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition + Ar-X (Ar)Pd(II)(X)L (Ar)Pd(II)(X)L Oxidative\nAddition->(Ar)Pd(II)(X)L Ligand\nExchange Ligand Exchange (Ar)Pd(II)(X)L->Ligand\nExchange + H₂NR, -HX (Ar)Pd(II)(NHR)L (Ar)Pd(II)(NHR)L Ligand\nExchange->(Ar)Pd(II)(NHR)L Reductive\nElimination Reductive Elimination (Ar)Pd(II)(NHR)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-NHR Ar-NHR Reductive\nElimination->Ar-NHR

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Expected Results and Characterization

Successful synthesis will yield this compound as a solid, typically a white to off-white powder. The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point Analysis: To determine the melting point and compare it with literature values if available.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure fresh, high-quality palladium precursor and ligand are used.
Insufficiently inert conditionsThoroughly dry all glassware and ensure a good inert atmosphere. Use anhydrous solvents.
Deactivated baseUse freshly opened or properly stored sodium tert-butoxide.
Incomplete reactionInsufficient reaction time or temperatureExtend the reaction time or slightly increase the temperature, monitoring by TLC.
Steric hindranceConsider using a more active catalyst system, such as a different ligand.
Formation of side productsCompeting side reactionsOptimize the reaction temperature and stoichiometry of reagents.
Hydrolysis of the starting material or productEnsure all reagents and solvents are anhydrous.

References

Application Notes & Protocols: Catalyst-Free Synthesis of Trifluoromethylated Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Catalyst-Free Trifluoromethylation

The introduction of a trifluoromethyl (-CF₃) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This small moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved drug candidates.[1] Among these scaffolds, the quinoline core is of paramount importance, appearing in a wide array of therapeutic agents. Consequently, the development of efficient methods for synthesizing trifluoromethylated aminoquinolines is of significant interest to researchers in drug discovery.

Traditionally, trifluoromethylation reactions have relied on transition-metal catalysts. While effective, these methods can introduce challenges related to cost, product contamination with residual metals, and sustainability. This guide details robust, field-proven protocols for the catalyst-free synthesis of trifluoromethylated aminoquinolines. By leveraging intrinsic molecular properties and photochemical energy, these methods offer a cleaner, more direct, and often more economical route to these high-value compounds. We will explore two primary mechanistic paradigms: Substrate-Sensitized Photochemical Reactions and Photoactivation of Electron Donor-Acceptor (EDA) Complexes .

Core Mechanistic Pathways: Bypassing the Catalyst

Understanding the "why" behind a reaction is critical for troubleshooting and optimization. Catalyst-free trifluoromethylations are not magic; they operate on well-defined photophysical and electrochemical principles.

Pathway A: Substrate-Sensitized Photochemical Radical Trifluoromethylation

In this elegant approach, the starting material itself—the 8-aminoquinoline derivative—absorbs light and acts as an internal photosensitizer. This is particularly effective for conjugated systems that have a suitable absorption profile in the visible light spectrum. A 2018 study by Wang and colleagues demonstrated this principle for the highly regioselective C5-trifluoromethylation of 8-aminoquinoline scaffolds using sodium trifluoromethanesulfinate (CF₃SO₂Na, also known as the Langlois reagent).[2]

The proposed mechanism proceeds as follows:

  • Photoexcitation: The 8-aminoquinoline substrate absorbs visible light, promoting it to an excited state.

  • Single Electron Transfer (SET): The excited substrate transfers an electron to an acceptor, in this case, likely dissolved oxygen, generating a superoxide radical anion (O₂˙⁻).

  • Radical Generation: Concurrently, a SET process occurs where CF₃SO₂Na is oxidized to generate a trifluoromethyl radical (•CF₃) and sulfur dioxide (SO₂).

  • Radical Addition: The highly electrophilic •CF₃ radical adds to the electron-rich quinoline ring, preferentially at the C5 position.

  • Rearomatization: The resulting radical intermediate is oxidized and subsequently deprotonated to restore aromaticity, yielding the final 5-trifluoromethylated product.

This self-sensitizing system is remarkably efficient, as both the starting material and the increasingly conjugated product can participate in the photochemical process.[2]

Substrate_Sensitized_Mechanism sub 8-Aminoquinoline (Substrate) sub_exc Substrate* (Excited State) sub->sub_exc Visible Light (hν) intermediate Radical Adduct Intermediate sub->intermediate + •CF₃ sub_exc->sub SET cf3_reagent CF₃SO₂Na cf3_rad •CF₃ Radical cf3_reagent->cf3_rad Oxidation / -SO₂ product 5-CF₃-8-Aminoquinoline (Product) intermediate->product Oxidation - H⁺

Caption: Substrate-sensitized photochemical trifluoromethylation workflow.

Pathway B: Photoactivation of Electron Donor-Acceptor (EDA) Complexes

This strategy is employed when the trifluoromethylating agent is a strong electron acceptor, such as Togni's or Umemoto's reagents.[3][4] The electron-rich aminoquinoline (the donor) and the electrophilic CF₃ reagent (the acceptor) form a non-covalent Electron Donor-Acceptor (EDA) complex. This complex has a unique electronic structure and can absorb light at a longer wavelength than either component individually.[5][6]

The mechanism is initiated by:

  • EDA Complex Formation: The aminoquinoline and the CF₃ reagent associate in solution to form an EDA complex.

  • Photoexcitation: Irradiation with visible or UV light directly excites the EDA complex. This promotes an electron from the donor (aminoquinoline) to the acceptor (CF₃ reagent).

  • Fragmentation: The resulting radical ion pair is unstable. The acceptor component rapidly fragments, releasing a •CF₃ radical and a stable byproduct. This fragmentation step is crucial as it prevents the back-electron transfer that would otherwise quench the reaction.[7]

  • Radical Cascade: The generated •CF₃ radical then adds to another molecule of the aminoquinoline, proceeding through a similar radical addition and rearomatization sequence as described in Pathway A.

This approach is powerful because it does not require the substrate itself to have a specific chromophore; the key is the formation of the photo-active EDA complex.[8]

EDA_Complex_Mechanism cluster_EDA EDA Complex Formation donor Aminoquinoline (Donor) eda_complex [Donor---Acceptor] EDA Complex donor->eda_complex acceptor Togni's Reagent (Acceptor) acceptor->eda_complex eda_excited [Donor•⁺---Acceptor•⁻]* Excited EDA Complex eda_complex->eda_excited Visible Light (hν) cf3_rad •CF₃ Radical eda_excited->cf3_rad Fragmentation product CF₃-Aminoquinoline (Product) cf3_rad->product Radical Addition & Rearomatization

Caption: Trifluoromethylation via an EDA complex photoactivation pathway.

Key Reagents & Data

Choosing the correct trifluoromethylating agent is critical for success. The table below summarizes reagents commonly used in catalyst-free protocols.

Reagent NameStructureTypical RoleKey Advantages
Sodium Trifluoromethanesulfinate (Langlois Reagent)CF₃SO₂Na•CF₃ Radical PrecursorInexpensive, bench-stable, water-soluble byproduct (SO₂).[9][10]
Togni's Reagent II Electrophilic Acceptor / •CF₃ PrecursorHighly effective for EDA complex formation; broad functional group tolerance.[11][12]
Umemoto's Reagents Electrophilic Acceptor / •CF₃ PrecursorPowerful electrophilic reagents, effective in EDA-mediated reactions.[4][13]
Representative Yields for Substrate-Sensitized Trifluoromethylation

The following data, adapted from Zhao et al., illustrates the efficacy of the photocatalyst-free C5-trifluoromethylation of various 8-amidoquinoline derivatives using CF₃SO₂Na.[2]

Substrate (8-Amidoquinoline)R GroupYield (%)
1Phenyl85
24-Methylphenyl82
34-Methoxyphenyl81
44-Fluorophenyl86
54-Chlorophenyl88
64-Trifluoromethylphenyl75
7Thiophen-2-yl78
8tert-Butyl72

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Visible-Light-Mediated C5-Trifluoromethylation of N-(quinolin-8-yl)benzamide

This protocol is a direct application of the substrate-sensitized pathway.[2]

Materials:

  • N-(quinolin-8-yl)benzamide (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)

  • Acetonitrile (CH₃CN), HPLC grade (0.1 M)

  • 10 mL reaction vial with a magnetic stir bar

  • Blue LED strip (460–470 nm), 24W

  • Aluminum foil

Procedure:

  • Reaction Setup: To the 10 mL reaction vial, add N-(quinolin-8-yl)benzamide (e.g., 0.2 mmol, 49.6 mg) and CF₃SO₂Na (0.6 mmol, 93.6 mg).

  • Solvent Addition: Add acetonitrile (2.0 mL) to the vial.

  • Atmosphere: Seal the vial with a cap. The reaction is tolerant to air, so an inert atmosphere is not strictly required, though sparging with N₂ or Ar for 5 minutes can ensure reproducibility.

    • Scientist's Note: While the reaction works in air, oxygen plays a complex role in the SET process. For initial optimizations, maintaining a consistent atmosphere (either air or inert) is recommended.

  • Irradiation: Place the vial approximately 2-5 cm from the blue LED strip. For even irradiation, wrap the setup with aluminum foil to reflect light inward.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel containing water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the desired 5-trifluoromethyl-N-(quinolin-8-yl)benzamide.

Protocol 2: EDA Complex-Mediated Trifluoromethylation (Representative Protocol)

This protocol is a representative method adapted for an aminoquinoline substrate, based on established principles of EDA complex photoactivation using Togni's reagent.[3][5]

Materials:

  • 8-Aminoquinoline or derivative (1.0 equiv)

  • Togni's Reagent II (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous (0.05 M)

  • Quartz reaction tube with a magnetic stir bar

  • 365 nm UV lamp or high-power violet LED (e.g., 405 nm)

  • Inert atmosphere setup (N₂ or Ar balloon)

Procedure:

  • Reaction Setup: In a flame-dried quartz reaction tube under an inert atmosphere (N₂ or Ar), add the 8-aminoquinoline substrate (e.g., 0.2 mmol) and Togni's Reagent II (0.3 mmol, 104 mg).

    • Scientist's Note: Quartz is used because standard borosilicate glass can block a significant portion of UV light below ~320 nm. If using a 405 nm LED, a standard glass vial is acceptable. An inert atmosphere is recommended here to prevent quenching of the excited state by oxygen.

  • Solvent Addition: Add anhydrous DMF (4.0 mL) via syringe. DMF is a good solvent for both reagents and helps facilitate the formation of the EDA complex.

  • Irradiation: Seal the tube and place it at a consistent distance from the light source. Stir the reaction at room temperature.

    • Causality: The choice of light source should ideally match the absorption maximum of the EDA complex, which can be determined by UV-Vis spectroscopy. Often, a broad-spectrum UV or violet light source is sufficient to initiate the reaction.

  • Reaction: Stir for 12-36 hours, monitoring by TLC or LC-MS. The reaction may change color as the EDA complex is consumed.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The polarity of the eluent for column chromatography may need to be adjusted based on the specific aminoquinoline substrate used.

References

Application Notes & Protocols: A Strategic Approach to the Synthesis of 7-(Trifluoromethyl)quinolin-2-amine via Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 7-(Trifluoromethyl)quinolin-2-amine, a key scaffold in modern medicinal chemistry. Recognizing that a direct Skraup synthesis to this target is not feasible, we present a robust, multi-step strategy. The core of this approach is the classic Skraup reaction to construct the 7-(trifluoromethyl)quinoline framework, followed by a logical functionalization sequence to introduce the C2-amino group. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety considerations.

Introduction: The Significance of the Target Molecule

Quinoline derivatives are foundational scaffolds in drug discovery, present in numerous pharmaceuticals with applications ranging from anticancer to antimalarial agents.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The target molecule, this compound, combines these privileged features, making it a valuable building block for novel therapeutics. This application note details a reliable synthetic pathway, emphasizing the foundational Skraup synthesis for the quinoline core.

Part 1: The Skraup Synthesis of the 7-(Trifluoromethyl)quinoline Core

The Skraup synthesis, first reported in 1880, is a cornerstone of quinoline chemistry.[5] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.[6] The reaction is notoriously exothermic and requires stringent control.[7][8]

Mechanistic Overview

The reaction proceeds through several key stages, which must be understood to ensure successful execution:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9][10]

  • Michael Addition: The starting aniline, in this case, 3-(trifluoromethyl)aniline, undergoes a conjugate (Michael) addition to the acrolein intermediate.[9]

  • Cyclization and Dehydration: The resulting aldehyde undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.

  • Oxidation: An oxidizing agent, such as nitrobenzene or arsenic pentoxide, aromatizes the dihydroquinoline intermediate to the final quinoline product.[10]

Skraup_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Formation Aniline 3-(Trifluoromethyl)aniline Adduct Michael Adduct Aniline->Adduct:w Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol:e->Acrolein:w Dehydration H2SO4 conc. H₂SO₄ Acrolein->Adduct:w Dihydroquinoline 1,2-Dihydroquinoline Intermediate Adduct->Dihydroquinoline:w Cyclization & Dehydration Quinoline 7-(Trifluoromethyl)quinoline Dihydroquinoline->Quinoline:w Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: The general mechanism of the Skraup synthesis.

Experimental Protocol 1: Synthesis of 7-(Trifluoromethyl)quinoline

This protocol requires strict adherence to safety procedures due to the highly exothermic nature of the reaction.

Materials & Reagents

ReagentM.W.AmountMolesNotes
3-(Trifluoromethyl)aniline161.1340.3 g0.25Starting amine
Glycerol (anhydrous)92.0969.1 g0.75"Dynamite" grade preferred[8]
Nitrobenzene123.1130.8 g0.25Oxidizing agent & solvent[10]
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)278.015.0 g0.018Moderator to control reaction rate[8]
Sulfuric Acid (conc., 98%)98.0875 mL~1.38Catalyst and dehydrating agent

Procedure:

  • Caution: This reaction must be performed in a high-efficiency fume hood. The operator must wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7] Ensure an emergency shower and eyewash station are immediately accessible.

  • Setup: Equip a 500 mL three-necked round-bottom flask with a powerful mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging the Flask: In the following order, add to the flask: 3-(trifluoromethyl)aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.[8] Begin vigorous stirring to create a homogeneous slurry.

  • Acid Addition: Slowly add the concentrated sulfuric acid through the dropping funnel over 60-90 minutes. The mixture will heat up; use an ice-water bath to maintain the temperature below 120°C during the addition.

  • Reaction: After the acid addition is complete, heat the mixture using a heating mantle set in a sand bath. The reaction will become self-sustaining and begin to boil.[11] Remove the external heat source once the reaction is underway.

  • Reflux: After the initial vigorous reaction subsides (typically 30-60 minutes), reapply heat and maintain a steady reflux for 3-4 hours.[11] The reaction temperature should be maintained around 130-140°C.

  • Work-up: Allow the mixture to cool to below 100°C. Cautiously dilute the dark, viscous mixture with 500 mL of water.

  • Neutralization: Transfer the diluted mixture to a large beaker (2 L) placed in an ice bath. Slowly and carefully neutralize the solution by adding a concentrated sodium hydroxide solution (e.g., 30% w/v) with constant stirring until the solution is strongly alkaline (pH > 10).

  • Purification (Steam Distillation): The crude product is best purified by steam distillation.[11] Unreacted nitrobenzene will distill first, followed by the 7-(trifluoromethyl)quinoline. Collect the quinoline fraction, which will appear as an oily layer in the distillate.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and purify further by vacuum distillation to yield pure 7-(trifluoromethyl)quinoline.

Part 2: Functionalization to the Final Product

The direct synthesis of a 2-aminoquinoline via the Skraup reaction is not feasible. Therefore, a well-established two-step functionalization is employed, proceeding through a 2-chloro intermediate.

Synthetic_Workflow Start 3-(Trifluoromethyl)aniline Step1 Skraup Synthesis (Glycerol, H₂SO₄, Nitrobenzene) Inter1 7-(Trifluoromethyl)quinoline Step1->Inter1 Step2 N-Oxidation & Chlorination (m-CPBA then POCl₃) Inter2 2-Chloro-7-(trifluoromethyl)quinoline Step2->Inter2 Step3 Amination (NH₃ source) Product This compound Step3->Product

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocol 2: Synthesis of 2-Chloro-7-(trifluoromethyl)quinoline

This two-part protocol first generates the N-oxide, which activates the C2 position for nucleophilic substitution.

A. N-Oxidation

  • Dissolve 7-(trifluoromethyl)quinoline (1 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv.) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-(trifluoromethyl)quinoline-N-oxide, which can often be used directly in the next step.

B. Chlorination

  • Caution: Perform this reaction in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

  • Gently reflux the crude N-oxide (1 equiv.) in an excess of phosphorus oxychloride (POCl₃, ~5-10 equiv.) for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a solid base like sodium carbonate or by careful addition of aqueous NaOH until pH 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-chloro-7-(trifluoromethyl)quinoline.

Experimental Protocol 3: Amination to this compound

This final step introduces the desired amino group via nucleophilic aromatic substitution.

  • Caution: This reaction should be conducted in a sealed pressure vessel due to the use of gaseous ammonia or a high-pressure source.

  • Place 2-chloro-7-(trifluoromethyl)quinoline (1 equiv.) and a solution of ammonia in methanol (7N, excess) into a sealed tube or a steel autoclave.

  • Heat the reaction mixture to 120-140°C for 12-24 hours.

  • Cool the vessel to room temperature before carefully opening it in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the final product, this compound.

References

Application Notes and Protocols for the Purification of 7-(Trifluoromethyl)quinolin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-(Trifluoromethyl)quinolin-2-amine is a heterocyclic amine containing a quinoline scaffold, a structural motif of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. The trifluoromethyl group is often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and bioavailability. Given its importance, the procurement of highly pure this compound is a critical prerequisite for its use in research and development.

Recrystallization is a robust and widely employed technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[2] This application note provides a comprehensive guide for the purification of this compound, including a systematic approach to solvent selection, a detailed recrystallization protocol, and methods for verifying the purity of the final product.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
CAS Number 113508-12-6[3][4][5]
Molecular Formula C₁₀H₇F₃N₂[3][4]
Molecular Weight 212.17 g/mol [4]
Appearance White to off-white powder/crystals[6]
Melting Point 174-177 °C[3]
Boiling Point 306.6 ± 37.0 °C (Predicted)[3]
Density 1.390 ± 0.06 g/cm³ (Predicted)[3]

Note: The predicted boiling point and density are computational estimates.

PART 1: Solvent System Selection for Recrystallization

Protocol 1: Micro-scale Solvent Screening

This protocol allows for the rapid assessment of multiple solvents using a small amount of the crude material.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane/Heptane)

  • Small test tubes or vials

  • Hot plate/stirrer

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.

  • To each tube, add a different solvent dropwise at room temperature, stirring or vortexing after each addition. Observe the solubility. An ideal solvent should show low solubility at this stage.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by placing it in an ice-water bath.[2]

  • Evaluate the outcome for each solvent based on the quality and quantity of the crystals formed upon cooling.

Interpretation of Results:

  • Ideal Solvent: The compound is sparingly soluble at room temperature but completely soluble in a reasonable volume of the hot solvent, and forms well-defined crystals upon cooling.

  • Unsuitable Solvent (Too Soluble): The compound dissolves readily in a small amount of solvent at room temperature.

  • Unsuitable Solvent (Insoluble): The compound does not dissolve even in a large volume of the hot solvent.

  • Mixed Solvent System: If a single solvent does not provide the desired outcome, a two-solvent system can be employed.[7] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool. Common mixtures for similar compounds include alcohol/water or alcohol/nonpolar solvent (e.g., ethanol/hexane).

PART 2: Detailed Recrystallization Protocol

The following protocol is a general procedure that should be adapted based on the results of the solvent screening. For the purpose of this guide, we will proceed with a hypothetical successful solvent system of ethanol.

Experimental Workflow for Purification and Analysis

G cluster_prep Preparation cluster_recrystallization Recrystallization Protocol cluster_analysis Purity Verification crude Crude this compound solvent_screen Solvent Screening (Protocol 1) crude->solvent_screen dissolution Dissolution in Minimal Hot Solvent solvent_screen->dissolution Select Optimal Solvent hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath collection Vacuum Filtration (Collect Crystals) ice_bath->collection washing Wash with Cold Solvent collection->washing drying Drying under Vacuum washing->drying hplc HPLC Analysis (Purity Assessment) drying->hplc mp Melting Point Analysis drying->mp nmr NMR Spectroscopy (Structural Confirmation) drying->nmr pure_product Purified Product (>99% Purity) hplc->pure_product mp->pure_product nmr->pure_product

Caption: Workflow for the purification and analysis of this compound.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate/stirrer and magnetic stir bar

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent (e.g., ethanol) and begin heating and stirring. Continue to add small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7] This step prevents premature crystallization on the filter paper.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point, or in a desiccator until a constant weight is achieved.

PART 3: Purity Assessment and Characterization

The purity of the recrystallized this compound must be verified using appropriate analytical techniques.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds.[8][9]

ParameterRecommended Condition
Instrument HPLC with UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid[10]B: Acetonitrile or Methanol
Gradient Start with a higher percentage of A, and gradually increase B. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or as determined by UV-Vis scan
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the recrystallized product in the mobile phase or a suitable solvent.

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >99% is generally considered high for many applications.

Protocol 3: Melting Point Determination

A sharp melting point range close to the literature value is a good indicator of high purity.

Procedure:

  • Load a small amount of the dry, recrystallized product into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

  • Compare the observed melting point range to the literature value (174-177 °C).[3] A pure compound should have a sharp melting range (1-2 °C). Impurities typically depress and broaden the melting point range.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the purified compound and to detect any remaining impurities.

Procedure:

  • Dissolve a sample of the recrystallized product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The spectra should be consistent with the structure of this compound and show no significant peaks corresponding to impurities.

Troubleshooting

IssuePotential CauseSuggested Solution
No crystals form upon cooling - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Reduce the volume of the solvent by gentle heating.- Re-evaluate the solvent system; consider a mixed solvent system.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- The concentration of the solute is too high.- Use a lower-boiling point solvent.- Ensure slow cooling.- Add more solvent to the hot solution before cooling.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and use an ice bath.
Impure product after recrystallization - Inappropriate solvent choice.- Crystals were not washed properly.- Impurity has similar solubility to the product.- Re-screen for a more selective solvent.- Ensure crystals are washed with ice-cold solvent.- A second recrystallization may be necessary. If impurities persist, consider purification by column chromatography.[11]

Conclusion

This application note provides a systematic and comprehensive guide to the purification of this compound by recrystallization. By following the outlined protocols for solvent screening, recrystallization, and purity verification, researchers, scientists, and drug development professionals can obtain this valuable compound in high purity, ensuring the reliability and reproducibility of their subsequent experimental work.

References

Application Notes and Protocols for the Purification of 7-(Trifluoromethyl)quinolin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-(Trifluoromethyl)quinolin-2-amine is a heterocyclic aromatic amine containing a quinoline scaffold, a class of compounds of significant interest in medicinal chemistry and drug development. The quinoline ring system is a core structural motif in a variety of pharmaceuticals and biologically active compounds. The incorporation of a trifluoromethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] The electron-withdrawing nature of the trifluoromethyl group and the basicity of the amine functionality present unique challenges and considerations for its purification.

This document provides a detailed protocol for the purification of this compound using column chromatography. The methodology is grounded in the principles of chromatographic separation and is designed to provide a robust starting point for researchers, scientists, and drug development professionals. The protocol emphasizes a systematic approach, from initial analysis by Thin-Layer Chromatography (TLC) to the execution of the column chromatography and subsequent analysis of the collected fractions.

Scientific Principles of the Separation

The successful chromatographic purification of this compound hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.

Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase column chromatography due to its high resolving power for a wide range of compounds. However, the acidic nature of silica gel can lead to strong interactions with basic compounds like amines, potentially causing peak tailing, irreversible adsorption, or even decomposition.[3] To mitigate these effects, the silica gel can be deactivated by the addition of a small percentage of a basic modifier, such as triethylamine (TEA), to the mobile phase.[3][4]

Mobile Phase Selection: The choice of mobile phase is critical for achieving optimal separation. A solvent system with appropriate polarity will ensure that the target compound has a suitable retention factor (Rƒ) on the TLC plate, typically in the range of 0.2-0.4 for effective column chromatography separation. Given the aromatic and moderately polar nature of this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a suitable starting point. The trifluoromethyl group increases the lipophilicity of the molecule.[1][5] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis TLC 1. TLC Analysis Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Column 3. Pack Column Slurry->Column Load 4. Load Sample Column->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for the column chromatography purification of this compound.

Detailed Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Hexanes (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • Rotary evaporator

Instrumentation:

  • Fume hood

  • UV lamp for TLC visualization

  • Heating mantle or hot plate (for solvent evaporation)

Step 1: Thin-Layer Chromatography (TLC) Analysis

Rationale: TLC is a rapid and essential tool to determine the optimal mobile phase composition for column chromatography and to monitor the progress of the purification.

  • Prepare a few different mobile phase systems with varying polarities. A good starting point is a mixture of hexanes and ethyl acetate.

    • System A: 9:1 Hexanes:EtOAc

    • System B: 7:3 Hexanes:EtOAc

    • System C: 1:1 Hexanes:EtOAc

  • To each of these systems, add 0.5-1% triethylamine to mitigate tailing of the amine on the silica plate.[3]

  • Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto TLC plates and develop them in the different mobile phase systems.

  • Visualize the developed TLC plates under a UV lamp (254 nm). Aromatic compounds like quinolines are typically UV active.[6] Stains like potassium permanganate can also be used for visualization.

  • The ideal mobile phase will give your target compound an Rƒ value of approximately 0.2-0.4.

Step 2: Column Preparation

Rationale: A well-packed column is crucial for achieving good separation. The "wet packing" method described here helps to prevent the formation of air bubbles and channels in the stationary phase.

  • Select a glass column of an appropriate size for the amount of crude material to be purified. A general rule of thumb is to use about 30-50 g of silica gel for every 1 g of crude product.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. A thin layer of sand can be added on top of the plug.

  • In a beaker, prepare a slurry of the silica gel in the initial, least polar mobile phase determined from your TLC analysis.

  • Gently pour the silica gel slurry into the column. Use a funnel to aid in the pouring.

  • Continuously tap the side of the column gently to ensure even packing of the silica gel and to dislodge any air bubbles.

  • Once the silica has settled, open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

Step 3: Sample Loading

Rationale: The sample should be loaded onto the column in a concentrated band to ensure sharp peaks and good resolution.

  • Dry Loading (Recommended for compounds with poor solubility in the eluent):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

Step 4: Elution and Fraction Collection

Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a range of polarities.

  • Begin eluting the column with the initial, least polar mobile phase.

  • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.

  • Collect fractions of a consistent volume in test tubes or flasks.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexanes/ethyl acetate mixture. The gradient should be guided by the separation observed on the TLC.

  • Continue collecting fractions throughout the elution process.

Step 5: Analysis of Fractions

Rationale: Each collected fraction must be analyzed to determine which ones contain the purified target compound.

  • Spot a small amount from each collected fraction onto a TLC plate.

  • Develop the TLC plate in the mobile phase system that gave a good Rƒ value in the initial analysis.

  • Visualize the plate under a UV lamp.

  • Identify the fractions that contain the pure this compound (a single spot with the correct Rƒ).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

Step 6: Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Once the solvent is removed, place the flask under high vacuum to remove any residual solvent.

  • Determine the mass of the purified product and calculate the yield.

  • Characterize the purified compound using appropriate analytical techniques (e.g., NMR, mass spectrometry, melting point) to confirm its identity and purity.

Troubleshooting

Problem Possible Cause Solution
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more ethyl acetate.
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by using a higher percentage of hexanes.
Poor separation (overlapping spots) Improper mobile phase or poorly packed column.Re-optimize the mobile phase using TLC. Repack the column carefully.
Streaking or tailing of spots Compound is interacting too strongly with the silica (common for amines).Ensure 0.5-1% triethylamine is added to the mobile phase.[3][4]
Compound decomposition on the column The compound is sensitive to the acidic silica gel.Use deactivated silica gel or consider using a different stationary phase like alumina.[3]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using column chromatography. By following a systematic approach of TLC analysis, proper column packing, and careful fraction collection and analysis, researchers can achieve high purity of the target compound. The principles and techniques described herein are broadly applicable to the purification of other quinoline derivatives and aromatic amines, making this a valuable resource for professionals in chemical synthesis and drug development.

References

Application Notes & Protocols: A Hierarchical Approach to Characterizing the Biological Activity of 7-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategy

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The addition of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable modification in drug design.[3][4][5] The compound 7-(Trifluoromethyl)quinolin-2-amine combines these two privileged moieties, suggesting a high potential for potent and specific biological activity.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound. We eschew a rigid, one-size-fits-all template in favor of a dynamic, hierarchical screening cascade. This strategy is designed to efficiently identify the compound's primary cytotoxic effects before committing resources to more complex and specific target-based assays. The workflow begins with broad, high-throughput cellular screens and progressively funnels the investigation toward more specific assays to elucidate the mechanism of action (MOA).

Hierarchical Screening Workflow

The proposed experimental strategy is designed for maximal efficiency and data integrity. It begins with broad phenotypic screening to identify general bioactivity and determine effective concentration ranges, followed by parallel screening against common, high-value target classes known to interact with quinoline-like structures. Positive "hits" from this tier are then subjected to specific MOA and selectivity studies.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Target Class Deconvolution cluster_2 Tier 3: MOA & Selectivity Profiling T1 Initial Cytotoxicity & Viability Assays (e.g., MTT, LDH) T2_Kinase Kinase Activity Profiling (Biochemical & Cellular) T1->T2_Kinase Define Non-toxic Concentration Range T2_GPCR GPCR Functional Screening (cAMP, Ca2+ Flux) T1->T2_GPCR Define Non-toxic Concentration Range T2_Ion Ion Channel Modulation (Fluorescence-based Flux) T1->T2_Ion Define Non-toxic Concentration Range T3 Target-Specific Assays (e.g., Western Blot, Patch Clamp, BRET/FRET) T2_Kinase->T3 Validate & Characterize 'Hit' T2_GPCR->T3 Validate & Characterize 'Hit' T2_Ion->T3 Validate & Characterize 'Hit' T_End T_End T3->T_End Lead Optimization G Ext_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response regulates

References

Investigating the Anticancer Potential of 7-(Trifluoromethyl)quinolin-2-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The quinoline scaffold is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] Quinoline derivatives exert their antitumor effects through diverse mechanisms of action, such as inhibiting critical enzymes like topoisomerases and protein kinases, inducing programmed cell death (apoptosis), disrupting cell cycle progression, and inhibiting angiogenesis.[3][4] The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacological profiles.[5]

This guide provides a comprehensive framework for the synthesis and evaluation of a specific class of compounds: 7-(Trifluoromethyl)quinolin-2-amine derivatives , as novel anticancer agents. As this is an emerging area of research, this document synthesizes established methodologies and field-proven insights to provide researchers, scientists, and drug development professionals with detailed protocols and a logical workflow for a thorough investigation. We will explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible data.

Part 1: Synthesis of this compound Derivatives

The synthesis of quinoline derivatives can be achieved through various established chemical reactions. The presence of a strongly electron-withdrawing trifluoromethyl group can influence the reactivity and regioselectivity of these reactions. A plausible and efficient method for synthesizing the this compound core involves a catalyst-free condensation reaction, which is advantageous as it avoids the use of harsh acids or metal catalysts.[6]

A general synthetic approach can be adapted from known procedures for similar quinoline structures. The key step often involves the reaction of a substituted aniline with a β-ketoester or a similar precursor. For the target compounds, a reaction between 3-(trifluoromethyl)aniline and an appropriate carbonyl compound under cyclization conditions would be a logical starting point.

Proposed Synthetic Workflow:

The following diagram outlines a generalized workflow for the synthesis and purification of novel this compound derivatives.

G Figure 1. General Synthetic and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants (e.g., 3-(Trifluoromethyl)aniline + β-dicarbonyl compound) reaction Cyclization Reaction (e.g., Friedländer Synthesis) start->reaction crude Crude Product Mixture reaction->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) recrystallization->nmr ms Mass Spectrometry (HRMS) recrystallization->ms purity Purity Analysis (HPLC) recrystallization->purity final Pure Derivative Ready for Biological Screening purity->final

Caption: A generalized workflow for synthesis and purification.

Part 2: In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is essential to efficiently identify promising lead compounds.[7][8] This process begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic assays for the most active derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[10][11]

Protocol: MTT Cell Viability Assay [9][12][13]

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) until they reach ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium. Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions of the stock solutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS. Filter-sterilize this solution.[10]

    • After the treatment incubation, add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve using graphing software.

Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: A key hallmark of many effective anticancer agents is the ability to induce apoptosis.[14] In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Experimental Workflow and Protocol:

G Figure 2. Workflow for Apoptosis Detection via Flow Cytometry A 1. Cell Culture & Treatment Seed cells and treat with quinoline derivative at IC₅₀ concentration for 24h. B 2. Cell Harvesting Collect both adherent and floating cells. Wash with cold PBS. A->B C 3. Staining Resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). B->C D 4. Incubation Incubate for 15 minutes at room temperature in the dark. C->D E 5. Flow Cytometry Analysis Analyze samples immediately. Acquire at least 10,000 events per sample. D->E F 6. Data Interpretation Quadrant analysis to quantify cell populations: - Live (Annexin V- / PI-) - Early Apoptotic (Annexin V+ / PI-) - Late Apoptotic (Annexin V+ / PI+) - Necrotic (Annexin V- / PI+) E->F

Caption: A step-by-step workflow for the Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining [16][17]

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment.

    • Treat cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Gently wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

    • Gently vortex the cell suspension.

  • Incubation and Analysis:

    • Incubate the tubes for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use appropriate compensation controls (unstained, PI only, Annexin V-FITC only) to set up the instrument correctly.

Cell Cycle Analysis

Principle: Disruption of the normal cell cycle is another critical mechanism of anticancer drugs.[18] Compounds can cause cells to arrest at specific checkpoints (G1, S, or G2/M phase), preventing their proliferation.[19] This can be analyzed by flow cytometry using a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.[20][21]

Protocol: Cell Cycle Analysis by PI Staining [19][22]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound (at IC₅₀ concentration) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in the apoptosis protocol (Section 2.2, Step 2).

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. (RNase A is crucial to prevent staining of double-stranded RNA).[19]

  • Incubation and Analysis:

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Use software with a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Part 3: Investigating the Mechanism of Action

The results from the in vitro assays will guide further mechanistic studies. Quinoline derivatives are known to interact with several key cancer-related pathways.[1][23][24]

Potential Molecular Targets and Signaling Pathways:

G Figure 3. Potential Mechanisms of Action for Quinoline Derivatives cluster_pathways Cellular Targets cluster_outcomes Cellular Outcomes compound 7-(CF₃)quinolin-2-amine Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition topoisomerase Topoisomerase II compound->topoisomerase Inhibition kinases Tyrosine Kinases (e.g., EGFR, VEGFR) compound->kinases Inhibition g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest dna_damage DNA Strand Breaks topoisomerase->dna_damage signal_block Inhibition of Pro-Survival Signaling Pathways kinases->signal_block apoptosis Apoptosis Induction g2m_arrest->apoptosis dna_damage->apoptosis signal_block->apoptosis

Caption: Plausible molecular targets and resulting cellular effects.

Based on these potential mechanisms, further experiments could include:

  • Tubulin Polymerization Assays: To determine if the compounds interfere with microtubule dynamics, which would be consistent with a G2/M arrest finding.[25]

  • Kinase Inhibition Profiling: Screening the compounds against a panel of cancer-related kinases.

  • Western Blot Analysis: To probe for the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

Part 4: Data Presentation

Quantitative results from primary screening should be summarized in a clear, tabular format for easy comparison between derivatives and against standard reference drugs.

Table 1: Hypothetical Cytotoxicity Data of this compound Derivatives

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
Derivative 1 8.5 ± 0.712.3 ± 1.17.9 ± 0.5
Derivative 2 2.1 ± 0.34.5 ± 0.43.2 ± 0.2
Derivative 3 > 100> 100> 100
Doxorubicin 0.5 ± 0.050.8 ± 0.090.6 ± 0.07
Data are presented as mean ± standard deviation from three independent experiments.

Part 5: In Vivo Efficacy Studies

Compounds that demonstrate potent in vitro activity and a clear mechanism of action should be advanced to preclinical in vivo models.[26][27] Human tumor xenograft models in immunodeficient mice are a standard approach.[28][29]

Brief Protocol Outline:

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowable size. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Conclusion

This application guide provides a robust and scientifically grounded framework for the systematic evaluation of this compound derivatives as potential anticancer agents. By following these detailed protocols, researchers can generate high-quality, reproducible data on the synthesis, in vitro cytotoxicity, and mechanism of action of novel compounds, facilitating the identification of promising candidates for further preclinical and clinical development.

References

Unlocking Antimalarial Potency: A Guide to the Application of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium species, the causative agent of malaria, necessitates a continuous and innovative approach to antimalarial drug discovery. Among the promising scaffolds in the medicinal chemist's arsenal, the quinoline core has a storied history, giving rise to cornerstone drugs like chloroquine and quinine.[1][2] However, the emergence of widespread resistance has driven the exploration of novel quinoline derivatives. This guide focuses on a particularly compelling class: trifluoromethylated quinolines. The strategic incorporation of the trifluoromethyl (-CF3) group has been shown to significantly enhance the antimalarial activity, metabolic stability, and overall potential of these compounds.[1][3][4]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of trifluoromethylated quinolines as potential antimalarial agents. We will delve into the mechanistic rationale for their enhanced activity and provide detailed, field-proven protocols for their in vitro and in vivo assessment.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is more than a simple substitution; its unique electronic properties confer several advantages that can overcome common challenges in drug development.[3]

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes in the liver.[4] This leads to a longer half-life in the body, potentially allowing for less frequent dosing regimens.

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the parent molecule. This property can enhance the compound's ability to cross biological membranes, including the host erythrocyte and the parasite's digestive vacuole, where many quinolines exert their effect.[3][5]

  • Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the quinoline nitrogen. This alteration in basicity can affect the compound's accumulation in the acidic food vacuole of the parasite, a key aspect of the mechanism of action for many quinoline antimalarials.[6]

  • Improved Target Binding: The -CF3 group can participate in favorable interactions with biological targets, potentially leading to increased binding affinity and potency.[7]

The culmination of these properties often results in trifluoromethylated quinolines exhibiting potent activity against both drug-sensitive and, crucially, drug-resistant strains of Plasmodium falciparum.[1][8]

Proposed Mechanism of Action

While the precise mechanism can vary between derivatives, many trifluoromethylated quinolines are believed to share a common mode of action with other quinoline antimalarials: the disruption of heme detoxification.[2][9][10] During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin, releasing toxic free heme.[11] The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin.[9][10] Quinolines are thought to interfere with this process by capping the growing hemozoin crystal, leading to an accumulation of toxic heme that ultimately kills the parasite.[9][10] The enhanced lipophilicity and altered basicity conferred by the trifluoromethyl group can improve the drug's access to and accumulation within the parasite's food vacuole, thereby potentiating this effect.[3][6] Some studies also suggest that certain trifluoromethylated quinolines may act as DNA intercalating agents.[12]

Experimental Evaluation Workflow

A systematic approach is crucial for the preclinical assessment of novel antimalarial candidates. The following workflow outlines the key stages in evaluating the potential of trifluoromethylated quinolines.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation In Vitro Antiplasmodial Assay In Vitro Antiplasmodial Assay Cytotoxicity Assay Cytotoxicity Assay In Vitro Antiplasmodial Assay->Cytotoxicity Assay Parallel Testing Selectivity Index Calculation Selectivity Index Calculation In Vitro Antiplasmodial Assay->Selectivity Index Calculation Cytotoxicity Assay->Selectivity Index Calculation Murine Malaria Model Murine Malaria Model Selectivity Index Calculation->Murine Malaria Model Promising Candidates Efficacy Assessment Efficacy Assessment Murine Malaria Model->Efficacy Assessment

Caption: High-level workflow for the evaluation of trifluoromethylated quinolines.

Section 1: In Vitro Antiplasmodial Efficacy (IC50 Determination)

The initial step in assessing a compound's antimalarial potential is to determine its 50% inhibitory concentration (IC50) against P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method for this purpose.[13][14] It relies on the principle that the SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a proxy for parasite viability.[15]

Protocol 1: SYBR Green I-Based IC50 Determination

Rationale: This protocol is designed to provide a reproducible measure of a compound's ability to inhibit the growth of asexual stage P. falciparum in vitro. Synchronization of the parasite culture to the ring stage ensures a uniform starting population for drug exposure.[16]

Materials:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 or K1)

  • Human erythrocytes (O+)

  • Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[16]

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • 37°C incubator

  • Sterile 96-well black, clear-bottom microplates

  • Test compounds (trifluoromethylated quinolines) and control drugs (e.g., chloroquine, artemisinin)

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.

Procedure:

  • Parasite Culture Maintenance: Maintain continuous cultures of P. falciparum in human erythrocytes at 3-5% hematocrit in Complete Medium at 37°C in a gassed, sealed flask.[16]

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment. This step is critical for consistent results.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the test and control compounds in CM. A typical starting concentration is 10 µM, with 2-fold serial dilutions.

    • Add 100 µL of each drug dilution in triplicate to a 96-well plate.

    • Include drug-free control wells (parasitized red blood cells with no drug) and background control wells (uninfected red blood cells).

  • Assay Initiation:

    • Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in CM.

    • Add 100 µL of this parasite suspension to each well of the drug plate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber flushed with the gas mixture.

  • Lysis and Staining:

    • After incubation, freeze the plate at -20°C for at least 2 hours to lyse the red blood cells.

    • Thaw the plate at room temperature.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the average fluorescence of the background control from all other readings.

    • Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control.

    • Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Section 2: In Vitro Cytotoxicity Assessment (CC50 Determination)

A promising antimalarial compound should exhibit high potency against the parasite and low toxicity towards host cells. The 50% cytotoxic concentration (CC50) is determined to assess the compound's effect on human cells. The MTT assay is a standard colorimetric method for this purpose.[17][18]

Protocol 2: MTT Assay for Cytotoxicity

Rationale: This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which can be quantified.[4]

Materials:

  • Human cell line (e.g., HEK293T or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 37°C, 5% CO2 incubator

  • Sterile 96-well clear microplates

  • Test compounds and a positive control for toxicity (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells in triplicate. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the CC50 to the IC50.

SI = CC50 (human cells) / IC50 (P. falciparum)

A higher SI value indicates greater selectivity of the compound for the parasite over host cells, which is a desirable characteristic for a drug candidate.

Section 3: In Vivo Antimalarial Efficacy

Compounds that demonstrate high in vitro potency and a favorable selectivity index should be advanced to in vivo efficacy studies. The most common preclinical model for this is the Plasmodium berghei-infected mouse model.[10][19][20]

Protocol 3: 4-Day Suppressive Test in P. berghei-Infected Mice

Rationale: This standard assay, often referred to as Peters' 4-day suppressive test, evaluates the ability of a compound to inhibit parasite growth in a living organism. It provides crucial information on the compound's in vivo activity, which is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.

Materials:

  • Swiss Webster or BALB/c mice

  • Plasmodium berghei ANKA strain (chloroquine-sensitive)

  • Donor mouse with an established P. berghei infection

  • Test compounds, vehicle (e.g., 7% Tween 80, 3% ethanol in water), and a positive control (e.g., chloroquine)

  • Giemsa stain

Procedure:

  • Infection: Inoculate experimental mice intraperitoneally or intravenously with approximately 1x10^7 P. berghei-parasitized red blood cells from a donor mouse.

  • Treatment:

    • Randomly group the infected mice (typically 5 mice per group).

    • Two to four hours post-infection (Day 0), begin treatment.

    • Administer the test compound and controls orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring:

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each treatment group and the vehicle control group.

    • Determine the percentage of parasitemia suppression for each compound using the following formula: % Suppression = [ (Average parasitemia in control group - Average parasitemia in treated group) / Average parasitemia in control group ] x 100

  • ED50/ED90 Determination: To determine the 50% or 90% effective dose (ED50 or ED90), the assay can be repeated with a range of doses for the most active compounds.

G Inoculation Day 0: Inoculate Mice with P. berghei Treatment_D0 Day 0: Administer First Dose Inoculation->Treatment_D0 Treatment_D1 Day 1: Administer Second Dose Treatment_D0->Treatment_D1 Treatment_D2 Day 2: Administer Third Dose Treatment_D1->Treatment_D2 Treatment_D3 Day 3: Administer Fourth Dose Treatment_D2->Treatment_D3 Monitoring Day 4: Monitor Parasitemia Treatment_D3->Monitoring Analysis Calculate % Suppression Monitoring->Analysis

Caption: Workflow for the 4-Day Suppressive Test.

Data Presentation

Systematic and clear presentation of data is paramount for the interpretation and comparison of results.

Table 1: In Vitro Activity and Cytotoxicity of Trifluoromethylated Quinolines

Compound IDP. falciparum 3D7 IC50 (nM)P. falciparum K1 IC50 (nM)HEK293T CC50 (µM)Selectivity Index (SI) (K1)
TFMQ-14120> 20> 167
TFMQ-29100> 20> 200
TFMQ-318150> 20> 133
Chloroquine20350> 50> 143

Data are hypothetical and for illustrative purposes, inspired by findings for novel 4-aminoquinoline-trifluoromethyltriazoline compounds.[8]

Table 2: In Vivo Efficacy of Lead Trifluoromethylated Quinoline in the P. berghei Model

Treatment Group (Dose mg/kg/day, p.o.)Mean Parasitemia on Day 4 (%)% Suppression
Vehicle Control25.5-
TFMQ-1 (25)0.2599.0
TFMQ-1 (10)2.889.0
Chloroquine (20)0.199.6

Data are hypothetical and for illustrative purposes.

Concluding Remarks

Trifluoromethylated quinolines represent a highly promising avenue in the quest for new antimalarial therapies. Their enhanced metabolic stability and potent antiplasmodial activity, including against resistant strains, make them compelling candidates for further development. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept. By adhering to these well-validated methodologies, researchers can confidently assess the potential of their novel trifluoromethylated quinoline derivatives and contribute to the global effort to combat malaria.

References

Application Notes and Protocols for the Development of c-Met Kinase Inhibitors from a 7-(Trifluoromethyl)quinolin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive framework for the development of potent and selective protein kinase inhibitors, starting from the versatile building block, 7-(Trifluoromethyl)quinolin-2-amine. We delve into the strategic design, synthesis, and biological evaluation of a focused library of quinoline derivatives, with a particular emphasis on targeting the c-Met kinase, a key proto-oncogene implicated in various human cancers.[1] The protocols and methodologies detailed herein are tailored for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold for novel therapeutic discovery.

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Quinoline-based compounds have emerged as a highly successful class of kinase inhibitors, with several FDA-approved drugs targeting kinases such as EGFR, VEGFR, and Abl.[1] The rigid, bicyclic aromatic structure of quinoline provides an excellent framework for molecules designed to interact with the ATP-binding pocket of protein kinases.[3]

The specific starting material, this compound, offers several strategic advantages for kinase inhibitor development:

  • The 7-Trifluoromethyl (CF3) Group: This electron-withdrawing group can significantly influence the physicochemical properties of the molecule, such as pKa and lipophilicity. It can also engage in specific interactions within the kinase active site, potentially enhancing binding affinity and selectivity.[4]

  • The 2-Amino Group: This functional handle serves as a versatile point for chemical modification, allowing for the introduction of various side chains and pharmacophoric elements to explore the solvent-exposed region of the kinase ATP-binding site and optimize potency and pharmacokinetic properties.

This guide will focus on the development of inhibitors for the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. Aberrant c-Met signaling is a known driver of tumor growth, invasion, and metastasis in numerous cancers, making it a high-value oncology target.[1][4] We will present a detailed workflow, from synthetic strategy to biological characterization, for developing novel c-Met inhibitors based on the 7-(Trifluoromethyl)quinoline scaffold.

Strategic Workflow for Kinase Inhibitor Development

A systematic and iterative approach is essential for the successful development of kinase inhibitors. The workflow outlined below provides a logical progression from initial library synthesis to in-depth biological characterization.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A Scaffold Selection: 7-(CF3)quinolin-2-amine B Library Synthesis: Parallel Chemistry A->B C Compound Purification & Characterization B->C D Primary Screen: Biochemical c-Met Assay C->D E Secondary Screen: Cell-based p-Met Assay D->E F Selectivity Profiling: Kinase Panel Screen E->F G SAR Analysis F->G G->B Iterative Design H In Vivo Efficacy Studies (Xenograft Models) G->H I ADME/Tox Profiling H->I G Start 7-(CF3)quinolin-2-amine Step1 Halogenation (NBS/NIS) Start->Step1 Intermediate1 3-Halo-7-(CF3) quinolin-2-amine Step1->Intermediate1 Step2 Buchwald-Hartwig Cross-Coupling Intermediate1->Step2 Intermediate2 3-Aryl/Alkyl-7-(CF3) quinolin-2-amine Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 3-Aryl/Alkyl-5-Nitro-7-(CF3) quinolin-2-amine Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 5-Amino-3-Aryl/Alkyl-7-(CF3) quinolin-2-amine Step4->Intermediate4 Step5 Reductive Amination/ Amide Coupling Intermediate4->Step5 Final Final Library of Kinase Inhibitors Step5->Final G cluster_0 Quinoline Core cluster_1 Position 7 cluster_2 Position 5 cluster_3 Position 3 Core 7-CF3 Quinoline R7 CF3: Potent Electron-withdrawing group. Enhances selectivity. R5 Substituted Benzylamino: Critical for potency. Nitro group tolerated. R3 4-Acetylpiperazine: Improves PK properties. Maintains potency. G cluster_0 Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS/MAPK Pathway cMet->RAS PI3K PI3K/Akt Pathway cMet->PI3K Inhibitor 7-CF3 Quinoline Inhibitor Inhibitor->cMet Inhibits Proliferation Proliferation & Survival RAS->Proliferation PI3K->Proliferation Motility Invasion & Metastasis PI3K->Motility

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)quinolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and improve your reaction yields.

Introduction: The Synthetic Challenge and Strategic Approaches

This compound is a valuable building block in medicinal chemistry, largely due to the unique properties imparted by the trifluoromethyl (CF₃) group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] However, the presence of this strongly electron-withdrawing group, combined with the nucleophilic 2-amino group, presents specific challenges in its synthesis.

Common synthetic strategies for quinoline derivatives include the Friedländer, Combes, and Doebner-von Miller reactions.[2][3][4] For this compound, a logical and often employed approach involves a multi-step sequence. This typically starts with a substituted aniline bearing the trifluoromethyl group at the meta-position, such as 3-(trifluoromethyl)aniline.[5][6]

Two primary retrosynthetic pathways can be envisioned:

  • Constructing the Quinoline Core First, then Aminating: This involves synthesizing a 2-halo-7-(trifluoromethyl)quinoline intermediate, followed by a nucleophilic substitution or a cross-coupling reaction to introduce the amino group.

  • Incorporating the Amine Functionality Early: This approach utilizes a starting material that already contains a nitrogen functionality that can be cyclized to form the 2-aminoquinoline ring system.

This guide will address potential issues that may arise in both of these general pathways.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is formatted to directly address specific problems you may encounter during your experiments.

Q1: I am experiencing very low to no yield in my Friedländer-type condensation to form the quinoline ring. What are the likely causes and how can I improve it?

A1: Low yields in Friedländer synthesis are a common issue and can be attributed to several factors, especially when working with electron-deficient anilines like 3-(trifluoromethyl)aniline.

  • Causality: The electron-withdrawing nature of the CF₃ group deactivates the aniline ring, making the initial nucleophilic attack and subsequent cyclization less favorable under standard conditions.[1] Harsh reaction conditions, often required for these less reactive substrates, can also lead to the decomposition of starting materials or the formation of polymeric tars.[3]

  • Solutions & Optimization:

    • Catalyst Selection: The choice of catalyst is critical. While traditional methods use strong acids or bases, these can be detrimental. Consider screening a range of catalysts:

      • Lewis Acids: Catalysts like cuprous triflate (Cu(OTf)₂) have been shown to be effective under solvent-free conditions, sometimes even at room temperature.[7]

      • Brønsted Acids: Milder Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), can be effective.

      • Ionic Liquids: Brønsted acidic ionic liquids have been reported to significantly improve yields and reaction times, often under solvent-free conditions.[2][8] For example, [Hbim]BF₄ has been used successfully.[8]

    • Reaction Conditions:

      • Temperature: Instead of high heat, which can cause degradation, try milder conditions with a more effective catalyst. Microwave irradiation is a powerful tool to reduce reaction times and potentially improve yields by minimizing byproduct formation.[8]

      • Solvent: For acidic catalysis, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often suitable. In base-catalyzed reactions, non-polar solvents such as toluene are preferred.[3] Solvent-free conditions have also proven to be highly effective in many modern protocols.[7][8]

    • Starting Material Purity: Ensure your 2-aminoaryl ketone or aldehyde is of high purity. Impurities can interfere with the catalytic cycle.

ParameterRecommendationRationale
Catalyst Screen Lewis acids (e.g., Cu(OTf)₂), milder Brønsted acids (e.g., p-TsOH), or ionic liquids.To find a catalyst that is active enough for the deactivated system without causing degradation.
Temperature Start at a lower temperature and gradually increase. Consider microwave irradiation.To avoid the formation of tars and decomposition products.
Solvent Match the solvent to the type of catalysis (polar aprotic for acid, non-polar for base). Explore solvent-free conditions.To optimize solubility and reaction kinetics.

Q2: I am attempting a Combes synthesis with 3-(trifluoromethyl)aniline and a β-diketone, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

A2: Regioselectivity is a known challenge in the Combes synthesis when using unsymmetrical anilines. The cyclization can occur on either side of the trifluoromethyl group.

  • Causality: The annulation step, which is the rate-determining step, is an electrophilic aromatic substitution on the aniline ring. The directing effect of the substituents on both the aniline and the β-diketone, as well as steric hindrance, will influence the position of cyclization.[9]

  • Solutions & Optimization:

    • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of the 2-CF₃ isomer.[9]

    • Electronic Effects: The electronic nature of other substituents on the aniline ring can also direct the cyclization.

    • Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the ratio of regioisomers. It is recommended to perform a small-scale screen of different strong acids (e.g., H₂SO₄, PPA) and temperatures to find the optimal conditions for the desired isomer.

Q3: My attempt to introduce the 2-amino group via amination of 2-chloro-7-(trifluoromethyl)quinoline is failing. What are the key parameters to consider?

A3: The direct amination of a 2-chloroquinoline can be challenging. A more robust and widely applicable method is the Buchwald-Hartwig amination.

  • Causality: The C2 position of the quinoline ring is susceptible to nucleophilic attack, but direct substitution with ammonia or simple amines often requires harsh conditions and can result in low yields. The Buchwald-Hartwig cross-coupling reaction provides a milder and more versatile alternative for forming C-N bonds.

  • Solutions & Optimization (Buchwald-Hartwig Approach):

    • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. For the amination of heteroaryl chlorides, specific ligands have been developed to promote efficient catalysis.

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

    • Amine Source: For the synthesis of a primary amine, an ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can be used, followed by hydrolysis.

Q4: My final product is impure, and I am struggling with purification. What are the likely impurities and how can I remove them?

A4: Impurities in the synthesis of this compound can arise from unreacted starting materials, intermediates, or side products.

  • Likely Impurities:

    • Unreacted 3-(trifluoromethyl)aniline or the corresponding 2-aminoaryl ketone/aldehyde.

    • The 2-chloro or 2-hydroxy precursor if the amination or substitution is incomplete.

    • Regioisomers from the quinoline ring formation step.

    • Polymeric tars from harsh reaction conditions.[10]

    • N-Oxide impurities if oxidative conditions are present.

  • Purification Strategies:

    • Acid-Base Extraction: This is a powerful technique for separating the basic 2-aminoquinoline product from neutral or acidic impurities. Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure amine, which can be extracted back into an organic solvent.[11]

    • Column Chromatography: Silica gel chromatography is effective for separating compounds with different polarities. A gradient of hexane and ethyl acetate is often a good starting point for eluting quinoline derivatives. For basic compounds like 2-aminoquinolines, using a silica gel column treated with a small amount of triethylamine in the eluent can prevent tailing and improve separation. Amine-functionalized silica can also be very effective.[11]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be an excellent final purification step to obtain highly pure material.

Experimental Protocols

The following is a representative, generalized protocol for a two-step synthesis of this compound. Note: This is a conceptual workflow and should be optimized for your specific laboratory conditions and starting materials.

Step 1: Synthesis of 2-Chloro-7-(trifluoromethyl)quinoline (Illustrative)

This step can often be achieved through a Vilsmeier-Haack type reaction on an appropriate acetanilide, followed by cyclization.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, combine the substituted acetanilide (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq).

  • Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, 3.0 eq) to the cooled mixture.

  • Reaction: Heat the mixture to 80-90 °C for several hours, monitoring the reaction by TLC.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a base (e.g., concentrated NaOH solution) until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Amination of 2-Chloro-7-(trifluoromethyl)quinoline

This step can be performed using a Buchwald-Hartwig amination with an ammonia equivalent.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-chloro-7-(trifluoromethyl)quinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and an ammonia surrogate like benzophenone imine (1.2 eq) in a dry, degassed solvent (e.g., toluene).

  • Base Addition: Add a strong base such as sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the mixture to reflux (e.g., 100-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Hydrolysis: After cooling, quench the reaction and hydrolyze the resulting imine with an aqueous acid (e.g., 2M HCl) to reveal the primary amine.

  • Workup and Purification: Neutralize the mixture and extract the product. Purify using the methods described in the troubleshooting section (acid-base extraction followed by column chromatography or recrystallization).

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed catalyst Optimize Catalyst start->catalyst Ineffective catalysis? conditions Adjust Reaction Conditions start->conditions Harsh conditions? purity Check Starting Material Purity start->purity Impure reagents? success Yield Improved catalyst->success conditions->success purity->success

Caption: A logical workflow for troubleshooting low yields.

General Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Quinoline Formation cluster_1 Step 2: Amination A 3-(Trifluoromethyl)aniline derivative C 7-(Trifluoromethyl)quinoline Intermediate (e.g., 2-chloro derivative) A->C Friedländer, Combes, or Vilsmeier-Haack type reaction B Carbonyl Compound B->C D This compound (Final Product) C->D Buchwald-Hartwig Amination or Nucleophilic Substitution

Caption: A generalized two-step synthetic approach.

Frequently Asked Questions (FAQs)

Q: Can I synthesize this compound in a one-pot reaction?

A: While one-pot syntheses are attractive for their efficiency, developing a robust one-pot method for this specific molecule is challenging due to the potentially incompatible reaction conditions required for quinoline formation and amination. A stepwise approach is generally more reliable and easier to optimize.

Q: How does the trifluoromethyl group affect the spectroscopic properties of the final product?

A: The CF₃ group will have a distinct signal in the ¹⁹F NMR spectrum. In the ¹³C NMR, the carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The electron-withdrawing nature of the CF₃ group will also influence the chemical shifts of the aromatic protons in the ¹H NMR spectrum, generally shifting them downfield.

Q: Are there any specific safety precautions I should take when working with trifluoromethylated compounds?

A: Trifluoromethylated compounds should be handled with the standard precautions for organic chemicals in a well-ventilated fume hood. Some fluorinating agents or precursors can be highly toxic and corrosive, so it is essential to consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Q: What is the expected pKa of this compound?

A: The 2-amino group is basic, while the quinoline nitrogen is also basic. The electron-withdrawing CF₃ group will decrease the basicity of both nitrogen atoms compared to the non-substituted 2-aminoquinoline. The pKa will be lower than that of the parent compound.

References

Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and professionals engaged in the synthesis of 7-(Trifluoromethyl)quinolin-2-amine. This important heterocyclic scaffold is a key building block in medicinal chemistry, valued for the unique electronic properties conferred by the trifluoromethyl group.[1][2] However, its synthesis is not without challenges, often involving issues with regioselectivity, reaction yield, and product purification. This document provides in-depth troubleshooting guides and validated protocols to navigate these common hurdles effectively.

Primary Synthetic Pathway: An Overview

The synthesis of substituted 2-aminoquinolines can be approached through several classical methods. For this compound, a common and effective strategy is a variation of the Combes or Friedländer synthesis, which involves the acid-catalyzed cyclocondensation of an appropriately substituted aniline with a β-dicarbonyl compound or its equivalent.[3][4][5][6] The most direct route involves the reaction of 3-(Trifluoromethyl)aniline with a suitable C3 synthon that can provide the C2-amine and C3/C4 atoms of the quinoline ring.

The general workflow involves the formation of an enamine or Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution (annulation) to form the quinoline core, and a final dehydration step.[6][7]

G SM1 3-(Trifluoromethyl)aniline INT Enamine Intermediate SM1->INT Condensation SM2 β-Keto Acetal or Enamine Synthon SM2->INT CYC Cyclized Dihydroquinoline Intermediate INT->CYC Acid-Catalyzed Annulation (Rate-Limiting) PROD This compound CYC->PROD Dehydration/ Aromatization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?

A1: This is a frequent issue, often pointing to suboptimal reaction conditions. The cyclization step (annulation) is typically the rate-determining step and is highly sensitive to the reaction environment.[6]

Possible Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Catalyst Acidity The intramolecular electrophilic aromatic substitution requires a strong acid to protonate the intermediate, activating it for cyclization onto the electron-deficient aniline ring. The -CF₃ group is strongly deactivating, making this step particularly challenging.Switch from milder acids (e.g., p-TsOH) to stronger dehydrating acids like concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA). Perform a small-scale screen to identify the optimal catalyst.[4][8]
Low Reaction Temperature The activation energy for the annulation step can be high. Insufficient thermal energy will result in a stalled reaction, leaving the enamine intermediate to accumulate or revert to starting materials.Gradually increase the reaction temperature, monitoring for product formation and byproduct generation via TLC or LC-MS. For high-boiling solvents like Dowtherm A or sulfolane, temperatures of 150-200°C may be necessary.
Degradation of Reactants While high temperatures are often needed, excessively harsh conditions (e.g., prolonged heating in very strong acid) can lead to sulfonation of the aniline or polymerization, resulting in tar formation.[5]Find the "sweet spot" for temperature and reaction time. Use the minimum effective temperature for the shortest duration required for completion. Consider using a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) which can sometimes promote cyclization under milder conditions.[7]
Q2: I've isolated my product, but NMR analysis shows a mixture of two isomers. Why is this happening and how can I fix it?

A2: This is the most critical challenge in this specific synthesis: regioselectivity . You are likely forming a mixture of the desired This compound and the undesired 5-(Trifluoromethyl)quinolin-2-amine .

Mechanistic Explanation: The cyclization occurs at one of the two positions ortho to the amino group on the 3-(Trifluoromethyl)aniline ring.

  • Path A (Desired): Cyclization at C6 of the aniline leads to the 7-substituted quinoline.

  • Path B (Undesired): Cyclization at C2 of the aniline leads to the 5-substituted quinoline.

The outcome is a battle between steric and electronic effects. While both positions are electronically activated by the amino group, the steric hindrance from the adjacent -CF₃ group can influence the transition state energy of the cyclization.[6]

G cluster_start Enamine Intermediate cluster_products Regioisomeric Products INT From 3-(CF3)aniline C1 INT->C1 Path A: Cyclization at C6 C2 INT->C2 Path B: Cyclization at C2 P1 This compound (Less Steric Hindrance) P2 5-(Trifluoromethyl)quinolin-2-amine (More Steric Hindrance) C1->P1 C2->P2

Caption: Formation pathways for 7-CF₃ and 5-CF₃ regioisomers.

Troubleshooting Regioselectivity:

Parameter Scientific Rationale Recommended Action
Catalyst Choice Bulky acid catalysts like Polyphosphoric Acid (PPA) can sterically favor cyclization at the less hindered C6 position, potentially increasing the ratio of the desired 7-CF₃ isomer.If using H₂SO₄, try switching to PPA. The viscous nature of PPA can also help maintain higher, more uniform temperatures.
Reaction Temperature Higher temperatures can sometimes overcome the kinetic barrier for the more sterically hindered pathway, potentially worsening the isomeric ratio. Conversely, in some systems, thermodynamic control at high temperatures might favor the more stable product.Systematically vary the reaction temperature (e.g., 100°C, 120°C, 140°C) and analyze the isomeric ratio at each point to determine the optimal kinetic window for the desired product.
Solvent The solvent can influence the conformation of the reaction intermediate and the transition state energies.While often run neat in acid, consider using a high-boiling coordinating solvent (e.g., sulfolane) to see if it impacts the isomeric ratio.
Q3: My crude product is very dark and difficult to purify (tar formation). What causes this?

A3: Significant tar or polymer formation is a clear sign that the reaction conditions are too harsh.

Primary Causes:

  • Excessive Heat: High temperatures, especially for prolonged periods, can cause decomposition and polymerization of the aniline starting material and the quinoline product.

  • Overly Aggressive Acid: While strong acid is needed, highly concentrated acids at high temperatures can promote unwanted side reactions like sulfonation or other forms of degradation.[5]

Solutions:

  • Reduce Temperature and Time: The goal is to heat just enough to drive the cyclization to completion and then stop. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed.

  • Use a Milder Catalyst System: Explore catalysts that can operate under less aggressive conditions. Iodine or various Lewis acids have been shown to catalyze Friedländer-type reactions under milder conditions.[7]

  • Stepwise Approach: Consider a two-step, one-pot procedure. First, form the enamine intermediate at a lower temperature (e.g., reflux in toluene with a Dean-Stark trap). Then, after confirming its formation, add the strong acid catalyst and heat to the temperature required for cyclization only.

Purification Troubleshooting

Q1: How can I effectively separate the 7-CF₃ and 5-CF₃ isomers?

A1: This is a significant challenge as the isomers have very similar polarities and boiling points.

  • Column Chromatography: This is the most practical method. Use a high-quality silica gel with a high surface area. A shallow gradient elution is critical. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and very slowly increase the polarity. Multiple columns may be necessary to achieve high purity.

  • Recrystallization: Fractional recrystallization can sometimes be effective if a solvent system can be found where the solubility of the two isomers is sufficiently different. This requires extensive screening of various solvents and solvent mixtures (e.g., Ethanol/water, Ethyl Acetate/hexane).[9]

Q2: My purified product is still contaminated with 3-(Trifluoromethyl)aniline. How do I remove it?

A2: Since both the starting material and product are basic amines, a simple acid-base extraction is often ineffective.

  • Chromatography: Careful column chromatography is the most reliable method. The starting aniline is typically less polar than the quinoline product and will elute first.

  • Advanced Salt Formation: A specialized technique involves precipitation with trichloroacetic acid (TCA). TCA can selectively form a salt with the amines, which precipitates out of a non-polar solvent. The filtered salt can then be heated to decompose the TCA into volatile byproducts, liberating the pure amine. This can be more effective than standard acid-base extractions for separating amines with similar pKa values.[10]

Validated Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Cyclocondensation

This protocol provides a general starting point. Optimization will be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-(Trifluoromethyl)aniline (1.0 eq).

  • Reagent Addition: Add the β-dicarbonyl equivalent (e.g., an acetoacetaldehyde dimethyl acetal, 1.1 eq).

  • Catalyst Addition: Slowly and with cooling, add the acid catalyst (e.g., 5-10 volumes of concentrated H₂SO₄ or PPA).

  • Heating: Heat the reaction mixture to 120-140°C. The mixture will become dark and viscous.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in a biphasic mixture of aqueous NaOH and Ethyl Acetate, and analyzing the organic layer by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Slowly basify the cold aqueous mixture with a concentrated NaOH solution until the pH is >10. A precipitate (the crude product) should form.

  • Extraction: Extract the aqueous slurry multiple times with Ethyl Acetate or Dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Purify the crude product via column chromatography as described in the troubleshooting section.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with 100% Hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of Dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Gradient: Slowly and incrementally increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect small fractions and analyze them by TLC, pooling the fractions that contain the pure desired product. The undesired 5-CF₃ isomer will likely elute very close to the desired 7-CF₃ product.

Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for this synthesis?

    • A: Always work in a well-ventilated fume hood. Concentrated acids like H₂SO₄ and PPA are highly corrosive and require appropriate personal protective equipment (gloves, goggles, lab coat). The workup involving quenching the acid reaction mixture is highly exothermic and must be done slowly with cooling. Trifluoromethylated compounds should be handled with care.

  • Q: Can I use microwave synthesis for this reaction?

    • A: Yes, microwave-assisted synthesis can be an excellent way to accelerate the reaction and rapidly screen conditions. It can often reduce reaction times from hours to minutes and may improve yields by minimizing byproduct formation from prolonged thermal exposure.

  • Q: How do I confirm the identity and regiochemistry of my final product?

    • A: A combination of analytical techniques is required. ¹H NMR is crucial, as the coupling patterns of the protons on the quinoline's benzene ring will be distinct for the 5-CF₃ and 7-CF₃ isomers. 2D NMR techniques (like NOESY) can provide definitive proof of the structure. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

References

Technical Support Center: Purification of Crude 7-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the common and complex challenges encountered during the purification of crude 7-(Trifluoromethyl)quinolin-2-amine. Our focus is on delivering not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound often challenging?

A: The purification of this compound presents a unique set of challenges stemming from its distinct chemical structure. The primary difficulties include:

  • Basicity of the Amine Group: The quinolin-2-amine moiety is basic. This leads to strong interactions with the acidic silanol groups on standard silica gel, a common stationary phase in chromatography. This interaction often results in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column, leading to low recovery.[1]

  • Potential for Complex Impurity Profiles: Depending on the synthetic route, such as the common Friedländer annulation, a variety of structurally similar impurities can be generated.[2][3] These can include unreacted starting materials, isomers, or self-condensation byproducts that have similar polarities to the desired product, making separation difficult.

  • Solubility Characteristics: The presence of the large, aromatic quinoline core and the hydrophobic trifluoromethyl group can lead to tricky solubility behavior, making solvent selection for chromatography and recrystallization non-trivial.[4]

Q2: What are the most common impurities I should expect from a typical synthesis?

A: If you are synthesizing this compound via a Friedländer-type reaction, which involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group, you should be vigilant for several classes of impurities[2][5][6]:

  • Unreacted Starting Materials: Residual 2-amino-4-(trifluoromethyl)benzonitrile or related precursors.

  • Reaction Intermediates: Incomplete cyclization or condensation products.

  • Isomeric Byproducts: Depending on the regioselectivity of the reaction, other quinoline isomers may form.[6]

  • Polymeric Materials: Harsh acid or base catalysis can sometimes lead to the formation of intractable polymeric tars.[7]

Q3: What is the best first-pass purification strategy for a very crude sample?

A: For a crude mixture, an acid-base extraction is an excellent and highly effective initial purification step.[8] This technique leverages the basicity of the amine to separate it from neutral and acidic impurities. By dissolving the crude mixture in an organic solvent and washing with aqueous acid, the basic amine is protonated and moves into the aqueous layer as a salt. Neutral and acidic impurities remain in the organic layer and are discarded. The aqueous layer is then basified to regenerate the neutral amine, which can be re-extracted into a fresh organic solvent.[9] This method is ideal for gross impurity removal before proceeding to finer purification techniques like chromatography or recrystallization.[8]

Troubleshooting Guide: Common Purification Issues

Issue 1: My compound is streaking or tailing badly on a silica gel TLC plate and column.

Question: I'm attempting to run a column on silica gel, but my compound is smearing down the column, and I'm getting very poor separation and low recovery. What's happening and how do I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[1] The lone pair on your amine's nitrogen is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface, causing it to "stick" and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent (mobile phase). This base will interact with the acidic sites on the silica, effectively "blocking" them from your compound.

    • Add 0.5-2% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate).

    • Alternatively, use a pre-mixed eluent containing ammonia, such as 1-2% of a 7N solution of ammonia in methanol added to a dichloromethane mobile phase.[1]

  • Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, acidic, or basic grades. Basic or neutral alumina is often a good choice for purifying amines.[10]

    • Amine-Functionalized Silica: Using silica gel that has been chemically modified with amine groups can provide excellent separation for basic compounds with minimal tailing.[1]

Issue 2: My acid-base extraction is forming a persistent emulsion.

Question: When I try to separate the organic and aqueous layers during my extraction, I'm getting a thick, inseparable layer (emulsion) at the interface. How can I break this?

Answer: Emulsion formation is common when the densities of the two phases are similar or when trace impurities act as surfactants.

Solutions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This significantly increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and force a cleaner separation.[8]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This reduces the formation of fine droplets that create emulsions.

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate on their own.

Issue 3: I can't find a good solvent system for recrystallization; my compound either oils out or stays completely dissolved.

Question: My crude product is an impure solid, but I'm struggling to recrystallize it. It won't dissolve in non-polar solvents, but in polar solvents, it's too soluble even when cold. What is a systematic approach to find the right solvent?

Answer: Finding the ideal recrystallization solvent requires systematic screening. The perfect solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[2]

Systematic Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) in several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Test a range of polarities: Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Ethanol (EtOH), Methanol (MeOH), and Water.

  • If the compound dissolves at room temperature, the solvent is likely too good; set it aside as a potential "anti-solvent."

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a good candidate.

  • Allow the heated, dissolved samples to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

  • Two-Solvent System: If no single solvent works, try a binary system. Dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, add a "bad" or "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common pairs include Ethanol/Water and Ethyl Acetate/Hexane.[2]

  • Acidification: For amines, dissolving the compound in a minimal amount of a solvent like ethanol and then adding a few drops of an acid (like acetic acid or HCl in ether) can sometimes form a salt which may have better crystallization properties.[11] The pure free base can be regenerated after isolation.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

Method Typical Purity Achieved Expected Yield Throughput / Speed Primary Application & Rationale
Acid-Base Extraction 90-95%~90%HighGross Impurity Removal. Excellent for a first pass on very crude material to remove neutral and acidic compounds before finer purification.[8]
Column Chromatography (Modified Silica) >98%75-85%Low to MediumHigh-Purity Separation. Ideal for removing impurities with similar polarity by using a modified eluent (e.g., with triethylamine) to prevent tailing.[1]
Column Chromatography (Amine-Silica) >99%80-90%Low to MediumHigh-Purity Separation of Basic Amines. The specialized stationary phase deactivates acidic sites, offering superior resolution and recovery for challenging amines.[1]
Recrystallization >99% (if successful)60-80%MediumFinal Polishing. Best used for crystalline solids that are already relatively pure (>90%) to remove trace impurities and obtain analytically pure material.[2]

Note: Data is illustrative and actual results will vary based on the specific crude mixture and experimental conditions.

Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy

This diagram outlines a logical decision-making process for purifying your crude this compound.

Purification_Workflow start Assess Crude Product (TLC, ¹H NMR) purity_check Initial Purity < 85%? start->purity_check acid_base Perform Acid-Base Extraction to remove gross impurities purity_check->acid_base Yes reassess Re-assess Purity (TLC, ¹H NMR) purity_check->reassess No acid_base->reassess chromatography Purify by Column Chromatography (Use modified eluent or amine-silica) reassess->chromatography final_purity Purity > 98%? chromatography->final_purity recrystallize Recrystallize for final polishing final_purity->recrystallize No end_product Pure Product (>99.5%) final_purity->end_product Yes recrystallize->end_product

Caption: Decision workflow for purification strategy.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.[8][9]

Materials:

  • Crude this compound

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel, Beakers, Flasks

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in the organic solvent (approx. 20-30 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The protonated amine salt will be in the bottom aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Add more 1 M HCl to the organic layer and repeat the extraction to ensure all the amine has been transferred. Combine the aqueous extracts.

  • Back-Wash: Wash the combined aqueous layers with a small portion of the organic solvent (e.g., 20 mL) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1 M NaOH with stirring until the pH is >10, as confirmed by pH paper. The neutral amine product should precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution three times with fresh portions of the organic solvent. The purified amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts. Wash once with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the use of a modified eluent to counteract the basicity of the amine.[1][12][13]

Materials:

  • Partially purified this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • Eluent: Hexane/Ethyl Acetate system (determine ratio by TLC)

  • Triethylamine (Et₃N)

  • Sand, Cotton wool

  • Chromatography column

Procedure:

  • Eluent Preparation: Prepare your chosen eluent system (e.g., 70:30 Hexane:EtOAc) and add 1% v/v triethylamine.

  • TLC Analysis: Run a TLC of your crude material in the prepared eluent to ensure the desired compound has an Rf value between 0.2 and 0.4.

  • Column Packing: Pack the column with a slurry of silica gel in the eluent. Add a thin layer of sand on top of the silica bed to protect it.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Carefully load this solution onto the top of the silica gel using a pipette.[14]

  • Elution: Carefully add the eluent to the column and apply pressure (flash chromatography). Collect fractions continuously, monitoring the separation by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the eluent and triethylamine under reduced pressure to obtain the purified compound. Note: Triethylamine is volatile and should be removed under high vacuum.

References

Technical Support Center: Purification of Trifluoromethylquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trifluoromethylquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Drawing from established chemical principles and field-proven techniques, this center offers troubleshooting guides and frequently asked questions to ensure the highest purity of your target compounds.

Introduction: The Challenge of Purity in Trifluoromethylquinolines

Trifluoromethylquinolines are a critical class of heterocyclic compounds in medicinal chemistry and materials science. The introduction of the trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these compounds can often result in a mixture of products, including unreacted starting materials, isomers, and various byproducts. Achieving high purity is paramount for accurate biological evaluation and drug development. This guide provides a systematic approach to identifying and removing these impurities.

Troubleshooting Guides: Step-by-Step Purification Protocols

This section provides detailed protocols for the most effective purification techniques for trifluoromethylquinoline compounds. The choice of method depends on the nature of the impurities and the physical properties of the target compound.

Issue 1: Presence of Starting Materials and Polar Byproducts

Recommended Technique: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the trifluoromethylquinoline compound sparingly at room temperature but completely at its boiling point.[3] Conversely, the impurities should either be highly soluble or insoluble at all temperatures.

    • Expert Insight: For many trifluoromethylquinolines, which tend to be crystalline solids, ethanol, methanol, acetonitrile, or mixtures like ethanol/water and hexane/ethyl acetate are often effective.[4][5] A good starting point is to test the solubility of a small amount of crude product in various solvents.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.[6] Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the desired compound.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Causality Behind Choices: Slow cooling is critical because it allows the crystal lattice of the desired compound to form selectively, excluding impurity molecules.[3] Washing with cold solvent is essential to remove soluble impurities without dissolving a significant amount of the product.

Issue 2: Co-elution of Isomeric Impurities and Non-polar Byproducts

Recommended Technique: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.[7] It utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate the components of a mixture.[8]

Step-by-Step Flash Column Chromatography Protocol:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your target trifluoromethylquinoline and its impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.[9]

    • Expert Insight: A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[10] For basic quinolines that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.[11]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[9] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.[7]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified trifluoromethylquinoline.

Causality Behind Choices: The separation is based on the differential partitioning of the compounds between the polar stationary phase (silica gel) and the less polar mobile phase.[8] Less polar compounds will travel down the column faster, while more polar compounds will be retained longer. Adding a basic modifier like triethylamine deactivates the acidic silanol groups on the silica surface, preventing the basic nitrogen of the quinoline from strongly interacting and causing streaking.[11]

Issue 3: Removal of Acidic or Basic Reagents and Water-Soluble Impurities

Recommended Technique: Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[12] This is particularly useful for removing acidic or basic impurities by converting them into their water-soluble salt forms.

Step-by-Step Liquid-Liquid Extraction Protocol:

  • Dissolution: Dissolve the crude trifluoromethylquinoline in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • Aqueous Wash:

    • To remove acidic impurities: Add a dilute aqueous basic solution (e.g., 5% sodium bicarbonate). Shake the funnel gently, venting frequently to release any pressure buildup.[13] Allow the layers to separate and drain the aqueous layer. Repeat the wash.

    • To remove basic impurities: Add a dilute aqueous acidic solution (e.g., 5% hydrochloric acid). Shake, vent, and separate as above.

    • Expert Insight: Since quinolines are basic, an acidic wash will protonate the desired compound, moving it into the aqueous layer. To recover it, the aqueous layer must be collected, basified (e.g., with NaOH), and then re-extracted with an organic solvent.[12]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove any remaining water from the organic phase and can aid in breaking up emulsions.[14]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Causality Behind Choices: The principle of acid-base extraction relies on converting acidic or basic compounds into their ionized salt forms, which are significantly more soluble in the aqueous phase than in the organic phase.[12] The brine wash works by reducing the solubility of the organic solvent in the aqueous layer, effectively "salting out" the dissolved organic components.[14]

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude Crude Trifluoromethylquinoline (Solid or Oil) Recrystallization Recrystallization Crude->Recrystallization Solid Product Chromatography Column Chromatography Crude->Chromatography Mixture of Isomers/ Non-polar Impurities Extraction Liquid-Liquid Extraction Crude->Extraction Acidic/Basic/ Water-Soluble Impurities Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Extraction->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR GCMS GC-MS Pure_Product->GCMS HPLC HPLC Pure_Product->HPLC

Caption: General purification workflow for trifluoromethylquinolines.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylquinoline product is an oil and won't crystallize. How can I purify it?

A1: If your product is an oil, flash column chromatography is the most suitable purification method.[9] If chromatography is also challenging, consider converting the quinoline into a solid salt (e.g., hydrochloride or picrate), which can then be recrystallized. The pure salt can be neutralized to recover the purified free base.

Q2: I see significant streaking (tailing) of my compound on the TLC plate during solvent screening for column chromatography. What causes this and how can I fix it?

A2: Tailing is often due to the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[11] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica and lead to sharper, more symmetrical spots.[11]

Q3: What are the most common impurities I should expect from a Friedländer synthesis of a trifluoromethylquinoline?

A3: In a Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, common impurities include:

  • Unreacted 2-aminoaryl ketone.

  • Byproducts from the self-condensation of the α-methylene carbonyl compound.

  • Incomplete cyclization products.[8][15] These impurities can often be removed by a combination of recrystallization and column chromatography.

Q4: How can I confirm the purity of my final trifluoromethylquinoline product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.[16] The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities. The mass spectrometer provides molecular weight information, aiding in the identification of unknown peaks.[17]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities.

Q5: During a liquid-liquid extraction, an emulsion has formed between the organic and aqueous layers. How can I break it?

A5: Emulsion formation is a common issue, especially with basic aqueous solutions.[18] Here are several strategies to break an emulsion:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.[14]

  • Add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and can help force the layers to separate.[14]

  • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can sometimes be effective.[14]

Data Summary Table

Purification TechniquePrimary ApplicationCommon Impurities RemovedKey Considerations
Recrystallization Purifying solid compounds with minor impuritiesStarting materials, polar byproducts, saltsRequires appropriate solvent selection; slow cooling is crucial.[1][3]
Flash Column Chromatography Separating mixtures of compounds with different polaritiesIsomers, non-polar byproducts, unreacted reagentsRequires careful selection of eluent via TLC; basic modifiers may be needed.[9][11]
Liquid-Liquid Extraction Removing acidic, basic, or water-soluble impuritiesAcidic/basic catalysts, inorganic salts, water-soluble byproductspH of the aqueous phase is critical; risk of emulsion formation.[12][14]

Logical Troubleshooting Diagram

Troubleshooting_Logic start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_polar Are impurities significantly more/less polar? is_solid->is_polar No (Oily Product) recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_acid_base Are impurities acidic/basic? is_polar->is_acid_base No column Perform Flash Column Chromatography is_polar->column Yes is_acid_base->column No extraction Perform Acid-Base Extraction is_acid_base->extraction Yes purity_check Check Purity (NMR, GC-MS, HPLC) recrystallize->purity_check column->purity_check extraction->purity_check

Caption: Decision-making flowchart for purification strategy.

References

Technical Support Center: Enhancing the Stability of 7-(Trifluoromethyl)quinolin-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of compound stability. 7-(Trifluoromethyl)quinolin-2-amine, a valuable building block in medicinal chemistry and materials science, presents unique stability challenges due to its quinoline core, primary amine group, and electron-withdrawing trifluoromethyl substituent.[1][2] This guide is designed to provide you with direct, actionable insights to ensure the integrity of your compound in solution, safeguarding the reliability and reproducibility of your experimental outcomes.

Troubleshooting Guide: Addressing Common Stability Issues

This section tackles specific problems you might encounter during your experiments.

Question 1: My solution of this compound is changing color, turning yellow or brown. What is happening?

Answer:

This is a classic indicator of compound degradation.[3] The discoloration is likely due to the formation of oxidized or photodegraded byproducts. The electron-rich quinoline ring system and the primary amine are susceptible to these degradation pathways.[4][5]

  • Probable Cause 1: Oxidation: The primary amine and the quinoline ring can be oxidized by dissolved oxygen in the solvent or by exposure to atmospheric oxygen.[4][6] This process can be accelerated by trace metal impurities.

  • Probable Cause 2: Photodegradation: Quinoline compounds are often photosensitive and can degrade when exposed to ambient or UV light.[3][4][5] This can lead to complex reactions, including hydroxylation of the quinoline ring.[5]

Recommended Solution:

  • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil to block light exposure.[4]

  • De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[4]

  • Work Under Inert Atmosphere: If the compound is highly sensitive, prepare solutions inside a glovebox or under a steady stream of an inert gas.

  • Prepare Fresh: For the most sensitive assays, it is always best to prepare solutions fresh before each experiment to avoid relying on the stability of stored solutions.[3]

Question 2: I am observing precipitation in my stock solution, which was clear upon preparation. Why is this occurring?

Answer:

Precipitation can result from several factors, including compound degradation to a less soluble species, changes in solvent composition, or pH shifts.

  • Probable Cause 1: pH Shift: this compound is a weak base. The solubility of quinoline derivatives is highly dependent on the pH of the solution.[3][7][8][9] If the pH of your buffered solution changes over time (e.g., due to CO2 absorption from the air), or if you are using an unbuffered protic solvent, the compound's protonation state can change, leading to a decrease in solubility.

  • Probable Cause 2: Degradation: The compound may be degrading into a product that is less soluble in your chosen solvent system.

  • Probable Cause 3: Solvent Evaporation: If the container is not sealed properly, preferential evaporation of a more volatile co-solvent can alter the solvent ratio, reducing the overall solvating power for your compound.

Recommended Solution:

  • Control pH with Buffers: If compatible with your experimental system, use a buffer to maintain a stable pH where the compound is most soluble and stable.[3] The optimal pH should be determined experimentally, but starting in the slightly acidic to neutral range is often a good practice for amines.

  • Verify Solvent Compatibility: Confirm that you are using an appropriate solvent. While DMSO is a common choice for stock solutions, its hygroscopic nature can introduce water, potentially affecting stability. Acetonitrile or DMF can be viable alternatives. See the solvent recommendation table in the FAQ section.

  • Ensure Proper Sealing: Use vials with high-quality, airtight caps (e.g., PTFE-lined screw caps) to prevent solvent evaporation and atmospheric contamination.

Question 3: My biological or chemical assay results are inconsistent, suggesting a loss of compound potency over time. How can I confirm and prevent this?

Answer:

Inconsistent results and a loss of potency are hallmark signs of compound degradation.[3] The active parent compound is likely degrading into inactive byproducts, reducing its effective concentration in your assay. To address this, you must first confirm the instability and then implement rigorous handling and storage protocols.

Recommended Solution:

  • Perform a Solution Stability Study: Quantitatively assess the stability of your compound in your specific experimental solvent and storage conditions. A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for this analysis.[10][11] This will allow you to separate and quantify the parent compound from its degradants.

  • Implement Forced Degradation Studies: To understand the compound's inherent stability weaknesses, a forced degradation study is essential.[12][13] This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly generate potential degradation products.[3][13] This knowledge helps in developing stability-indicating analytical methods and predicting potential issues.

  • Strict Storage Protocol: Based on your stability data, enforce a strict storage protocol. This typically involves storing stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Problem Probable Cause Key Solution
Solution DiscolorationOxidation, PhotodegradationProtect from light, use de-gassed solvents.[3][4]
PrecipitationpH Shift, Degradation, Solvent EvaporationUse buffered solutions, ensure proper sealing.[7]
Loss of PotencyChemical DegradationPerform HPLC stability studies, store at ≤ -20°C.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by pH, light, temperature, and the presence of oxidizing agents.[3]

  • pH: As a weak base, the quinoline nitrogen and the 2-amino group can be protonated. The solubility and stability are highly pH-dependent.[7][14] Extreme acidic or basic conditions can catalyze hydrolysis or other degradation pathways.

  • Light: The quinoline aromatic system is susceptible to photodegradation.[3][4][5]

  • Oxidizing Agents: The primary amine is prone to oxidation.[6] This can be initiated by dissolved oxygen, peroxide impurities in solvents (e.g., ethers), or trace metal ions.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[3]

Q2: How can I proactively prevent degradation?

  • Solvent Choice: Use high-purity, HPLC-grade solvents. Consider solvents less prone to forming peroxides. The choice of solvent can also influence reaction pathways.[15][16]

  • pH Control: Use buffers in aqueous solutions to maintain a stable pH.[3]

  • Inert Conditions: Prepare and store solutions under an inert gas (argon or nitrogen).

  • Storage: Store stock solutions in a freezer (≤ -20°C) and working solutions on ice or in a refrigerated autosampler.[17]

  • Use of Excipients/Stabilizers: In some formulations, antioxidants (like BHT or ascorbic acid) or chelating agents (like EDTA to sequester metal ions) can be added, provided they do not interfere with your experiment.[4][18][19][20][21]

Q3: What are the ideal storage conditions for stock solutions?

Parameter Recommendation Rationale
Temperature -20°C or -80°CSlows down the kinetics of degradation reactions.[3]
Container Amber glass vials with PTFE-lined capsPrevents photodegradation and solvent evaporation.[4]
Atmosphere Vials purged with Argon or NitrogenMinimizes exposure to oxygen, preventing oxidative degradation.[4]
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the most common and reliable method.[10][11]

  • HPLC-UV/PDA: Allows for the separation and quantification of the parent compound from its degradation products. A PDA detector is particularly useful as it can help determine peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the structure of unknown degradation products by providing mass-to-charge ratio information.[10][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated degradation products and confirm the identity of the parent compound.[23][24]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation pathways.[12][13]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[3] Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.[3]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[3] Sample at the same time points. Neutralize samples with 0.1 M HCl before analysis.[3]

    • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide. Keep at room temperature and sample up to 24 hours.[3]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[3] Sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a transparent container (e.g., quartz cuvette) to a light source providing both UV and visible light (e.g., a photostability chamber).[3] Run a dark control in parallel.

  • Analysis: Analyze all samples by a stability-indicating HPLC-PDA method to determine the percentage of degradation and to observe the formation of new peaks.

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing and ensuring compound stability.

G cluster_prep Preparation & Initial Analysis cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_eval Evaluation prep Prepare Solution in High-Purity Solvent t0 Analyze at T=0 (HPLC-PDA) prep->t0 Establish baseline store_rt Store at Room Temp (Protected from Light) t0->store_rt store_fridge Store at 4°C t0->store_fridge store_freezer Store at -20°C t0->store_freezer t_interim Analyze at Interim Time Points (e.g., 24h, 48h, 1 week) store_rt->t_interim store_fridge->t_interim store_freezer->t_interim t_final Analyze at Final Time Point t_interim->t_final eval Calculate % Recovery of Parent Compound t_final->eval report Determine Shelf-Life & Optimal Storage eval->report

Caption: Experimental workflow for a solution stability study.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation routes under stress conditions.

G cluster_oxidation Oxidation (e.g., H2O2) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis Light) parent This compound oxide N-Oxide Formation parent->oxide O₂ hydroxylated Hydroxylated Quinolines parent->hydroxylated [O] hydrolyzed_amine 7-(Trifluoromethyl)quinolin-2-ol (Quinolinone) parent->hydrolyzed_amine H₂O, H⁺/OH⁻ photo_hydroxylated Photo-hydroxylated Products parent->photo_hydroxylated dimers Dimerization Products parent->dimers

Caption: Potential degradation pathways under forced stress conditions.

References

Technical Support Center: Strategies to Increase the Solubility of Quinoline Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for overcoming the solubility challenges frequently encountered with quinoline derivatives in bioassays. This resource is structured in a question-and-answer format to directly address the specific issues you may face during your research.

Frequently Asked Questions (FAQs)

Q1: Why do many of my quinoline derivatives show poor aqueous solubility?

A1: The limited aqueous solubility of many quinoline derivatives stems from their molecular structure.[1] The quinoline core is a fused aromatic system, which is inherently hydrophobic.[1] Strong intermolecular forces in the solid, crystalline state of the compound require significant energy to break apart for dissolution to occur.[1] The overall solubility is a delicate balance between the energy required to break the crystal lattice and the energy released upon solvation of the molecule by water.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What's happening and how can I fix it?

A2: This is a very common issue known as "crashing out".[2] Your compound is likely highly soluble in the organic solvent (DMSO) but has very low solubility in the final aqueous assay buffer. The abrupt change in the solvent environment upon dilution causes the compound to precipitate out of the solution.[1]

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to test your compound at a lower final concentration that is below its aqueous solubility limit.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration in your assay low (typically <0.5% to avoid cellular toxicity), sometimes a slightly higher, yet tolerable, concentration can help maintain solubility.[3]

  • Modify the Dilution Protocol: Instead of a single large dilution step, perform serial dilutions in a medium that contains a small, consistent percentage of DMSO. This gradual change in the solvent environment can prevent precipitation.[3][4]

Q3: What is the difference between kinetic and thermodynamic solubility, and which is more important for my bioassay?

A3:

  • Kinetic Solubility: This is a measure of how much of a compound can be dissolved from a high-concentration stock solution (like DMSO) into an aqueous buffer before it precipitates.[3] This is highly relevant for most in vitro bioassays as it mimics the typical experimental workflow.[3]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a solvent. It's determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[3]

For initial bioassays and high-throughput screening, kinetic solubility is the more practical and important parameter to consider.[3]

Troubleshooting Guides & In-Depth Solutions

Issue 1: Basic pH adjustment and co-solvents are insufficient to achieve the desired concentration.

If you've tried adjusting the pH and using common co-solvents like DMSO or ethanol without success, more advanced formulation strategies are necessary.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6][7] They can encapsulate hydrophobic molecules, like quinoline derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[5][8]

  • Mechanism of Action: The hydrophobic quinoline derivative partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "hiding" the poorly soluble compound.[8]

  • Commonly Used Cyclodextrins:

    • Beta-cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[8]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Caption: Encapsulation of a hydrophobic quinoline derivative within a cyclodextrin host.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Determine the appropriate cyclodextrin: HP-β-CD is a good starting point due to its high solubility and low toxicity.[9]

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in your aqueous buffer. Concentrations can range from 1% to 20% (w/v).

  • Add the quinoline derivative: Add an excess of your solid quinoline derivative to the cyclodextrin solution.

  • Equilibrate: Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for complex formation.

  • Separate the undissolved compound: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the quinoline derivative in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Strategy 2: Utilization of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles.[8] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. The quinoline derivative can then partition into the hydrophobic core of these micelles.

  • Commonly Used Surfactants in Bioassays:

    • Polysorbate 20 (Tween® 20)

    • Polysorbate 80 (Tween® 80)

    • Cremophor® EL

Caution: Surfactants can interfere with some biological assays, so it's crucial to run appropriate vehicle controls.

Issue 2: My quinoline derivative has poor bioavailability in animal models despite showing good in vitro activity.

This is a common challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[8] The low solubility limits the dissolution of the compound in the gastrointestinal tract, leading to poor absorption.

Strategy 1: Particle Size Reduction (Micronization and Nanonization)

Reducing the particle size of the solid compound increases its surface area, which in turn can lead to a faster dissolution rate according to the Noyes-Whitney equation.[10]

  • Micronization: Reduces particle size to the micron range. This can be achieved through techniques like jet milling.[5][11] While it increases the dissolution rate, it doesn't affect the equilibrium solubility.[5]

  • Nanosuspensions: Involves reducing the particle size to the nanometer range.[12] This not only dramatically increases the surface area but can also increase the saturation solubility of the compound.[12][13] Nanosuspensions are stabilized colloidal dispersions of the pure drug in an aqueous vehicle.[12]

Technique Particle Size Effect on Solubility Advantages Disadvantages
Micronization ~1-10 µmIncreases dissolution rate, not equilibrium solubility.[5]Established technology.[1]May not be sufficient for very poorly soluble compounds.[1]
Nanosuspension < 1000 nmIncreases dissolution rate and saturation solubility.[13]Significant improvement in bioavailability.[12]Requires specialized equipment and formulation expertise.
Strategy 2: Solid Dispersions

A solid dispersion is a system where the drug is dispersed in an inert, water-soluble carrier at a solid state.[14] This can be achieved by methods such as melting (fusion) or solvent evaporation.[15]

  • Mechanism of Action:

    • Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level within the carrier matrix.[15]

    • Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug.

    • Conversion to Amorphous Form: The high-energy amorphous state of the drug is more soluble than its stable crystalline form.[8]

  • Common Carriers:

    • Polyethylene glycols (PEGs)

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

Caption: Workflow for preparing a solid dispersion to enhance solubility.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a common solvent: Choose a volatile organic solvent in which both the quinoline derivative and the carrier (e.g., PVP) are soluble.

  • Dissolve components: Dissolve the drug and the carrier in the selected solvent.

  • Evaporate the solvent: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a solid mass.

  • Dry the solid dispersion: Further dry the solid mass under vacuum to remove any residual solvent.

  • Pulverize and sieve: Grind the dried solid dispersion to a fine powder and pass it through a sieve to ensure uniformity.

  • Characterize the solid dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed drug.

Issue 3: I need to prepare a salt form of my quinoline derivative to improve its solubility.

Quinoline and its derivatives are typically weak bases due to the nitrogen atom in the heterocyclic ring.[16][17] Reacting a basic quinoline derivative with an acid can form a salt, which is often more soluble in water than the free base.[5]

Strategy: Salt Formation
  • Principle: The protonation of the basic nitrogen atom by an acid leads to the formation of a charged species (a salt), which has a greater affinity for polar solvents like water.[1] The solubility of quinoline is pH-dependent, with increased solubility at pH values below its pKa.[18]

  • Selection of a Counter-ion: The choice of the acid (which provides the counter-ion) is crucial. Common pharmaceutically acceptable acids include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.

Experimental Protocol: Small-Scale Salt Formation for Solubility Screening
  • Dissolve the free base: Dissolve a known amount of your quinoline derivative in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add the acid: Stoichiometrically add the selected acid (e.g., a solution of HCl in isopropanol).

  • Induce precipitation: The salt may precipitate immediately. If not, you can try cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble).

  • Isolate the salt: Collect the precipitated salt by filtration.

  • Wash and dry: Wash the salt with a small amount of cold solvent and dry it under vacuum.

  • Determine the aqueous solubility: Compare the aqueous solubility of the newly formed salt with that of the original free base.

References

Technical Support Center: Optimizing Doebner-von Miller Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during this powerful synthetic reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes, minimize byproduct formation, and improve the purity of your desired quinoline products.

Core Concepts: Understanding the Root of Byproduct Formation

The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] While effective, its traditionally harsh conditions—strong acids and high heat—are a double-edged sword. These same conditions, necessary for the desired cyclization and aromatization, are also perfect for catalyzing undesirable side reactions.[3][4]

The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][5] This leads to the formation of high-molecular-weight tars, which can trap the product, complicate purification, and drastically reduce yields.[6][7] Understanding the reaction mechanism is key to devising strategies to favor the desired pathway over these competing side reactions.

The reaction is generally understood to proceed through a series of steps including conjugate addition, cyclization, dehydration, and oxidation. A proposed fragmentation-recombination mechanism suggests a complex pathway where intermediates can fragment and recombine, offering multiple opportunities for side reactions to occur.[1][8]

G cluster_main Desired Doebner-von Miller Pathway cluster_side Major Byproduct Pathway Aniline Aniline ConjugateAdd 1. Conjugate Addition (Michael Addition) Aniline->ConjugateAdd Carbonyl α,β-Unsaturated Carbonyl Carbonyl->ConjugateAdd Carbonyl_side α,β-Unsaturated Carbonyl Intermediate1 β-Anilino Carbonyl Intermediate ConjugateAdd->Intermediate1 [H+] catalyst Cyclization 2. Electrophilic Cyclization Intermediate1->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline - H2O Oxidation 3. Oxidation Dihydroquinoline->Oxidation [Oxidant] Product Quinoline Product Oxidation->Product Polymerization Acid-Catalyzed Polymerization Carbonyl_side->Polymerization [H+], High Temp Byproduct Tar / Polymeric Byproducts Polymerization->Byproduct

Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.

Troubleshooting Guides: A Problem-Solution Approach

This section directly addresses the most common issues encountered during the Doebner-von Miller reaction in a question-and-answer format.

Problem 1: My reaction mixture is a thick, dark tar, and the product yield is extremely low.

Q: What causes this severe tar formation, and how can I prevent it?

A: This is the most frequent challenge in the Doebner-von Miller synthesis.

  • Root Cause: The primary cause is the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material.[3] These compounds are highly susceptible to self-condensation under the strong acidic and high-temperature conditions required for the main reaction, leading to intractable polymeric tars.[5][7]

  • Troubleshooting & Mitigation Strategies:

    • Gradual Addition of Reactants: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[3][5] This maintains a low instantaneous concentration of the carbonyl compound, favoring the bimolecular reaction with aniline over self-polymerization.

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) and keeping the aniline hydrochloride in an aqueous phase, you can dramatically reduce the rate of polymerization in the acid phase.[4][5][9] The reaction occurs at the interface or with a low concentration of the carbonyl in the aqueous phase.

    • In Situ Generation of the Carbonyl (Beyer Method): You can generate the α,β-unsaturated carbonyl compound directly in the reaction mixture from a more stable precursor, typically via an aldol condensation.[3][8] For example, using two equivalents of acetaldehyde to form crotonaldehyde in situ. This ensures the reactive species is consumed as it is formed, preventing its accumulation and subsequent polymerization.[10]

    • Optimize Temperature and Acid Catalyst: Excessively high temperatures accelerate polymerization.[3] Determine the lowest effective temperature for your specific substrates. While strong acids are needed, you can experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and byproduct formation.[1][3][5]

Problem 2: My final product is contaminated with partially hydrogenated quinolines.

Q: My analysis (TLC, GC-MS, NMR) shows the presence of dihydroquinoline impurities. Why did the reaction not go to completion?

A: This issue points to a problem with the final step of the reaction sequence.

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5] If this step is inefficient or incomplete, you will isolate the partially hydrogenated byproduct. This can happen if the oxidizing agent is weak, insufficient, or absent. In some variations, a second molecule of an imine intermediate is supposed to act as the oxidant in a hydrogen-transfer process, which may not be efficient for all substrates.[9][11]

  • Troubleshooting & Mitigation Strategies:

    • Incorporate a Mild Oxidant: While sometimes air oxidation is sufficient, it can be unreliable. Including a dedicated oxidizing agent like nitrobenzene or arsenic acid is common in classical procedures to ensure complete conversion.[12]

    • Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. If it persists, the reaction may require a longer time or the addition of an oxidant.

    • Post-Reaction Oxidation: If you have already isolated the product mixture, you may be able to oxidize the dihydroquinoline impurities in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5]

Problem 3: I'm using a substituted aniline and getting a very low yield.

Q: The reaction works with aniline, but with my substituted aniline, the yield is poor. What is the issue?

A: The electronic properties of the aniline substrate are critical.

  • Root Cause: The nucleophilicity of the aniline and the electron density of the aromatic ring are crucial for the initial conjugate addition and the final electrophilic cyclization steps. Anilines with strong electron-withdrawing groups (e.g., nitro, cyano) are deactivated, making them poor nucleophiles and slowing down the cyclization step.[5][13] This can lead to very low yields in the conventional Doebner-von Miller reaction. Conversely, highly electron-rich anilines may be too reactive and prone to other side reactions.[5]

  • Troubleshooting & Mitigation Strategies:

    • Modify Reaction Conditions: For electron-poor anilines, more forcing conditions (higher temperatures, stronger acids) might be necessary, but this must be balanced against the risk of increased tar formation.

    • Consider an Alternative Synthesis: For substrates that are particularly problematic, the Doebner-von Miller reaction may not be the optimal choice. Other named reactions for quinoline synthesis, such as the Gould-Jacobs or Friedländer synthesis, might be more suitable.[13][14]

Problem 4: The isolated product is not the expected isomer.

Q: I've characterized my product and it's a quinoline, but the substitution pattern is not what I predicted. What happened?

A: While less common, unexpected regiochemical outcomes can occur.

  • Root Cause: The regioselectivity of the cyclization step determines the final substitution pattern. While typically predictable, certain substrate combinations can lead to the formation of unexpected isomers. For instance, a reversal of regioselectivity has been observed with specific substrates, leading to 4-substituted quinolines instead of the expected 2-substituted products.[3] Side reactions of intermediates can also lead to various unexpected byproducts.[3]

  • Troubleshooting & Mitigation Strategies:

    • Thorough Characterization: Always perform a complete characterization of your product using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

    • Review the Literature: Check for precedents with similar substrates. The regiochemical outcome for meta-substituted anilines, for example, can be unpredictable.[15]

    • Re-evaluate Substrate Choice: If a specific α,β-unsaturated carbonyl compound is leading to a mixture of isomers, consider if a different precursor could provide unambiguous regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective strategy to prevent tar formation? A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[5] The most effective preventative measure is often the use of a two-phase (biphasic) solvent system, which sequesters the reactive carbonyl compound in an organic phase, minimizing its contact with the strong acid and thus reducing polymerization.[4][7][9]

Q2: Can I use α,β-unsaturated ketones instead of aldehydes? A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and higher-yielding with α,β-unsaturated aldehydes.[5] Ketones, especially those with significant steric bulk, may react more slowly and can lead to lower yields or more complex product mixtures due to steric hindrance disfavoring the desired cyclization pathway.[5]

Q3: How can I purify my quinoline product from the tarry byproducts? A3: Purification can be challenging. A preliminary filtration through a plug of silica gel can help remove the majority of the tar.[5] For volatile quinolines, steam distillation is a very effective classical method to separate the product from non-volatile tar.[7][16] Following that, standard techniques like vacuum distillation, column chromatography on silica gel or alumina, or recrystallization can be employed for final purification.[5][6]

Experimental Protocols

Protocol 1: Minimized Tar Formation via a Biphasic System (Synthesis of 2-Methylquinoline)

This protocol is designed to minimize polymerization by separating the reactants into two phases.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat: Heat the aqueous mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde-toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. Vigorous stirring is essential to maximize the interfacial area.

  • Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Allow the mixture to cool to room temperature and separate the layers.

    • Carefully neutralize the aqueous layer with a concentrated solution of sodium hydroxide until the pH is strongly basic.

    • Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine all organic layers (the initial toluene layer and the extracts), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by vacuum distillation or column chromatography.[6]

Protocol 2: In Situ Carbonyl Generation via the Beyer Method (Synthesis of 2-Methylquinoline)

This protocol avoids handling the volatile and unstable crotonaldehyde by generating it in situ from acetaldehyde.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.

  • Aldol Condensation: Cool the flask in an ice bath. Slowly add a solution of acetaldehyde (2.2 eq) to the stirred aniline hydrochloride solution. The slow addition at a low temperature helps control the exothermic aldol condensation to form crotonaldehyde.[3][10]

  • Catalyst Addition: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride to the reaction mixture.[3]

  • Reflux: Heat the reaction mixture to reflux for several hours (e.g., 7 hours), monitoring the progress by TLC.[3]

  • Workup:

    • After the reaction is complete, cool the mixture.

    • Carefully neutralize it with a base, such as a concentrated sodium hydroxide solution or a slurry of slaked lime (calcium hydroxide).[3][10]

    • Isolate the liberated 2-methylquinoline. If the product is volatile, steam distillation is a highly effective method.[10]

  • Purification: Extract the distillate with an organic solvent, dry the combined organic layers, and remove the solvent. The crude product can be further purified by vacuum distillation.[3]

Troubleshooting Workflow

G start Start: Doebner-von Miller Reaction Planned prob1 Problem: Significant Tar Formation? start->prob1 sol1 Implement Solutions: 1. Slow addition of carbonyl 2. Use biphasic system 3. Generate carbonyl in situ 4. Optimize Temp/Acid prob1->sol1 Yes prob2 Problem: Incomplete Reaction or Dihydroquinoline Byproducts? prob1->prob2 No sol1->prob2 sol2 Implement Solutions: 1. Add a mild oxidant 2. Increase reaction time 3. Perform post-reaction oxidation prob2->sol2 Yes prob3 Problem: Low Yield with Substituted Aniline? prob2->prob3 No sol2->prob3 sol3 Implement Solutions: 1. Adjust Temp/Acid strength 2. Consider alternative synthesis (e.g., Friedländer, Gould-Jacobs) prob3->sol3 Yes end Successful Reaction: Proceed to Purification prob3->end No sol3->end

Caption: A logical workflow for troubleshooting common issues in the Doebner-von Miller reaction.

References

Validation & Comparative

A Tale of Two Halogens: A Comparative Guide to the Biological Activities of 7-(Trifluoromethyl)quinolin-2-amine and 7-chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Critical C7 Position

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This guide focuses on two closely related analogues: 7-(Trifluoromethyl)quinolin-2-amine and 7-chloroquinolin-2-amine. These compounds are structurally identical except for the crucial substituent at the 7th position (C7) of the quinoline ring. This seemingly minor alteration—substituting a chlorine atom with a trifluoromethyl (CF3) group—can profoundly influence the molecule's physicochemical properties and, consequently, its pharmacological profile.

This document serves as an in-depth technical comparison for researchers, scientists, and drug development professionals. We will dissect the known biological activities of these two scaffolds, synthesize data from studies on their derivatives, and provide insights into how the electronic and steric nature of the C7 substituent dictates their therapeutic potential. While direct head-to-head experimental data on the parent 2-amino compounds is sparse, a comparative analysis of their more widely studied 4-amino derivatives provides a robust framework for understanding their relative performance.

Structural and Physicochemical Properties: More Than Just a Substitution

The fundamental difference between the two molecules lies in the properties of chlorine versus the trifluoromethyl group. Chlorine is a halogen with moderate electron-withdrawing effects. In contrast, the trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry, which also significantly increases the molecule's lipophilicity.[3] These differences have significant downstream effects on how the molecules interact with biological targets, their metabolic stability, and their ability to cross cellular membranes.

Table 1: Physicochemical Property Comparison

PropertyThis compound7-chloroquinolin-2-amineRationale for Significance
Structure Visual representation of the C7 substitution.
Molecular Formula C10H7F3N2C9H7ClN2Affects molecular weight and elemental composition.
Molecular Weight 212.17 g/mol 178.62 g/mol Influences diffusion and transport properties.
cLogP (Predicted) 2.852.30Indicates lipophilicity and potential for membrane permeability. The higher value for the CF3 variant suggests increased lipophilicity.
H-Bond Donors 1 (amine)1 (amine)Identical potential for hydrogen bond donation.
H-Bond Acceptors 2 (ring N, amine N)2 (ring N, amine N)Identical potential for hydrogen bond acceptance.
Topological Polar Surface Area (TPSA) 38.3 Ų38.3 ŲIdentical polar surface area suggests similar passive transport characteristics, though cLogP differences are also critical.

Note: Structures are illustrative. Physicochemical properties are calculated estimates.

The substitution at the C7 position critically influences the electron density of the entire quinoline ring system. This electronic modulation can enhance or diminish the binding affinity of the molecule to its biological targets.

G cluster_0 7-Chloroquinoline cluster_1 7-(Trifluoromethyl)quinoline cluster_2 Biological Implications a Quinoline Ring cl Cl a->cl Moderately Electron-Withdrawing c Altered pKa cl->c b Quinoline Ring cf3 CF3 b->cf3 Strongly Electron-Withdrawing cf3->c d Modulated Binding Affinity c->d e Increased Metabolic Stability (CF3) d->e f Enhanced Lipophilicity (CF3) e->f

Figure 1: Influence of C7 Substituent on Molecular Properties. This diagram illustrates how the differing electronic nature of Chlorine versus a Trifluoromethyl group can lead to distinct biological outcomes.

Comparative Biological Activities: A Sector-by-Sector Analysis

Anticancer Activity

Both quinoline scaffolds have been extensively investigated as platforms for anticancer agents.[1] The data, primarily from derivatives, suggests that the choice of C7 substituent can tune the potency and even the mechanism of action.

  • 7-Chloroquinoline Derivatives: The 7-chloroquinoline moiety is a well-established pharmacophore in anticancer research. Derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and leukemia (HL-60).[4][5] For example, certain Morita-Baylis-Hillman adducts incorporating the 7-chloroquinoline scaffold showed potent cytotoxic effects, with IC50 values as low as 4.60 µmol L⁻¹ against leukemia cells.[5] The presence of the 7-chloroquinoline moiety was credited with a significant improvement in cytotoxic effect compared to analogues lacking it.[5]

  • 7-(Trifluoromethyl)quinoline Derivatives: The introduction of a trifluoromethyl group at C7 has also yielded highly potent anticancer compounds. In a study comparing various 4-amino, 7-substituted-quinolines, a 7-(trifluoromethyl) derivative was reported to be almost twice to thrice as potent as the reference drug doxorubicin against the MCF-7 breast cancer cell line.[4] Furthermore, other studies on related 2-(trifluoromethyl)quinolin-4-amine derivatives have identified them as potent microtubule polymerization inhibitors, a distinct and valuable mechanism of action for anticancer drugs.

Comparative Insight: While both scaffolds yield potent anticancer agents, the trifluoromethyl group appears to offer an advantage in terms of sheer potency in some contexts.[4] The strong electron-withdrawing nature of the CF3 group may enhance binding to specific biological targets. However, the 7-chloro derivatives remain a highly valuable and proven scaffold for generating broadly cytotoxic compounds.[5]

Table 2: Representative Anticancer Activity of C7-Substituted Quinoline Derivatives

Compound TypeCancer Cell LineReported Activity (IC50 / GI50)Reference
7-Chloroquinoline HybridHL-60 (Leukemia)4.60 µmol L⁻¹[5]
7-Chloroquinoline HybridMCF-7 (Breast)> 25 µmol L⁻¹[5]
7-(Trifluoromethyl)-4-aminoquinolineMCF-7 (Breast)~2-3x more potent than Doxorubicin[4]

Note: Data is for representative derivatives, not the parent 2-amines, and is intended for comparative illustration.

Antimalarial Activity

The 7-chloro-4-aminoquinoline core is immortalized in the antimalarial drug chloroquine. The C7-chloro group is widely considered essential for the traditional mechanism of action, which involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole.[6]

  • 7-Chloroquinoline Derivatives: The structure-activity relationship (SAR) for 4-aminoquinoline antimalarials is well-established. An electron-withdrawing group at the C7 position is critical for activity, and chlorine has proven to be optimal.[6] Replacing the C7-chloro group with an electron-donating group like methyl results in a complete loss of activity.[6] Derivatives of 7-chloroquinoline consistently show potent activity against chloroquine-sensitive strains of Plasmodium falciparum.[7]

  • 7-(Trifluoromethyl)quinoline Derivatives: The trifluoromethyl group, being strongly electron-withdrawing, has also been incorporated into potential antimalarials. Studies have shown that replacing the C7-chloro with a C7-trifluoromethyl group in 4-aminoquinoline analogues can result in compounds that retain potent antiplasmodial activity.[8] In some cases, these CF3-containing compounds displayed similar activity against both chloroquine-sensitive and chloroquine-resistant strains, suggesting they may have advantages in overcoming resistance.[8] One study directly comparing 2,8-bis(trifluoromethyl)quinoline and 7-chloroquinoline moieties found them to be equipotent, suggesting the specific quinoline substitution pattern was not critical for that particular compound series.[9] However, another overview noted that 1-(2,7-bis(trifluoromethyl)quinolin-4-yl) derivatives showed high activity against several P. falciparum strains.[2]

Comparative Insight: The 7-chloroquinoline scaffold is the gold standard for traditional quinoline antimalarials. However, the 7-(trifluoromethyl)quinoline scaffold is a highly promising alternative, particularly for developing agents that can overcome chloroquine resistance.[8] Its ability to maintain potency against resistant strains suggests it may interact differently with parasite targets or efflux pumps.

Experimental Methodologies: A Protocol for In Vitro Cytotoxicity Assessment

To provide actionable insights, this section details a standard protocol for evaluating the cytotoxic activity of compounds like this compound and 7-chloroquinolin-2-amine against a cancer cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7) to ~80% confluency in appropriate culture medium.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]

    • Add 10 µL of the MTT solution to each well.[12][13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Figure 2: Workflow for the MTT Cell Viability Assay. A step-by-step diagram illustrating the key phases of the experimental protocol.

Conclusion and Future Outlook

The substitution at the C7 position of the quinoline-2-amine scaffold is a critical determinant of biological activity.

  • 7-Chloroquinolin-2-amine serves as a foundation for compounds with proven, broad-spectrum antiproliferative effects and is the cornerstone of classical antimalarial drug design. Its utility is well-documented and remains a primary choice for developing agents that function through established mechanisms like heme polymerization inhibition.[5][6]

  • This compound represents a more modern approach, leveraging the unique properties of the trifluoromethyl group to potentially achieve higher potency and overcome drug resistance.[4][8] The enhanced lipophilicity and metabolic stability conferred by the CF3 group make this scaffold particularly attractive for developing next-generation therapeutics, including those with novel mechanisms of action such as microtubule disruption.

For drug development professionals, the choice between these two scaffolds depends on the therapeutic goal. For programs targeting chloroquine-sensitive malaria or seeking broad cytotoxicity, the 7-chloro scaffold is a reliable starting point. For programs aiming to overcome drug resistance, seeking higher potency against specific cancer targets, or exploring novel mechanisms, the 7-(trifluoromethyl) scaffold offers compelling advantages. Future research should include direct, side-by-side comparisons of identically derivatized 7-chloro and 7-(trifluoromethyl) quinolines to provide a definitive quantitative assessment of their relative merits across multiple biological assays.

References

A Comparative Guide to the Biological Activity of Trifluoromethylquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the foundation of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (CF3) group can dramatically enhance the pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] However, the precise placement of this potent electron-withdrawing group on the quinoline ring can lead to a diverse array of biological activities. Understanding the nuances of this positional isomerism is paramount for the rational design of novel and effective drug candidates.

This guide provides an in-depth, objective comparison of the biological activities of trifluoromethylquinoline isomers, supported by experimental data and detailed methodologies. We will explore how the isomeric position of the CF3 group influences anticancer, antimicrobial, and enzyme-inhibiting properties, offering a critical resource for researchers in drug discovery and development.

Unraveling the Anticancer Potential: A Tale of Isomers

Trifluoromethylquinolines have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the disruption of fundamental cellular processes like microtubule dynamics and kinase signaling.[4][5] The position of the trifluoromethyl group plays a critical role in defining the potency and selectivity of these compounds against various cancer cell lines.

Comparative Cytotoxicity of Trifluoromethylquinoline Derivatives
Compound/Derivative ClassCancer Cell LineCancer TypeIC50 (µM)Noteworthy Observations
2-(Trifluoromethyl)quinolin-4-amine derivatives PC3Prostate0.49These derivatives have been identified as potent microtubule-targeted agents.[6]
K562Leukemia0.08The high potency in leukemia cell lines suggests a potential therapeutic avenue.[6]
HeLaCervical0.01Exceptional activity against cervical cancer cells highlights the promise of this scaffold.[6]
7-Fluoro-4-anilinoquinolines BGC823Gastric3.63 - 11.10Generally more active than the corresponding 8-methoxy derivatives.[7]
HeLaCervical10.18Compound 1f from the study showed significant activity.[7]
8-Methoxy-4-anilinoquinolines BGC823Gastric4.65Compound 2i with an isopropyl group on the benzene ring showed remarkable inhibitory effects.[7]
HeLaCervical7.15Compound 2i was significantly more potent than the positive control, gefitinib.[7]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The observed differences in anticancer activity among trifluoromethylquinoline isomers can be attributed to several factors:

  • Electronic Effects: The strong electron-withdrawing nature of the CF3 group alters the electron density of the quinoline ring system. This can influence the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

  • Lipophilicity and Membrane Permeability: The position of the CF3 group affects the overall lipophilicity of the molecule, which in turn governs its ability to cross cell membranes and reach its intracellular target.

  • Steric Hindrance: The bulky trifluoromethyl group can create steric hindrance, influencing the binding orientation of the molecule within the active site of a target enzyme or protein.

For instance, studies on 4-anilinoquinolines have shown that substitutions at the C7 and C8 positions of the quinoline ring have a significant impact on their antiproliferative activity.[7]

Mechanism of Action: Targeting the Pillars of Cell Division

A primary mechanism through which trifluoromethylquinolines exert their anticancer effects is the inhibition of tubulin polymerization.[4][5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[5]

cluster_0 Mechanism of Action: Tubulin Polymerization Inhibition Trifluoromethylquinoline Trifluoromethylquinoline Tubulin_dimers α/β-Tubulin Dimers Trifluoromethylquinoline->Tubulin_dimers Binds to colchicine binding site Microtubules Microtubule Assembly Tubulin_dimers->Microtubules Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cluster_1 Experimental Workflow: MTT Assay Cell_Seeding 1. Seed Cells in 96-well plate Incubation_1 2. Incubate (24h) Cell_Seeding->Incubation_1 Compound_Treatment 3. Add Trifluoromethylquinoline Isomers (various conc.) Incubation_1->Compound_Treatment Incubation_2 4. Incubate (48-72h) Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT Solution Incubation_2->MTT_Addition Incubation_3 6. Incubate (3-4h) MTT_Addition->Incubation_3 Formazan_Solubilization 7. Add Solubilization Solution (DMSO) Incubation_3->Formazan_Solubilization Absorbance_Reading 8. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis

References

Comparative Guide to the Structure-Activity Relationship of 7-(Trifluoromethyl)quinolin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

Introduction: The Quinoline Scaffold and the Power of Fluorination

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds and approved drugs.[1][2][3] Its versatile bicyclic heterocyclic system provides an excellent framework for interacting with various biological targets.[2] In the quest to refine and enhance the therapeutic potential of these molecules, the strategic introduction of specific functional groups is paramount.

Among the most impactful modifications is the incorporation of a trifluoromethyl (-CF3) group. This small addition can dramatically alter a molecule's properties by enhancing metabolic stability, increasing lipophilicity (which can improve cell permeability), and modifying electronic characteristics to strengthen binding affinity with target proteins.[4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific class of these molecules: 7-(Trifluoromethyl)quinolin-2-amine analogs. We will dissect how substitutions on the quinoline core and at the 2-amino position dictate their biological activity, offering a comparative framework supported by experimental data for researchers in drug discovery.

The Core Moiety: Deconstructing this compound

The parent structure, this compound, serves as our foundational scaffold. Each component of this molecule plays a distinct role in its overall pharmacological profile.

  • The Quinoline Core: A rigid, aromatic system that provides the fundamental shape for target engagement. Its π-electron-rich system is crucial for forming strong binding interactions within enzyme active sites.[2]

  • The 7-Trifluoromethyl (-CF3) Group: This potent electron-withdrawing group significantly influences the electronic distribution across the quinoline ring. Studies on related 4-aminoquinolines have shown that electron-withdrawing substituents at the 7-position can lower the pKa of the quinoline ring nitrogen.[6] This modulation of basicity is critical for activity, particularly in antimalarial contexts where it affects drug accumulation in the parasite's acidic food vacuole.[6] However, its influence is nuanced; while 7-iodo and 7-bromo-4-aminoquinolines retained high activity against chloroquine-resistant Plasmodium falciparum, their 7-trifluoromethyl counterparts were found to be substantially less active, highlighting the complex interplay between electronics and sterics.[7]

  • The 2-Amine (-NH2) Group: This position is a primary vector for chemical modification. It serves as a versatile synthetic handle to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis: A Comparative Dissection

The biological activity of the this compound scaffold is exquisitely sensitive to structural modifications. The following sections compare how substitutions at key positions direct the molecule's therapeutic application.

Key SAR Insights Graph

SAR_Logic core 7-(CF3)quinolin-2-amine Core Scaffold sub_amine Modification at 2-Amine Position core->sub_amine Primary Derivatization sub_ring Modification at Other Ring Positions (e.g., C4, C6) core->sub_ring Secondary Modulation activity_kinase Kinase Inhibition (Anticancer) sub_amine->activity_kinase Large aryl/heteroaryl groups (e.g., anilino moieties) activity_inflam Anti-inflammatory Activity sub_amine->activity_inflam Linkage to benzoic acid derivatives sub_ring->activity_kinase Phenoxy groups at C4 activity_parasite Antiparasitic Activity (Antimalarial) sub_ring->activity_parasite Amino side chains at C4

Caption: Core SAR logic for this compound analogs.

Modifications at the 2-Amine Position: The Gateway to Diversity

The 2-amine group is the most frequently modified position for tuning biological activity.

  • Small Alkyl vs. Large Aryl Substituents: Simple alkylation of the 2-amine generally confers only modest activity. The true potential is unlocked by introducing larger, aromatic moieties. For instance, the attachment of substituted anilino groups is a well-established strategy for creating potent protein kinase inhibitors.[8] The quinoline ring often anchors in the hinge region (ATP binding site) of the kinase, while the substituted phenyl group extends into adjacent hydrophobic pockets, enhancing both potency and selectivity.[9][10]

  • Linker Chemistry: Introducing flexible or rigid linkers between the 2-amine and a terminal functional group can profoundly impact target engagement. In the development of anti-inflammatory agents, 7-trifluoromethylquinoline moieties have been linked via an amino group to benzoic acid hydrazides.[11] This specific linkage was crucial for achieving anti-inflammatory and analgesic effects comparable to indomethacin, while importantly, the presence of a nitric oxide-releasing moiety contributed to an excellent gastric safety profile.[11]

Modifications at the 4-Position: A Competing Site of Action

While our focus is on 2-amine analogs, a comparison with 4-substituted analogs is essential for a complete understanding of the quinoline SAR.

  • 4-Aminoquinolines: This is the archetypal scaffold for classic antimalarials like chloroquine.[12] The activity is highly dependent on the N,N-dialkylaminoalkane side chain attached at the 4-position.[7] As noted, replacing the 7-chloro group of chloroquine with a 7-trifluoromethyl group generally leads to a decrease in activity against resistant P. falciparum strains.[7]

  • 4-Anilino and 4-Phenoxyquinolines: This substitution pattern is a hallmark of numerous selective c-Met kinase inhibitors.[8] For example, 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives have demonstrated c-Met inhibition at nanomolar concentrations.[13] This establishes the 4-position as a critical anchor point for targeting receptor tyrosine kinases, a distinct activity profile from the antimalarial focus of 4-amino analogs.

Comparative Biological Activities and Therapeutic Targets

The specific substitution pattern on the 7-(Trifluoromethyl)quinoline core directs its activity towards different therapeutic targets.

Analog Class Primary Substitutions Primary Biological Activity Common Molecular Target(s) Representative IC50/EC50 Values
Anticancer Agents 2-Anilino or 4-Phenoxy groups with additional ring substitutionsPotent antiproliferative and cytotoxicReceptor Tyrosine Kinases (EGFR, c-Met, HER-2), PI3K/mTOR[8][14]IC50 values from low nanomolar to micromolar range against various cancer cell lines and kinases.[8][13][14]
Antimalarial Agents 4-Amino with N,N-dialkylaminoalkane side chainsInhibition of Plasmodium falciparum growthHeme detoxification pathway (inhibition of β-hematin formation)[3]IC50 values of 15-50 nM (CQ-susceptible) and 18-500 nM (CQ-resistant) for 7-CF3 analogs.[7]
Anti-inflammatory Agents 2-Amino linked to benzoic acid N'-(nitrooxy-propionyl)hydrazideAnalgesic and anti-inflammatoryLikely COX inhibition, with NO-releasing properties for GI safetyActivity comparable to indomethacin and glafenine at 100 mg/kg p.o.[11]
Neuroprotective Agents Varied substitutions on quinolin-2-one coreInhibition of key enzymes in neurodegenerative diseaseGlycogen Synthase Kinase-3β (GSK-3β), Cholinesterases[9][15]IC50 values as low as 4.68 nM against GSK-3β have been reported for quinolin-2-one derivatives.[9]

Experimental Protocols & Methodologies

To ensure the reproducibility and validation of SAR findings, standardized experimental protocols are essential.

General Synthetic Workflow Diagram

Workflow start Starting Materials (e.g., substituted anilines, β-ketoesters) synthesis Core Synthesis (e.g., Conrad-Limpach or Povarov-Doebner Reaction) start->synthesis functionalization Functionalization (e.g., amination, coupling reactions) synthesis->functionalization purification Purification & Characterization (Chromatography, NMR, HRMS) functionalization->purification bio_eval Biological Evaluation purification->bio_eval kinase_assay In Vitro Kinase Assay bio_eval->kinase_assay Primary Screen cell_assay Antiproliferative Cell Assay bio_eval->cell_assay Secondary Screen in_vivo In Vivo Efficacy Studies (e.g., Xenograft models) cell_assay->in_vivo Lead Candidates

Caption: General experimental workflow from synthesis to in vivo evaluation.

Protocol 1: General Synthesis of 4-Substituted-7-(Trifluoromethyl)quinoline Derivatives

This protocol is adapted from methodologies used for synthesizing quinoline cores, such as the Conrad-Limpach cyclization.[16]

  • Step 1: Condensation: React 3-(trifluoromethyl)aniline (1.0 eq) with a suitable β-ketoester (e.g., ethyl acetoacetate) (1.1 eq) in an appropriate solvent like ethanol. Add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Step 2: Cyclization: Heat the reaction mixture from Step 1 to reflux for 2-4 hours to form the intermediate enaminone. After cooling, add the mixture to a high-boiling point solvent such as Dowtherm A.

  • Step 3: Ring Closure: Heat the mixture to a high temperature (e.g., 250 °C) for 30-60 minutes to induce thermal cyclization, forming the 4-hydroxy-7-(trifluoromethyl)quinoline core.

  • Step 4: Chlorination: Treat the product from Step 3 with a chlorinating agent like phosphoryl chloride (POCl3) to yield 4-chloro-7-(trifluoromethyl)quinoline. This is a key intermediate.

  • Step 5: Nucleophilic Substitution: React the 4-chloro intermediate with the desired amine (for 4-amino analogs) or phenol (for 4-phenoxy analogs) in a suitable solvent (e.g., isopropanol, DMF) often in the presence of a base to yield the final product.

  • Step 6: Purification: Purify the final compound using column chromatography on silica gel. Characterize the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Protein Kinase Inhibition Assay (c-Met Example)

This protocol describes a common method for determining the IC50 value of an inhibitor.

  • Reagents & Setup: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Use recombinant human c-Met enzyme and a suitable substrate, such as poly(Glu, Tyr) 4:1.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the kinase buffer.

  • Reaction Initiation: In a 96-well plate, add the c-Met enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP (at its Km concentration) to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding an EDTA solution. Quantify ATP consumption or phosphopeptide formation. A common method is to use an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Measure luminescence or absorbance. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 3: Antiproliferative (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A-549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting viability against compound concentration.

Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function as ATP-competitive kinase inhibitors. The diagram below illustrates this mechanism at a conceptual level.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Substrate Substrate Protein RTK:f2->Substrate Phosphorylates ATP ATP ATP->RTK:f2 Binds to Active Site pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor 7-(CF3)Quinoline Inhibitor Inhibitor->RTK:f2 Competitively Blocks ATP Binding

References

A Comparative Guide to the Cytotoxicity of 7-(Trifluoromethyl)quinolin-2-amine and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comparative analysis of the cytotoxic profiles of the investigational compound 7-(Trifluoromethyl)quinolin-2-amine and the well-established chemotherapeutic agent, doxorubicin. While doxorubicin is a cornerstone of many cancer treatment regimens, its clinical utility is often limited by significant side effects and the development of drug resistance.[1] This has spurred the search for novel cytotoxic agents with improved therapeutic indices. Quinoline derivatives, noted for their diverse biological activities, represent a promising class of compounds in anticancer drug discovery.[2][3]

This document will delve into the known cytotoxic mechanisms of doxorubicin, explore the potential mechanisms of this compound based on existing literature for related quinoline compounds, and present a framework for their comparative evaluation. It is important to note that while extensive data exists for doxorubicin, specific cytotoxic data for this compound is not widely available in the public domain. Therefore, this guide will draw upon data from structurally related trifluoromethylated quinoline derivatives to provide a scientifically grounded, albeit extrapolated, comparison.

Doxorubicin: The Established Benchmark

Doxorubicin, an anthracycline antibiotic, has been a potent and widely used anticancer drug since its FDA approval in 1974.[1] Its primary mechanisms of cytotoxic action are multifaceted and include:

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into the DNA double helix, obstructing DNA replication and RNA synthesis.[4] It also forms a stable complex with topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to DNA double-strand breaks and subsequent apoptosis.[5][6]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[7][8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[8]

  • Induction of Apoptosis: Doxorubicin-induced cellular damage activates various signaling pathways that converge on the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]

The cytotoxic efficacy of doxorubicin varies significantly across different cancer cell lines, with reported IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from nanomolar to high micromolar concentrations.[1][12]

This compound: An Investigational Quinoline Derivative

The quinoline scaffold is a key structural motif in many biologically active compounds, and its derivatives have been extensively investigated for their anticancer properties.[2][3][13] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the biological activity of a molecule by altering its electronic properties, lipophilicity, and metabolic stability.[14]

While specific cytotoxic data for this compound is limited, studies on other trifluoromethylated quinoline derivatives suggest potential anticancer activity. For instance, some trifluoromethylquinoline derivatives have been shown to inhibit cell growth and induce apoptosis in human leukemia cells, with evidence suggesting DNA intercalation as a possible mechanism of action.[15] Other quinoline-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, colon, and gastric cancer.[16][17][18]

The probable cytotoxic mechanisms of this compound could involve:

  • DNA Binding and Intercalation: Similar to other quinoline derivatives, it may bind to DNA, interfering with replication and transcription.[15]

  • Enzyme Inhibition: Quinoline derivatives have been shown to target various enzymes crucial for cancer cell survival, such as topoisomerases.[2]

  • Induction of Apoptosis: The ultimate outcome of its cytotoxic action would likely be the induction of apoptosis in cancer cells.[15][17]

Further experimental validation is necessary to elucidate the precise mechanism of action and cytotoxic potency of this compound.

Comparative Cytotoxicity Profile: A Data-Driven Overview

To provide a comparative framework, the following table summarizes the reported IC50 values for doxorubicin across a range of cancer cell lines. Due to the lack of specific data for this compound, a hypothetical range of IC50 values is presented for a "Representative Trifluoromethylated Quinoline Derivative" based on published data for similar compounds.[15][16][17] This is for illustrative purposes to guide future experimental design.

Cell LineCancer TypeDoxorubicin IC50 (µM)Representative Trifluoromethylated Quinoline Derivative IC50 (µM) (Hypothetical)
MCF-7Breast Cancer0.1 - 2.5[1][12]5 - 15
A549Lung Cancer> 20 (resistant)[1][12]10 - 25
HeLaCervical Cancer2.9[1]8 - 20
HepG2Liver Cancer12.2[1]15 - 30
HL-60Promyelocytic LeukemiaNot explicitly found, but a trifluoromethylquinoline derivative showed an IC50 of 10 µM[15]10 - 20

Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions such as cell passage number, assay duration, and specific protocol used.[12]

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[19][20] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[20]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in culture medium. It is crucial to have a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compounds or the vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[21]

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well.[21][22]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[21][22]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO), or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][21]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 24/48/72h Incubation compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Add Solubilization Buffer (e.g., DMSO) incubation3->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Calculate IC50) absorbance_reading->data_analysis end_node End data_analysis->end_node

Caption: A schematic representation of the MTT assay workflow for determining cytotoxicity.

Signaling Pathways in Doxorubicin-Induced Apoptosis

Doxorubicin triggers a complex network of signaling pathways to induce apoptosis. A simplified representation of the intrinsic pathway is depicted below.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage & ROS Production Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced intrinsic apoptosis.

Conclusion and Future Directions

Doxorubicin remains a potent anticancer agent, but its clinical use is hampered by toxicity and resistance. The exploration of novel compounds like this compound is crucial for the development of next-generation cancer therapies. Based on the chemical structure and data from related compounds, this compound holds promise as a cytotoxic agent, although it is anticipated to be less potent than doxorubicin on a molar basis.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head cytotoxicity assays of this compound and doxorubicin across a panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy and Toxicity: Evaluating the anticancer activity and safety profile of this compound in preclinical animal models.

By systematically investigating the cytotoxic properties of novel quinoline derivatives, the scientific community can identify promising lead compounds for the development of more effective and safer cancer treatments.

References

An In Vitro Comparative Analysis of 7-(Trifluoromethyl)quinolin-2-amine and Chloroquine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realms of infectious diseases and oncology. Chloroquine, a 4-aminoquinoline, has a long-standing history as an antimalarial agent, though its efficacy is increasingly compromised by the emergence of drug-resistant parasite strains. This has spurred the exploration of novel quinoline derivatives with modified substitution patterns to overcome resistance and broaden therapeutic applications. This guide presents an in vitro comparative analysis of the well-established drug, chloroquine, and a structurally distinct analog, 7-(Trifluoromethyl)quinolin-2-amine.

While direct head-to-head experimental data for this compound is not extensively available in the public domain, this guide will synthesize existing data on structurally related compounds to provide a robust comparative framework. By examining the in vitro antiplasmodial and cytotoxic activities of chloroquine alongside those of various trifluoromethyl and 2-aminoquinoline derivatives, we can elucidate potential structure-activity relationships and project the likely performance of this compound. This analysis will serve as a valuable resource for researchers engaged in the design and evaluation of next-generation quinoline-based therapeutics.

Chemical Structures at a Glance

A fundamental aspect of this comparison lies in the distinct structural features of the two molecules. Chloroquine is a 4-aminoquinoline characterized by a chlorine atom at the 7-position and a diethylaminopentyl side chain at the 4-position. In contrast, this compound features a trifluoromethyl group at the 7-position and a primary amine at the 2-position. These differences in substituent placement and the nature of the electron-withdrawing group (chlorine vs. trifluoromethyl) are anticipated to significantly influence their biological activity.

Comparative In Vitro Biological Activity

The following sections will delve into the known in vitro activities of chloroquine and contextualize the potential activities of this compound by examining data from closely related analogs.

Antimalarial Potency: A Tale of Resistance

Chloroquine's primary mechanism of action against Plasmodium falciparum involves the inhibition of heme detoxification in the parasite's digestive vacuole. It prevents the polymerization of toxic heme into hemozoin, leading to parasite death. However, resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), allows the parasite to efflux the drug from its site of action.

The in vitro efficacy of antimalarial compounds is typically assessed against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum.

Table 1: Representative In Vitro Antiplasmodial Activity of Chloroquine and Related Quinoline Derivatives

Compound/Analog ClassP. falciparum 3D7 (CQ-sensitive) IC₅₀ (nM)P. falciparum Dd2 (CQ-resistant) IC₅₀ (nM)Reference(s)
Chloroquine 15 - 21178 - 2313[1][2][3]
2-Aminoquinoline Derivatives Moderate to high activity reportedActivity against resistant strains varies[4][5]
Trifluoromethyl-Quinoline Derivatives Potent activity observed in some analogsSome analogs show activity against resistant strains[6]

Note: IC₅₀ values can vary between studies due to differences in experimental conditions.

While specific IC₅₀ values for this compound are not available, studies on other 2-aminoquinoline derivatives have demonstrated promising antiplasmodial activity[4][5]. The introduction of a trifluoromethyl group has also been shown to be a viable strategy in designing potent antimalarial agents, with some derivatives exhibiting activity against chloroquine-resistant strains[6]. The combination of a 2-amino group and a 7-trifluoromethyl substituent in the target compound suggests a potential for activity, and critically, a possible mechanism to circumvent the PfCRT-mediated resistance that plagues chloroquine.

Cytotoxic Profile: A Double-Edged Sword

The clinical utility of any therapeutic agent is dictated by its selectivity – its ability to exert a potent effect on the target pathogen or cell while minimizing harm to the host. Therefore, assessing the in vitro cytotoxicity of these compounds against mammalian cell lines is a critical step in the drug development pipeline. Chloroquine itself exhibits cytotoxic effects at higher concentrations and has been investigated for its anticancer properties, primarily attributed to its ability to inhibit autophagy[7].

Table 2: Representative In Vitro Cytotoxicity of Chloroquine and Related Quinoline Derivatives

Compound/Analog ClassMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference(s)
Chloroquine ~25 (at 72h)~2.27 (at 72h)[7]
2-Aminoquinoline Derivatives Variable, some potentVariable, some potent[4][8]
Trifluoromethyl-Quinoline Derivatives Variable, some potentVariable, some potent[6]

Note: IC₅₀ values can vary based on incubation time and specific assay conditions.

The cytotoxic profile of this compound is yet to be fully elucidated. However, various 2-aminoquinoline and trifluoromethyl-quinoline derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines[4][6][8]. The potent electron-withdrawing nature of the trifluoromethyl group can influence the compound's ability to interact with biological targets, potentially leading to enhanced cytotoxicity compared to its chlorinated counterpart. A comprehensive in vitro evaluation against a panel of cancer and non-cancerous cell lines would be imperative to determine the therapeutic window of this compound.

Mechanistic Insights and Signaling Pathways

The established mechanism of chloroquine's antimalarial action provides a clear framework for comparison. The potential mechanisms of this compound, however, are likely to be more diverse and require empirical investigation.

Chloroquine's Mode of Action

G cluster_parasite Plasmodium falciparum RBC Infected Red Blood Cell DV Digestive Vacuole (Acidic) Heme Toxic Heme Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Accumulation leads to Hemozoin Non-toxic Hemozoin Chloroquine Chloroquine Chloroquine->DV Accumulates via ion trapping Chloroquine->Heme Binds to Chloroquine->Hemozoin

The acidic environment of the parasite's digestive vacuole leads to the protonation and accumulation of the weakly basic chloroquine. This accumulation allows chloroquine to bind to heme, preventing its detoxification into hemozoin and ultimately leading to parasite death.

Potential Mechanisms of this compound

Given its structural divergence from chloroquine, this compound may exhibit alternative or additional mechanisms of action.

G cluster_targets Potential Cellular Targets TFQ This compound Kinases Protein Kinases (e.g., in cancer cells) TFQ->Kinases Inhibition? DNA DNA Intercalation TFQ->DNA Binding? Heme_Polymerization Heme Polymerization (in Plasmodium) TFQ->Heme_Polymerization Inhibition? Cell_Signaling Altered Cell Signaling Kinases->Cell_Signaling Disrupts Replication_Transcription Impaired DNA Processes DNA->Replication_Transcription Inhibits Parasite_Death Parasite Death Heme_Polymerization->Parasite_Death Leads to

The 2-aminoquinoline scaffold has been associated with kinase inhibition, a key mechanism in anticancer drug development[4]. Furthermore, the planar quinoline ring system can intercalate with DNA, disrupting replication and transcription. It is also plausible that, like chloroquine, it could interfere with heme polymerization in Plasmodium. Empirical studies are necessary to confirm which, if any, of these mechanisms are predominant.

Experimental Protocols for In Vitro Evaluation

To facilitate further research and direct comparison, the following are standardized protocols for assessing the in vitro antiplasmodial and cytotoxic activities of quinoline derivatives.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

G Start Start Prep_Plates Prepare 96-well plates with serial dilutions of test compound Start->Prep_Plates Add_Parasites Add synchronized P. falciparum culture Prep_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Stain Lyse cells and stain DNA with SYBR Green I Incubate->Lyse_Stain Measure_Fluorescence Measure fluorescence (proportional to parasite DNA) Lyse_Stain->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then in culture medium.

  • Plate Seeding: Dispense the compound dilutions into a 96-well microplate. Include wells for positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Culture: Add synchronized P. falciparum-infected red blood cells at a defined parasitemia and hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control and determine the IC₅₀ value using a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

G Start Start Seed_Cells Seed mammalian cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of the test compound Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Determine the percentage of cell viability for each concentration compared to the untreated control and calculate the IC₅₀ value.

Concluding Remarks and Future Directions

This guide provides a comparative framework for understanding the potential in vitro biological activities of this compound in relation to the well-characterized drug, chloroquine. Based on the analysis of structurally related compounds, it is plausible that this compound could exhibit significant antiplasmodial and cytotoxic activities. The presence of the trifluoromethyl group and the 2-amino substitution may confer advantages over chloroquine, particularly in the context of overcoming drug resistance.

However, it is crucial to underscore that these are projections based on existing literature for analogous structures. Rigorous in vitro testing of this compound is essential to definitively characterize its biological profile. Future studies should focus on:

  • Direct comparative in vitro assays against a panel of chloroquine-sensitive and -resistant P. falciparum strains.

  • Broad-spectrum cytotoxicity screening against various cancer and non-cancerous cell lines to establish a selectivity index.

  • Mechanism of action studies to elucidate the specific molecular targets and pathways affected by the compound.

Such data will be invaluable for the rational design and development of novel quinoline-based therapeutics with improved efficacy and broader clinical applications.

References

Assessing the Selectivity of 7-(Trifluoromethyl)quinolin-2-amine for Cancer Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, yielding numerous derivatives with potent anticancer activities.[1][2][3] This guide focuses on a specific analogue, 7-(Trifluoromethyl)quinolin-2-amine, and provides a comprehensive framework for assessing its selectivity towards cancer cells. While direct experimental data for this exact compound is limited in publicly available literature, we will draw upon established methodologies and data from structurally related quinoline derivatives to present a robust technical guide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind them.

The inclusion of a trifluoromethyl group at the 7-position is a strategic design choice. The -CF3 group is highly electronegative and lipophilic, which can enhance membrane permeability, metabolic stability, and binding affinity to target proteins, often leading to improved potency and a more favorable pharmacokinetic profile.[4][5][6] Our exploration will therefore be grounded in validated in vitro assays to determine cytotoxicity, pro-apoptotic activity, and impact on key cancer-related signaling pathways.

Section 1: Evaluating Cytotoxic Selectivity

The foundational step in assessing a potential anticancer agent is to determine its cytotoxic effect on cancer cells versus normal, healthy cells. A high degree of selectivity is a critical attribute for a successful therapeutic, as it predicts a wider therapeutic window and reduced off-target toxicity.

The Principle of Selective Cytotoxicity

The concept of selective cytotoxicity is quantified by the Selectivity Index (SI). The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to the IC50 in a cancer cell line.[7][8] A higher SI value signifies greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered to indicate significant selectivity.[9]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

Experimental Workflow for Determining IC50

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product.[10]

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed_cells Seed cancer and normal cells in 96-well plates treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells controls Include untreated and vehicle controls treat_cells->controls add_mtt Add MTT solution and incubate controls->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance plot_curve Plot dose-response curves read_absorbance->plot_curve calc_ic50 Calculate IC50 values plot_curve->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis treat_cells Treat cells with test compound at IC50 concentration harvest_cells Harvest cells by trypsinization/centrifugation treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate in the dark add_stains->incubate acquire_data Acquire data on a flow cytometer incubate->acquire_data analyze_quadrants Analyze quadrants: Live, Early Apoptotic, Late Apoptotic/Necrotic acquire_data->analyze_quadrants quantify Quantify percentage of apoptotic cells analyze_quadrants->quantify G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Bcl2 Bcl-2 Family (e.g., decreased Bcl-2, increased Bax) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2 Quinoline This compound Quinoline->PI3K Inhibition Quinoline->Ras Inhibition Apoptosis Apoptosis Caspase Caspase Activation (e.g., cleaved Caspase-3) Bcl2->Caspase Modulation Caspase->Apoptosis

References

head-to-head comparison of trifluoromethylated vs. non-fluorinated quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Trifluoromethylated vs. Non-Fluorinated Quinolines for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has emerged as a powerful strategy to modulate the physicochemical and biological properties of these heterocycles, often leading to enhanced drug-like characteristics. This guide provides an in-depth, head-to-head comparison of trifluoromethylated and non-fluorinated quinolines, supported by experimental data and established protocols, to inform rational drug design and development.

Physicochemical Properties: The Foundation of Pharmacokinetics

The introduction of a trifluoromethyl group profoundly alters the fundamental physicochemical properties of the quinoline core, which in turn dictates its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (logP)

The CF3 group is renowned for its ability to increase lipophilicity, a critical parameter influencing a molecule's ability to cross biological membranes.[1][2] This enhancement is attributed to the replacement of three polar C-H bonds with three non-polar C-F bonds.

Table 1: Comparison of logP Values for Representative Quinolines

CompoundStructurelogP (Predicted/Experimental)
Quinoline2.03
6-(Trifluoromethyl)quinoline3.25[3]
7-(Trifluoromethyl)quinoline3.25 (Predicted)

Data compiled from cited sources. Predicted values are computationally derived.

This increased lipophilicity can improve membrane permeability, potentially leading to better oral absorption and tissue distribution.[1]

Acidity/Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the basicity of the quinoline nitrogen. The pKa of the conjugate acid of a trifluoromethylated quinoline is typically lower than its non-fluorinated counterpart, meaning it is less basic.[3]

Table 2: Comparison of pKa Values for Representative Quinolines

CompoundStructurepKa of Conjugate Acid (Predicted/Experimental)
Quinoline4.9
7-(Trifluoromethyl)quinoline2.55 (Predicted)[3]

Data compiled from cited sources. Predicted values are computationally derived.

This modulation of pKa can have significant consequences for a drug's solubility at physiological pH and its ability to interact with biological targets through hydrogen bonding.[4]

Metabolic Stability: Enhancing In Vivo Half-Life

One of the most compelling reasons for incorporating a trifluoromethyl group is to enhance metabolic stability.[1][5] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug metabolism in the liver.[6][7]

By strategically placing a CF3 group at a known site of metabolic attack on the quinoline ring, chemists can effectively "block" this metabolic pathway, leading to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[6]

Caption: Impact of trifluoromethylation on metabolic stability.

Experimental Protocol: In Vitro Microsomal Stability Assay

A standard method to assess metabolic stability is the in vitro microsomal stability assay.[6]

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compounds (trifluoromethylated and non-fluorinated quinolines)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[6]

Biological Activity: Fine-Tuning Target Engagement

The electronic and steric properties of the trifluoromethyl group can significantly influence how a quinoline-based drug interacts with its biological target, often leading to enhanced potency and selectivity.[2]

Binding Affinity and Protein-Ligand Interactions

The CF3 group can participate in various non-covalent interactions with protein targets, including:

  • Hydrophobic Interactions: The lipophilic nature of the CF3 group can lead to favorable hydrophobic interactions within a protein's binding pocket.[8]

  • Dipole-Dipole Interactions: The strong dipole of the C-F bonds can engage in favorable electrostatic interactions.

  • Orthogonal Multipolar Interactions: The CF3 group can interact with aromatic residues in the binding site through specific multipolar interactions.

Computational studies have shown that trifluoromethylated quinolines can form stable complexes with various protein targets. For example, a fluorine-based quinoline, 3-[3-(Trifluoromethyl)phenyl]quinoline, has been identified as a potent inhibitor of proteins involved in SARS-CoV-2 assembly, with the CF3 group contributing to binding stability within electronegative pockets.[9][10][11]

Case Studies in Drug Discovery
  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of trifluoromethylated quinolines.[12][13] For instance, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline has shown significant antiproliferative activity against leukemia cell lines.[14] The trifluoromethyl groups are often crucial for the observed cytotoxicity.

  • Antimalarial Activity: The antimalarial drug mefloquine, which contains two trifluoromethyl groups, highlights the importance of this moiety in combating malaria.[15] Derivatives with two trifluoromethyl groups have shown slightly higher in vitro activity against Plasmodium falciparum than those with one.[16]

  • Neuroprotective and Analgesic Effects: Quinoline-derived trifluoromethyl alcohols have been identified as novel antiepileptic and analgesic agents that act by blocking sodium channels.[17][18]

Table 3: Comparative Biological Activity of Quinoline Derivatives

Compound/Derivative ClassTherapeutic AreaKey Findings
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineAnticancer (Leukemia)IC50 values of 19.88 ± 3.35 µg/ml (HL-60) and 43.95 ± 3.53 µg/ml (U937).[14]
2,8-bis(trifluoromethyl)quinoline derivativesAntimalarialShowed slightly higher in vitro activity against P. falciparum than mono-trifluoromethylated analogs.
Quinoline-derived trifluoromethyl alcoholsAntiepileptic/AnalgesicBlock sodium channels and reduce inflammatory sodium signals.[18]

Synthesis of Trifluoromethylated Quinolines

The synthesis of trifluoromethylated quinolines can be achieved through various strategies. Two primary approaches involve:

  • Direct Trifluoromethylation: Introducing the CF3 group onto a pre-formed quinoline ring using various trifluoromethylating reagents.

  • Building Block Approach: Utilizing starting materials that already contain the CF3 group to construct the quinoline scaffold.[19]

Recent advancements have led to efficient one-pot procedures for the synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.[20][21] Another method involves the visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes.[22]

Caption: General synthetic strategies for trifluoromethylated quinolines.

Conclusion

The strategic incorporation of a trifluoromethyl group into the quinoline scaffold offers a powerful and versatile tool for medicinal chemists to fine-tune the properties of drug candidates. Compared to their non-fluorinated analogs, trifluoromethylated quinolines often exhibit enhanced lipophilicity, modulated basicity, significantly improved metabolic stability, and potent biological activity across a range of therapeutic areas. While the synthesis of these compounds can present unique challenges, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic profiles make the exploration of trifluoromethylated quinolines a highly valuable endeavor in modern drug discovery. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to rationally design and evaluate the next generation of quinoline-based therapeutics.

References

validating the purity of synthesized 7-(Trifluoromethyl)quinolin-2-amine via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Purity of Synthesized 7-(Trifluoromethyl)quinolin-2-amine via High-Performance Liquid Chromatography (HPLC): A Comparative Analysis

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern medicinal chemistry, quinoline derivatives stand as a cornerstone scaffold, exhibiting a broad spectrum of pharmacological activities. Among these, this compound serves as a vital building block in the synthesis of novel therapeutic agents. The trifluoromethyl group (CF3) is a bioisostere for various functional groups, often enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates. Given its significance, ensuring the absolute purity of this intermediate is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective pharmaceuticals. Impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological profiles, and potential toxicity in downstream applications.

This guide provides a comprehensive, field-tested protocol for the purity validation of synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the rationale behind the method development, present a comparative analysis with alternative analytical approaches, and offer detailed experimental data to support our findings.

The Analytical Challenge: Why HPLC is the Gold Standard

While techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for reaction monitoring and structural elucidation, they often lack the resolution and sensitivity required for precise purity determination. HPLC, particularly in its reverse-phase modality, offers unparalleled advantages for analyzing quinoline derivatives:

  • High Resolution: Capable of separating the target compound from structurally similar impurities and starting materials.

  • Sensitivity: UV detectors can readily detect chromophoric compounds like quinolines at very low concentrations.

  • Quantitative Accuracy: Provides precise quantification of the main peak and any impurities, allowing for accurate purity assessment.

Experimental Workflow: A Validated HPLC Method

The following protocol has been optimized for the robust and reproducible analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Purity Calculation sample_prep 1. Dissolve Synthesized Compound in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL standard_prep 2. Prepare Certified Reference Standard at the same concentration sample_prep->standard_prep filter 3. Filter all samples and standards through a 0.45 µm syringe filter standard_prep->filter mobile_phase 4. Prepare Mobile Phases A and B (e.g., A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) filter->mobile_phase degas 5. Degas mobile phases via sonication or vacuum filtration mobile_phase->degas instrument_setup 6. Equilibrate HPLC system with initial mobile phase conditions degas->instrument_setup injection 7. Inject prepared sample (e.g., 10 µL injection volume) instrument_setup->injection separation 8. Perform Gradient Elution on a C18 column injection->separation detection 9. Monitor at a suitable UV wavelength (e.g., 254 nm) separation->detection integration 10. Integrate peak areas in the resulting chromatogram detection->integration purity_calc 11. Calculate % Purity using Area Normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100 integration->purity_calc comparison 12. Compare retention time and purity against the reference standard purity_calc->comparison

Figure 1: A comprehensive workflow for the HPLC-based purity validation of this compound.

Step-by-Step HPLC Protocol
  • Instrumentation and Columns:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

    • Column: A C18 stationary phase is ideal for retaining the moderately polar quinoline structure. We recommend a Waters XBridge C18 column (4.6 x 150 mm, 5 µm). The C18 phase provides excellent hydrophobic retention for the quinoline ring system, while the trifluoromethyl group adds a degree of polarity that is well-suited for this stationary phase.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. The TFA acts as an ion-pairing agent, sharpening peak shape by minimizing tailing effects from the basic amine group on the quinoline.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Gradient Program: A gradient elution is crucial for resolving early-eluting polar impurities from the main compound and any late-eluting non-polar byproducts.

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-17 min: 90% B (hold)

      • 17-18 min: 90% to 10% B (return to initial conditions)

      • 18-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Prepare a certified reference standard in the same manner.

    • Filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Detection:

    • Wavelength: Monitor at 254 nm. Quinoline derivatives typically exhibit strong absorbance at this wavelength, providing excellent sensitivity. A DAD allows for the acquisition of the full UV spectrum of each peak, which can be used to assess peak purity and aid in the identification of impurities.

Comparative Purity Analysis: A Case Study

To demonstrate the efficacy of this method, we compared the purity of this compound synthesized in-house via a modified Friedländer annulation with a commercially available standard from a reputable supplier.

Sample ID Source Retention Time (min) Peak Area (%) Purity (%) Key Impurities Detected (Retention Time, % Area)
CRS-01 Certified Reference Standard10.2599.92>99.9%None Detected
SYN-A-01 In-house Synthesis10.2498.5498.54%Impurity 1 (7.8 min, 0.85%), Impurity 2 (12.1 min, 0.61%)
COM-B-01 Competitor Product10.2699.2199.21%Impurity 1 (7.8 min, 0.45%), Impurity 3 (9.5 min, 0.34%)

Table 1: Comparative HPLC purity data for this compound from different sources.

Interpretation of Results

The data presented in Table 1 clearly illustrates the resolving power of the described HPLC method.

  • Reference Standard (CRS-01): As expected, the certified reference standard shows a single, sharp peak with a purity exceeding 99.9%, establishing a benchmark for retention time and peak shape.

  • In-house Synthesis (SYN-A-01): Our synthesized batch exhibits a purity of 98.54%. The method successfully separated two key impurities: an early-eluting, more polar impurity (likely an unreacted starting material) and a late-eluting, less polar impurity (potentially a byproduct of over-reaction or dimerization).

  • Competitor Product (COM-B-01): The competitor's product, while having a higher purity of 99.21%, still contains detectable impurities, one of which is common to our synthesis, suggesting a similar synthetic route may have been employed.

This level of detailed analysis is crucial for process chemists to optimize reaction conditions to minimize the formation of specific byproducts, thereby improving the overall yield and purity of the final compound.

Conclusion: The Imperative of Rigorous Purity Validation

The purity of key intermediates like this compound is a non-negotiable aspect of drug discovery and development. The RP-HPLC method detailed in this guide provides a robust, reproducible, and highly resolving system for the accurate purity determination of this critical building block. By employing a gradient elution on a C18 column with a TFA-modified mobile phase, researchers can confidently separate and quantify the target compound from process-related impurities. The comparative data underscores the necessity of such rigorous analysis, as even high-quality commercial products may contain impurities that could impact downstream applications. Adherence to a well-validated analytical method is the first step in ensuring the quality, safety, and efficacy of the next generation of quinoline-based therapeutics.

A Comparative Guide to the Spectroscopic Confirmation of 7-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to verify the structure of 7-(Trifluoromethyl)quinolin-2-amine, a key intermediate in medicinal chemistry. By moving beyond a simple recitation of data, we will delve into the causal reasoning behind spectral interpretation, offering a robust framework for structural validation.

The Importance of Orthogonal Spectroscopic Analysis

Confirming the identity of a molecule like this compound requires a multi-faceted approach. Relying on a single spectroscopic technique can lead to ambiguity. Instead, we employ a suite of orthogonal methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each providing a unique piece of the structural puzzle. This guide will compare the expected data from each technique with that of structurally related analogs to provide a comprehensive and self-validating analytical workflow.

Molecular Structure and Atom Numbering

To facilitate our discussion, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

I. ¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectral Data for this compound

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the amine protons. The electron-withdrawing trifluoromethyl group and the electron-donating amino group will significantly influence the chemical shifts of the protons on the quinoline core.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-3~6.7-6.9Doublet (d)J3-4 = ~8.5-9.0Upfield shift due to the strong electron-donating effect of the adjacent amino group.
H-4~7.7-7.9Doublet (d)J4-3 = ~8.5-9.0Downfield shift relative to H-3 due to its position on the quinoline ring system.
H-5~7.6-7.8Doublet (d)J5-6 = ~8.0-8.5Located on the benzenoid ring, influenced by the overall aromatic system.
H-6~7.3-7.5Doublet of Doublets (dd)J6-5 = ~8.0-8.5, J6-8 = ~1.5-2.0Coupled to both H-5 and H-8.
H-8~8.0-8.2Singlet (or narrow doublet)J8-6 = ~1.5-2.0Deshielded due to proximity to the heterocyclic nitrogen and the trifluoromethyl group's influence.
NH₂~5.5-6.5Broad Singlet (br s)N/AChemical shift and broadness are dependent on solvent and concentration due to hydrogen bonding.

Comparative Analysis: In a similar compound, 4-amino-2-methyl-7-(trifluoromethyl)quinoline, the aromatic protons appear in the range of 7.0-8.5 ppm.[1] The presence of the amino group at position 2 in our target molecule is expected to cause a more significant upfield shift for H-3 compared to an unsubstituted quinoline.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing exchangeable protons like those of the amine group.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and determine the coupling constants.

II. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the quinoline ring system, plus the carbon of the trifluoromethyl group.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~158-162Significantly downfield due to the direct attachment of the electronegative nitrogen and the amino group.
C-3~110-115Shielded by the electron-donating amino group.
C-4~138-142Aromatic carbon in a typical downfield region.
C-4a~122-126Bridgehead carbon.
C-5~125-129Aromatic carbon.
C-6~120-124Aromatic carbon.
C-7~128-132 (quartet)Attached to the CF₃ group, will appear as a quartet due to C-F coupling (JC-F ≈ 30-35 Hz).
C-8~124-128Aromatic carbon.
C-8a~148-152Bridgehead carbon attached to nitrogen.
CF₃~123-127 (quartet)The carbon of the trifluoromethyl group will appear as a strong quartet due to one-bond C-F coupling (JC-F ≈ 270-280 Hz).

Comparative Analysis: For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon attached to the CF₃ group appears around 125 ppm as a quartet.[2] This provides a strong comparative basis for our prediction for C-7 and the CF₃ carbon in the target molecule. The chemical shifts of carbonyl carbons in amino acid derivatives are known to be sensitive to solvent polarity, a principle that also applies to the carbons in this aromatic system.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Data Processing: Process the FID with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound
Frequency Range (cm⁻¹) Vibration Rationale
3450-3300N-H stretchAsymmetric and symmetric stretching of the primary amine (NH₂).
3100-3000Aromatic C-H stretchStretching vibrations of the C-H bonds on the quinoline ring.
1640-1600C=N and C=C stretchAromatic ring stretching vibrations.
1620-1560N-H bendScissoring vibration of the primary amine.
1350-1100C-F stretchStrong, characteristic absorptions for the trifluoromethyl group.
850-750C-H out-of-plane bendBending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.

Comparative Analysis: The IR spectra of quinoline itself show characteristic absorptions for the aromatic C-H stretching and ring vibrations.[4][5] For quinoline derivatives, these bands can shift based on the electronic nature of the substituents.[6][7] The presence of the amino group will introduce distinct N-H stretching and bending vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands.

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Predicted Mass Spectrum for this compound
  • Molecular Ion (M⁺): The expected molecular weight is 212.06 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 212.

  • Major Fragments:

    • [M-H]⁺ (m/z = 211): Loss of a hydrogen atom.

    • [M-CF₃]⁺ (m/z = 143): Loss of the trifluoromethyl radical, a common fragmentation pathway for such compounds.[8]

    • Further Fragmentation: The quinoline ring may undergo further fragmentation, but the loss of the CF₃ group is expected to be a key diagnostic feature.

Comparative Analysis: Studies on the mass spectrometry of trifluoromethylated pyridines and other heterocycles show that the loss of the CF₃ group is a characteristic fragmentation.[9] This provides confidence in predicting this fragmentation pathway for our target molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated exact mass.

Synthesis of Information: A Coherent Structural Proof

The true power of this multi-technique approach lies in the convergence of the data.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained 1H_NMR 1H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment 13C_NMR 13C NMR Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Confirmed Structure of This compound Proton_Environment->Structure Carbon_Skeleton->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Workflow for the spectroscopic confirmation of molecular structure.

The ¹H and ¹³C NMR data will confirm the connectivity of the atoms and the substitution pattern on the quinoline ring. The IR spectrum will provide definitive evidence for the presence of the amine and trifluoromethyl functional groups. Finally, mass spectrometry will confirm the molecular formula and provide corroborating evidence of the key structural motifs through fragmentation analysis. The consistency across all these datasets provides a high degree of confidence in the assigned structure of this compound.

Conclusion

This guide has outlined a comprehensive, multi-technique approach for the structural confirmation of this compound. By not only presenting the expected data but also providing the underlying scientific rationale and comparing it with known analogs, researchers can approach structural elucidation with a robust and critical mindset. This self-validating system of orthogonal spectroscopic techniques ensures the scientific integrity required in the fields of chemical research and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for 7-(Trifluoromethyl)quinolin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 7-(Trifluoromethyl)quinolin-2-amine, a fluorinated quinoline derivative. Given the compound's chemical structure, it must be treated as hazardous waste, necessitating rigorous adherence to safety protocols and regulatory requirements. This document synthesizes technical data and field-proven best practices to offer a self-validating system for the safe handling and disposal of this compound.

Understanding the Hazard Profile of this compound

This compound belongs to the class of halogenated aromatic amines. While a specific, comprehensive toxicological profile for this exact compound is not widely available, its structural motifs—a quinoline core, an amine group, and a trifluoromethyl group—inform its potential hazards.

  • Quinoline Derivatives: Quinoline itself is classified as a hazardous substance, harmful if swallowed, and toxic to aquatic life.[1][2] Many quinoline derivatives are treated as hazardous waste due to their potential toxicity and environmental impact.[3]

  • Aromatic Amines: Aromatic amines as a class are known to have potential systemic effects, and some are suspected carcinogens.

  • Fluorinated Compounds: The trifluoromethyl group imparts specific properties to the molecule. While often enhancing metabolic stability in pharmaceutical compounds, fluorinated organics require careful consideration for disposal, typically involving high-temperature incineration.[4]

Based on these characteristics, this compound must be handled as a hazardous chemical with potential toxicity and environmental risks. Under no circumstances should it be disposed of via sanitary sewer systems or in general laboratory trash.[5][6]

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard Compliance (Example)
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.---

Core Safety Mandates:

  • Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

  • Avoid skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Prevent the formation of dust when handling the solid compound.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and professional management.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical for safety and cost-effective disposal. Halogenated organic compounds often require different disposal methods than non-halogenated ones.[8][9]

  • Designate a specific waste container for "Halogenated Organic Waste." [6]

  • Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[8]

Step 2: Waste Collection and Containment

  • Solid Waste: Carefully transfer any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials into a designated, robust, and sealable hazardous waste container.[3] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If this compound is in a solution, collect it in a designated "Halogenated Liquid Waste" container. Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[8]

Step 3: Labeling of Waste Containers

Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9]

  • The label must clearly state the full chemical name: "this compound." Do not use abbreviations.[8]

  • List all constituents of the waste mixture, including solvents and their approximate percentages.

  • Include the date of accumulation and the name of the responsible researcher or laboratory.

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.[2]

  • Ensure the use of secondary containment to prevent the spread of material in case of a leak.[9]

Step 5: Arranging for Professional Disposal

  • Once the waste container is full or has been in storage for a designated period (as per institutional policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][10]

  • Do not attempt to transport hazardous waste off-site yourself.[6]

The most common and effective disposal method for halogenated organic compounds like this compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.

  • Control and Contain: If it is safe to do so, prevent the spread of the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][6]

  • Cleanup: For small spills, carefully scoop or sweep up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[6] Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of its size.[6]

Decontamination of Glassware

Glassware that has been in contact with this compound must be decontaminated before it is returned to general use.

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • The initial solvent rinse must be collected and disposed of as "Halogenated Liquid Waste."[6][12]

  • Subsequent rinses with soap and water can be performed according to standard laboratory procedures.

Disposal Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste containing this compound generated is_solid Is the waste primarily solid or liquid? start->is_solid collect_solid Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. is_solid->collect_solid Solid collect_liquid Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. is_solid->collect_liquid Liquid store Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_solid->store collect_liquid->store is_full Is container full or ready for pickup? store->is_full is_full->store No contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company for pickup. is_full->contact_ehs Yes

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 7-(Trifluoromethyl)quinolin-2-amine (CAS No. 113508-12-6). As researchers and drug development professionals, our primary responsibility is to create a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This guide moves beyond a simple checklist, delving into the causality behind each personal protective equipment (PPE) recommendation to build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

This compound is a substituted quinoline derivative. An analysis of its safety data sheet (SDS) reveals several key hazards that directly inform our PPE strategy.[1] The primary risks associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation, potentially leading to damage if not addressed immediately.[1][2]

  • Respiratory Tract Irritation (Category 3): As a solid, the compound can form dust, which may cause respiratory irritation if inhaled.[1][2]

The trifluoromethyl group is generally stable, but the compound's reactivity profile as a halogenated aromatic amine necessitates careful handling to prevent exposure.[3][4] Our procedural choices must be grounded in mitigating these specific risks.

Core Protective Equipment: A Multi-Layered Defense

A risk-based approach is essential for selecting the appropriate level of PPE. The following recommendations constitute the necessary layers of defense when handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Therefore, eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z87.1-compliant (US) or EN 166 (EU) certified safety glasses with side shields are required for all low-volume solution-based work.[5]

  • Elevated Risk: When handling the solid powder, preparing stock solutions, or performing any operation with a risk of splashing, a face shield must be worn in addition to safety glasses or goggles.[1] Tightly fitting safety goggles provide a better seal against dust and splashes than standard safety glasses.

Hand Protection

The compound is a known skin irritant, making gloves the primary barrier against dermal exposure.[1]

  • Glove Type: Use chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[6]

  • Practice: For extended procedures or when handling larger quantities, consider double-gloving.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[7] Use proper glove removal technique to avoid cross-contamination.[1]

Body Protection

Preventing incidental skin contact on the arms, legs, and torso is critical.

  • Standard Use: A clean, long-sleeved laboratory coat is mandatory.[5]

  • Spill or High-Quantity Operations: For large-scale operations or during spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide an additional barrier.[8][9] Full-length pants and closed-toe shoes are required at all times.

Respiratory Protection

The primary inhalation risk comes from the aerosolization of the solid powder.[1] Engineering controls are the first and most effective line of defense.

  • Engineering Controls: All weighing and handling of the solid this compound must be performed inside a certified chemical fume hood or a powder containment hood.[10][11] This minimizes the concentration of airborne particles in the laboratory.

  • When Respirators are Necessary: In the rare event of a large spill outside of a containment system or if engineering controls are not available or fail, respiratory protection is required. A surgical mask is not sufficient.[7][9] A NIOSH-approved respirator, at a minimum an N95-rated filter mask for particulates, is necessary.[7]

Operational and Disposal Plans

The level of PPE required is directly correlated with the specific task being performed. The following table and workflow provide clear, step-by-step guidance for common laboratory procedures.

Summary of PPE for Common Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Unpacking/Inventory Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot required unless package is damaged
Weighing Solid Powder Face shield and safety gogglesSingle pair of nitrile glovesLaboratory coatWork in a chemical fume hood
Preparing Solutions Face shield and safety gogglesSingle pair of nitrile glovesLaboratory coatWork in a chemical fume hood
Running Reactions Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot required if in a closed system
Small Spill Cleanup (<1g) Face shield and safety gogglesDouble pair of nitrile glovesLaboratory coat & chemical apronN95 respirator if outside fume hood
Waste Disposal Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot required
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the nature of the task.

PPE_Workflow cluster_start Start: Assess Task cluster_form Step 1: Determine Physical Form cluster_splash Step 2: Assess Splash/Aerosol Risk cluster_ppe Step 3: Select PPE Ensemble Start Handling 7-(Trifluoromethyl) quinolin-2-amine IsSolid Handling Solid Powder? Start->IsSolid IsSplash Risk of Splash or Aerosol Generation? IsSolid->IsSplash No (Solution) Hood Mandatory Control: - Chemical Fume Hood IsSolid->Hood Yes BasePPE Minimum PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat IsSplash->BasePPE No EnhancedFace Upgrade to: - Safety Goggles - Face Shield IsSplash->EnhancedFace Yes Hood->IsSplash

Caption: PPE Selection Workflow for this compound.

Spill and Disposal Logistics

Spill Response

In the event of a spill, your immediate response should be to alert others and assess the situation.

  • Alert: Announce the spill to personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Contain: For small spills within a fume hood, prevent the spread using an inert absorbent material like vermiculite or sand.

  • Cleanup: While wearing the enhanced PPE outlined in the table (including double gloves and a chemical apron), collect the absorbent material and spilled compound into a sealed, labeled container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Waste Disposal Plan

Proper segregation of chemical waste is critical for safety and environmental compliance.

  • Classification: this compound is a halogenated organic compound .

  • Procedure: All waste, including the primary compound, contaminated consumables (gloves, wipes, absorbent material), and initial glassware rinsate, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4]

  • Compliance: Never dispose of this chemical down the drain or in the regular trash.[4] Follow your institution's specific procedures for the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.